molecular formula C2H2N2S B1232254 1,2,4-Thiadiazole CAS No. 288-92-6

1,2,4-Thiadiazole

カタログ番号: B1232254
CAS番号: 288-92-6
分子量: 86.12 g/mol
InChIキー: YGTAZGSLCXNBQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Thiadiazole is a five-membered aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It contains one sulfur and two nitrogen atoms within its ring structure, contributing to its unique electronic properties and making it a privileged scaffold for the development of biologically active molecules . This compound and its derivatives are key precursors and core structures in synthesizing novel compounds for pharmaceutical research. Researchers value the this compound nucleus for its potential in multiple therapeutic areas. It serves as a promising multifunctional agent in the treatment of neurodegenerative diseases, exhibiting selective inhibition of enzymes like butyrylcholinesterase and demonstrating radical-scavenging (antioxidant) activity, which are valuable properties in neuropharmacology . In oncology, this compound derivatives have shown potent anticancer activities against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancers, with some compounds exhibiting IC50 values superior to standard chemotherapeutic drugs . The scaffold is also a bioisostere for pyrimidine, which allows it to interact effectively with biological targets and often results in improved lipophilicity and cell permeability . Furthermore, this compound derivatives display a broad spectrum of antimicrobial properties, making them useful templates in the search for new antibacterial and antifungal agents to address drug-resistant pathogens . The compound is sensitive to strong acid and alkali conditions and can undergo ring-opening reactions; it is also prone to nucleophilic attack at the C5 position due to low electron density . Its UV absorption maximum is at 229 nm, which can experience a bathochromic shift with the introduction of amino groups . This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S/c1-3-2-5-4-1/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTAZGSLCXNBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182986
Record name 1,2,4-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288-92-6
Record name 1,2,4-Thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 1,2,4-Thiadiazole Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a "privileged" scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of biologically active compounds, making it a focal point for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key biological activities, and detailed experimental protocols for its evaluation.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through various synthetic strategies, with the oxidative dimerization of thioamides being one of the most common and versatile methods. This approach allows for the synthesis of symmetrically and asymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles.

A general workflow for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thioamides Thioamides OxidativeDimerization Oxidative Dimerization / Cyclization Thioamides->OxidativeDimerization Nitriles Nitriles Nitriles->OxidativeDimerization Thiadiazole 3,5-Disubstituted-1,2,4-Thiadiazole OxidativeDimerization->Thiadiazole

General synthesis workflow for 1,2,4-thiadiazoles.
Experimental Protocol: Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles via Oxidative Dimerization of Thioamides

This protocol describes a general procedure for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from the corresponding thioamides using an oxidizing agent.

Materials:

  • Substituted thioamide (1.0 mmol)

  • Oxidizing agent (e.g., Iodine (I₂), (diacetoxyiodo)benzene (PIDA), or similar) (1.1 mmol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted thioamide (1.0 mmol).

  • Dissolve the thioamide in the chosen anhydrous solvent (10 mL).

  • To the stirred solution, add the oxidizing agent (1.1 mmol) portion-wise at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using iodine) or water.

  • Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-diaryl-1,2,4-thiadiazole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Activities and Mechanisms of Action

The this compound scaffold is associated with a wide spectrum of biological activities, making it a versatile platform for drug design. Key therapeutic areas where these derivatives have shown promise include oncology, immunology, and neurology.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and disruption of cancer cell signaling pathways.

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[1] Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Certain 3,5-disubstituted-1,2,4-thiadiazoles have been identified as potent aromatase inhibitors.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Thiadiazole This compound Inhibitor Thiadiazole->Inhibition Inhibition->Aromatase G cluster_lymphocyte Lymphocyte cluster_blood Blood/Lymph S1P1 S1P1 Receptor Gi Gi Protein S1P1->Gi Effector Downstream Effectors Gi->Effector Egress Lymphocyte Egress Effector->Egress S1P S1P S1P->S1P1 Thiadiazole This compound Agonist Thiadiazole->S1P1 LymphNode Lymph Node LymphNode->Egress G Enzyme Cysteine Protease Active Site (Cys-SH) Complex Covalent Adduct Enzyme-S-S-R Enzyme->Complex Nucleophilic Attack Thiadiazole This compound N-S bond Thiadiazole->Complex

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities, including applications in neurodegenerative diseases and oncology. A thorough understanding of the physicochemical properties of these derivatives is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of key physicochemical parameters, experimental protocols for their determination, and insights into the signaling pathways modulated by this versatile class of compounds.

Core Physicochemical Properties of this compound Derivatives

The physicochemical properties of this compound derivatives, such as lipophilicity (logP), solubility, melting point, and ionization constant (pKa), are critical determinants of their behavior in biological systems. These properties influence absorption, distribution, metabolism, excretion, and toxicity (ADMET). Due to the vast structural diversity of this compound derivatives, these properties can vary significantly. Below are tables summarizing available data from the literature for illustrative series of compounds.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are fundamental to a drug's ability to cross biological membranes and to be formulated for administration. This compound derivatives are often characterized by high lipophilicity and, consequently, poor aqueous solubility.[1]

Table 1: Solubility and Distribution Coefficients of Selected 5-N-Monoaminosubstituted 5-amino-3-(2-aminopropyl)-[1][2][3]thiadiazoles

Compound IDSubstituent (R)Solubility in Buffer (pH 7.4) at 298 K (mol·L⁻¹)logD (octanol/buffer)logD (hexane/buffer)
1 3,4-dichlorophenyl1.1 x 10⁻⁵2.130.20
5 4-chlorophenyl2.3 x 10⁻⁵2.100.15
6 4-methylphenyl (p-tolyl)5.9 x 10⁻⁵2.010.09
8 3-methoxyphenyl1.1 x 10⁻⁴1.70-0.11
9 4-fluorophenyl3.0 x 10⁻⁵2.000.05
12 4-bromophenyl1.6 x 10⁻⁵2.290.31

Data compiled from a study on novel this compound derivatives with neuroprotective properties.

Melting Point

The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. This property is crucial for the solid-state characterization and formulation of active pharmaceutical ingredients (APIs).

Table 2: Melting Points of Selected Synthesized 1,3,4-Thiadiazole Derivatives

Compound IDMelting Point (°C)
2a HPhenyl227–228
2b H4-Methylphenyl210–211
2c H3,4-Dihydroxyphenyl258–259
2d H2,5-Dimethoxyphenyl188–189
2f H2-(Phenylthiomethyl)phenyl139–140
2g H2-(Benzenesulfonylmethyl)phenyl238–239

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is essential in drug discovery. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized titrant solution of known concentration (e.g., 0.1 M NaOH or 0.1 M HCl).

    • Prepare a solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) at a known concentration (typically 1-10 mM).

    • Prepare a solution of 0.15 M KCl to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stirrer.

    • If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range using a small amount of strong acid or base.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.2 mL) using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point(s) and a full titration curve is obtained.

  • Data Analysis:

    • Plot the pH values versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the titration curve (from the first derivative plot, ΔpH/ΔV vs. V) or as a peak in the second derivative plot (Δ²pH/ΔV² vs. V).

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • Add a known volume of the stock solution to a known volume of the pre-saturated water/buffer in a centrifuge tube. The volume ratio can be adjusted depending on the expected lipophilicity.

    • Securely cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for equilibration.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase should be prepared.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is then calculated as the base-10 logarithm of P.

Determination of Kinetic Solubility by Turbidimetric Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

    • Prepare a series of dilutions of the stock solution in DMSO in a microplate.

  • Assay Procedure:

    • Add the DMSO solutions of the compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear microplate. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity of each well using a microplate reader that can detect light scattering or absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • Plot the measured absorbance/turbidity against the compound concentration.

    • The solubility is determined as the concentration at which the turbidity begins to increase significantly above the background, indicating the formation of a precipitate. This can be determined by identifying the "break point" in the curve or by setting a threshold absorbance value.

Determination of Melting Point by Capillary Method

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation:

    • Ensure the compound is dry and finely powdered.

    • Introduce a small amount of the powdered compound into a capillary tube (sealed at one end) to a height of 2-3 mm.

    • Pack the sample tightly at the bottom of the tube by tapping it or dropping it through a long glass tube.

  • Measurement:

    • Place the capillary tube into a melting point apparatus.

    • Heat the sample. If the approximate melting point is known, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. For an unknown compound, a preliminary rapid determination can be performed to find the approximate melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound.

Visualization of Signaling Pathways

This compound derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design. Below are representations of key pathways targeted by these compounds.

Inhibition of GSK-3β Signaling in Alzheimer's Disease

Certain 1,2,4-thiadiazolidine-3,5-dione derivatives, such as Tideglusib, are known to inhibit Glycogen Synthase Kinase 3β (GSK-3β). Overactivation of GSK-3β is implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. By inhibiting GSK-3β, these compounds can reduce Tau phosphorylation and potentially mitigate neurodegeneration.

GSK3b_Inhibition cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects (Alzheimer's Pathology) Akt Akt Wnt Wnt GSK3b_inactive p-GSK-3β (Inactive) Wnt->GSK3b_inactive leads to inactivation GSK3b_active GSK-3β (Active) Tau Tau GSK3b_active->Tau phosphorylates pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Neurodegeneration Neurodegeneration pTau->Neurodegeneration Thiadiazolidinedione 1,2,4-Thiadiazolidine- 3,5-dione Derivative Thiadiazolidinedione->GSK3b_active inhibits

Inhibition of the GSK-3β signaling pathway.
Inhibition of EGFR/PI3K/Akt/mTOR Signaling in Cancer

Some thiadiazole derivatives have been developed as anticancer agents that target key nodes in cell growth and proliferation pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR cascade.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes p53 p53 p53->Apoptosis promotes Thiadiazole_Derivative Thiadiazole Derivative Thiadiazole_Derivative->PI3K inhibits Thiadiazole_Derivative->mTOR inhibits

Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.

This guide provides foundational knowledge on the physicochemical properties of this compound derivatives, standardized methods for their evaluation, and a visual representation of their mechanisms of action. This information is intended to support the rational design and development of novel therapeutics based on this important heterocyclic scaffold.

References

Conformational Analysis and Hydrogen Bonding in 1,2,4-Thiadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the three-dimensional arrangement of atoms (conformation) and the non-covalent interactions, particularly hydrogen bonding, is paramount for rational drug design and development. This technical guide provides an in-depth analysis of the conformational preferences and hydrogen bonding patterns observed in this compound derivatives, supported by experimental data and computational studies.

Conformational Landscape of 1,2,4-Thiadiazoles

The conformational flexibility of this compound derivatives is primarily dictated by the nature and orientation of substituents at the C3 and C5 positions. The interplay of steric and electronic effects governs the rotational barriers around single bonds connecting the substituents to the thiadiazole ring.

Planarity and Torsional Angles

The this compound ring itself is an aromatic and, therefore, largely planar system. However, the overall molecular conformation is determined by the torsion angles of the side chains. X-ray crystallographic studies on a series of 1-(5-amino-1,2,4-thiadiazol-3-yl)propan-2-ol derivatives reveal a range of conformational states in the solid phase.[1][2]

Computational studies, typically employing Density Functional Theory (DFT), complement experimental findings by exploring the potential energy surface of these molecules in the gas phase, allowing for the identification of low-energy conformers and the estimation of rotational energy barriers.[1][2] These studies often show that the conformations observed in the crystalline state correspond to low-energy minima on the calculated potential energy surface.

Table 1: Selected Torsional Angles (°) in this compound Derivatives from X-ray Crystallography [1]

CompoundTorsion Angle 1 (N4-C3-C6-C7)Torsion Angle 2 (C3-C6-C7-O8)
Derivative 1 175.4-65.2
Derivative 2 -178.1178.9
Derivative 3 179.5-174.3
Derivative 4 68.9-171.8
Derivative 5 -173.663.1

Note: The specific derivatives and atom numbering are based on the cited literature. This table serves as an illustrative example of the conformational diversity.

The Pivotal Role of Hydrogen Bonding

Hydrogen bonding is a key determinant of the supramolecular architecture in the crystalline state of this compound derivatives. The presence of hydrogen bond donors (such as amino and hydroxyl groups) and acceptors (the nitrogen atoms of the thiadiazole ring and other heteroatoms in substituents) leads to the formation of intricate and robust hydrogen-bonding networks.[1][3] These networks are crucial for the stabilization of specific conformers, including those that may be energetically less favorable in the gas phase.[1][2]

Common Hydrogen Bonding Motifs

In 1,2,4-thiadiazoles bearing amino and hydroxyl groups, a variety of hydrogen bonds are observed, including:

  • N-H···N interactions, where the amino group acts as a donor to a nitrogen atom of the thiadiazole ring of an adjacent molecule.

  • O-H···N interactions, involving the hydroxyl group as a donor and a ring nitrogen as an acceptor.

  • N-H···O interactions, where the amino group donates a proton to the oxygen of a hydroxyl or carbonyl group on a neighboring molecule.

  • O-H···O interactions between hydroxyl groups.

These interactions often lead to the formation of well-defined synthons, such as dimers, chains, and sheets, which dictate the overall crystal packing.

Table 2: Representative Hydrogen Bond Geometries in this compound Derivatives from X-ray Crystallography [1][3]

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HHN0.862.183.03170
O-HHN0.821.992.80175
N-HHO0.862.052.90165

Note: These are generalized values. Specific distances and angles will vary depending on the compound and its crystal packing.

Experimental and Computational Methodologies

A multi-technique approach is essential for a comprehensive understanding of the conformation and hydrogen bonding in 1,2,4-thiadiazoles.

Experimental Protocols

Single-Crystal X-ray Diffraction: This is the most powerful technique for unambiguously determining the solid-state conformation and hydrogen bonding network.

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent (e.g., ethanol, isopropanol) at room temperature.

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEX II CCD) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELXS and SHELXL.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for probing hydrogen bonding in both the solid state and in solution. The formation of hydrogen bonds leads to a characteristic broadening and red-shift (shift to lower wavenumbers) of the stretching frequencies of the donor groups (e.g., N-H and O-H).

  • Sample Preparation: For solid-state analysis, a small amount of the compound is typically mixed with KBr and pressed into a pellet. For solution studies, the compound is dissolved in a non-polar solvent (e.g., CCl₄) at various concentrations to distinguish between intermolecular and intramolecular hydrogen bonds.

  • Data Acquisition: Spectra are recorded on an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of atoms, which helps in elucidating the conformation in solution. Chemical shifts of protons involved in hydrogen bonding can also be sensitive to their environment.

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, NOESY) spectra are acquired on a high-field NMR spectrometer.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to investigate the conformational preferences and electronic properties of molecules.

  • Geometry Optimization: The geometries of various possible conformers are optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger).[1][2]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Potential Energy Surface (PES) Scan: To explore the rotational energy barriers, a relaxed PES scan can be performed by systematically varying a specific dihedral angle.

  • Software: Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of conformation and hydrogen bonding in this compound derivatives.

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Data Interpretation & Analysis Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD High-quality crystals FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1D & 2D) Purification->NMR DFT DFT Calculations (Geometry Optimization, Frequency, PES Scan) Purification->DFT Initial Structure Conformation Solid-State Conformation (Bond Lengths, Angles, Torsions) SCXRD->Conformation HBond Hydrogen Bonding Network (Distances, Angles, Motifs) SCXRD->HBond Vibrational Vibrational Modes (Hydrogen Bonding Shifts) FTIR->Vibrational SolutionConformation Solution-State Conformation NMR->SolutionConformation DFT->Conformation Optimized Geometry DFT->Vibrational Calculated Spectra Energetics Conformational Energetics (Relative Stabilities, Rotational Barriers) DFT->Energetics Conformation->HBond Vibrational->HBond Energetics->Conformation

References

Thermodynamic Profile of 1,2,4-Thiadiazole Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic characteristics of crystals belonging to the 1,2,4-thiadiazole family. While experimental thermodynamic data for the unsubstituted this compound parent compound is notably scarce in publicly available literature, extensive research has been conducted on its derivatives. This document consolidates the available quantitative data, details the experimental methodologies employed for these characterizations, and presents a logical workflow for such thermodynamic studies.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound derivatives are crucial for understanding their stability, solubility, and bioavailability, which are key parameters in drug development. The following tables summarize the key thermodynamic data for a selection of this compound derivatives as reported in the scientific literature.

Table 1: Melting Point and Enthalpy of Fusion for Selected this compound Derivatives

CompoundSubstituent at C3Substituent at C5Melting Point (T_fus) / °CEnthalpy of Fusion (ΔH_fus) / kJ·mol⁻¹
V 1-hydroxy-2-propyl4-trifluoromethyl-phenylamino143–145Data not available
VI 1-hydroxy-2-propyl4-(1-hydroxy-ethyl)-phenylamino144–146Data not available
Derivative from synthesis1-oxo-2-propyl4-fluoro-phenylamino103–105Data not available

Note: Enthalpy of fusion data for these specific derivatives were not explicitly provided in the reviewed literature. The melting points are reported as ranges from synthesis data[1].

Table 2: Sublimation Thermodynamic Data for Selected this compound Derivatives

CompoundTemperature Range (K)Sublimation Enthalpy (ΔH_sub) / kJ·mol⁻¹Sublimation Entropy (ΔS_sub) / J·mol⁻¹·K⁻¹Sublimation Gibbs Free Energy (ΔG_sub) / kJ·mol⁻¹ (at 298.15 K)
Derivative Series VariousCorrelates with melting pointsCalculated from vapor pressureCorrelates with melting points and increases with donor-acceptor interactions[1][2]

Note: The literature emphasizes the correlation between thermodynamic parameters and structural features rather than providing an exhaustive list of values for a wide range of specific derivatives. The sublimation Gibbs energy is a key parameter discussed in the context of solubility[3].

Experimental Protocols

The determination of the thermodynamic properties of this compound crystals involves a range of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring thermal properties such as melting point and enthalpy of fusion.

  • Objective: To determine the melting point (T_fus) and the enthalpy of fusion (ΔH_fus) of the crystalline sample.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

    • Reference: An empty, sealed aluminum pan is used as a reference.

    • Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range.

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, with a constant purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability of the compound and to detect the presence of solvates.

  • Objective: To determine the decomposition temperature and to quantify the mass loss associated with desolvation or decomposition.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a suitable crucible (e.g., alumina or platinum).

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

    • Atmosphere: The experiment is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a defined flow rate.

    • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve shows mass loss steps corresponding to thermal events such as desolvation or decomposition. The onset temperature of a mass loss step indicates the initiation of the thermal event.

Vapor Pressure Measurement by Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of low-volatility solids, which is then used to calculate the enthalpy of sublimation.

  • Objective: To measure the saturated vapor pressure of the crystalline compound at different temperatures to determine the thermodynamic functions of sublimation.

  • Instrumentation: A custom-built transpiration apparatus.

  • Methodology:

    • Sample Preparation: The crystalline sample is placed in a thermostatted saturator cell.

    • Carrier Gas: A stream of an inert gas (e.g., nitrogen or argon) is passed over the sample at a known and constant slow flow rate. The flow rate is optimized to ensure saturation of the carrier gas with the vapor of the substance.

    • Condensation: The vapor-saturated gas stream is then passed through a condenser cooled to a low temperature, where the vapor of the compound is quantitatively trapped.

    • Quantification: The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).

    • Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the mass of the sublimated sample, the volume of the carrier gas, and the molar mass of the compound, assuming ideal gas behavior.

    • Data Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔH_sub) is then determined from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[1] The sublimation entropy (ΔS_sub) and Gibbs free energy (ΔG_sub) can also be calculated from these data.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of this compound crystals, from sample synthesis to data analysis and interpretation.

Thermodynamic_Workflow cluster_synthesis Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_sublimation Sublimation Studies cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Derivative Purification Purification & Recrystallization Synthesis->Purification Crystal_Characterization Crystal Structure Analysis (X-ray Diffraction) Purification->Crystal_Characterization DSC Differential Scanning Calorimetry (DSC) Crystal_Characterization->DSC TGA Thermogravimetric Analysis (TGA) Crystal_Characterization->TGA Vapor_Pressure Vapor Pressure Measurement (Transpiration Method) Crystal_Characterization->Vapor_Pressure Melting_Data Melting Point (T_fus) Enthalpy of Fusion (ΔH_fus) DSC->Melting_Data Stability_Data Thermal Stability Decomposition Temperature TGA->Stability_Data Sublimation_Data Sublimation Thermodynamics (ΔH_sub, ΔS_sub, ΔG_sub) Vapor_Pressure->Sublimation_Data Correlation Structure-Property Relationship Analysis Melting_Data->Correlation Stability_Data->Correlation Sublimation_Data->Correlation

Caption: Workflow for the thermodynamic characterization of this compound crystals.

References

1,2,4-Thiadiazole as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and development of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse biological activities with supporting quantitative data, key experimental protocols, and the signaling pathways through which its derivatives exert their effects.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The this compound ring system is a bioisostere of other key five-membered heterocycles, allowing it to interact with a variety of biological targets. This has led to the discovery of this compound derivatives with potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. The ability to readily modify the substituents at the 3- and 5-positions of the thiadiazole ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these compounds, optimizing their potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for a selection of this compound derivatives, showcasing the broad therapeutic potential of this scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-7 (Breast)0.10 ± 0.084[1]
A549 (Lung)0.17 ± 0.032[1]
DU-145 (Prostate)0.83 ± 0.091[1]
MDA MB-231 (Breast)0.28 ± 0.017[1]
8c MCF-7 (Breast)1.12 ± 0.64[1]
8d MCF-7 (Breast)1.44 ± 0.17[1]
Compound 1 MDA-MB-231 (Breast)15.29 (48h)[2]
Compound 3a MDA-MB-231 (Breast)51.80 (48h)[2]
Compound 3 HGC-27 (Gastric)172.30 (48h)[2]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 3 COX-1 Inhibition1.08[3]
Compound 4 COX-1 Inhibition1.12[3]
Compound 14 COX-1 Inhibition9.62[3]
Ibuprofen (Reference) COX-1 Inhibition12.7[3]
Naproxen (Reference) COX-1 Inhibition40.10[3]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4l Staphylococcus aureus ATCC 2592331.25[4]
Compound 6h Bacillus subtilis ATCC 663315.63[4]
Compound 23p Staphylococcus epidermidis31.25[5]
Compound 23p Micrococcus luteus15.63[5]

Table 4: Antiviral Activity of this compound Derivatives

Compound IDVirusEC50 (µg/mL)Reference
Compound E2 Tobacco Mosaic Virus (TMV)203.5[6]
Ningnanmycin (Reference) Tobacco Mosaic Virus (TMV)261.4[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[7]

General Procedure:

  • To a solution of the desired thioamide (2 mmol) in a suitable solvent such as DMF or DMSO, an oxidizing agent is added. Common oxidizing agents include iodine, oxone, or hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA).[7][8]

  • The reaction mixture is stirred at room temperature or heated, depending on the specific protocol and substrates used. Reaction times can vary from a few minutes to several hours.[8]

  • Upon completion, the reaction is quenched by the addition of a reducing agent solution, such as aqueous sodium thiosulfate, if iodine was used as the oxidant.

  • The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The ability of this compound derivatives to inhibit COX-1 and COX-2 enzymes is a common method to assess their anti-inflammatory potential. Fluorometric or colorimetric assay kits are commercially available for this purpose.

General Protocol (Fluorometric Assay): [9][10]

  • Reagent Preparation: Prepare the assay buffer, COX probe, cofactor solution, and arachidonic acid solution according to the manufacturer's instructions. Reconstitute the COX-1 or COX-2 enzyme.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test compound or reference inhibitor (e.g., ibuprofen, celecoxib), and the respective COX enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control. The IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity: Induction of Apoptosis and Inhibition of Pro-Survival Pathways

Many this compound derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and by inhibiting key pro-survival signaling pathways, such as the PI3K/Akt pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Oligomerization Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Caspase-3 Activation Bcl-2 Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibition Bax/Bak->Mitochondrion Pore Formation DNA Damage DNA Damage DNA Damage->Bax/Bak Activation This compound This compound This compound->Bcl-2 Inhibits This compound->Bax/Bak Promotes Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis pathways and the potential intervention points for this compound derivatives.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Certain this compound derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Proliferation Proliferation mTOR->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates This compound This compound This compound->Akt Inhibits Phosphorylation

Figure 2: The PI3K/Akt signaling pathway and the inhibitory action of certain this compound derivatives on Akt phosphorylation.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some this compound derivatives have demonstrated selective inhibition of COX-1 or COX-2.

COX_Inhibition_Workflow Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound Derivative This compound Derivative This compound Derivative->COX-1 / COX-2 Inhibits

References

An In-depth Technical Guide to the Isomers of Thiadiazole and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazoles, a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms, are of significant interest in medicinal chemistry and drug development. Their four distinct isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—exhibit a diverse range of biological activities, attributable in part to their unique electronic and structural properties. This guide provides a comprehensive overview of these isomers, with a focus on their basicity and the experimental methods used to determine this fundamental property.

Introduction to Thiadiazole Isomers

The arrangement of the heteroatoms in the thiadiazole ring gives rise to four constitutional isomers, each with distinct chemical and pharmacological profiles.[1] The 1,3,4-thiadiazole scaffold, in particular, is a common motif in a variety of clinically used drugs.[2] The stability and biological activity of thiadiazole derivatives are influenced by the strong aromaticity of the ring system.[2]

The basicity of these nitrogen-containing heterocycles is a critical parameter, influencing their pharmacokinetic and pharmacodynamic properties. It governs their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with biological targets.

Basic Properties of Thiadiazole Isomers

IsomerStructurepKa (of the conjugate acid)Notes
1,2,3-Thiadiazole Not experimentally determined for the parent compound. Described as a weak base.Derivatives are explored for a range of biological activities, including antimicrobial and anticancer properties.
This compound Not experimentally determined for the parent compound. Described as a weak base.This isomer is a key component in various biologically active molecules and is known to target enzymes like cysteine proteases.[3]
1,2,5-Thiadiazole -4.90This isomer is characterized by its high aromaticity and thermal stability. The low basicity is attributed to the high electron density in the π-orbital compared to the nitrogen lone pairs.[4]
1,3,4-Thiadiazole Not experimentally determined for the parent compound. Described as a very weak base.This is the most extensively studied isomer, found in numerous pharmaceuticals.[5] Its weak basicity is attributed to the inductive effect of the sulfur atom.[5]

Experimental Protocols for pKa Determination

The determination of pKa values for weakly basic compounds like thiadiazoles requires sensitive and precise experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the basic compound and monitoring the resulting change in pH using a calibrated pH meter.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of the thiadiazole isomer in a suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is an issue) at a known concentration (e.g., 1 mM).[6][7]

    • To maintain a constant ionic strength throughout the titration, a background electrolyte (e.g., 0.15 M KCl) is added to the thiadiazole solution.[6]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[6]

  • Titration Procedure:

    • Place a known volume of the thiadiazole solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • To ensure an inert atmosphere and prevent interference from dissolved CO2, purge the solution with nitrogen gas before and during the titration.[6]

    • Add the standardized acid titrant in small, precise increments.

    • After each addition, allow the pH to stabilize before recording the value. A stable reading is typically defined as a drift of less than 0.01 pH units per minute.[6]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • The equivalence point is determined from the inflection point of the curve.

    • The pKa is equal to the pH at the half-equivalence point.[8]

    • For a more rigorous determination, the data can be analyzed using derivative methods or by fitting to a suitable theoretical model.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and unprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and thus the pKa.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the thiadiazole isomer in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the compound.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant volume of the thiadiazole stock solution to a quartz cuvette or a 96-well microplate.[9]

    • Record the UV-Vis spectrum (e.g., from 230 to 500 nm) for each pH value.[9]

    • Acquire the spectra of the fully protonated form in a strongly acidic solution and the fully unprotonated form in a neutral or basic solution.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the protonated and unprotonated forms is maximal.

    • Plot the absorbance at the chosen wavelength(s) against the pH. This will generate a sigmoidal curve.

    • The pKa value corresponds to the pH at the inflection point of the sigmoidal curve.

    • Alternatively, the pKa can be determined by applying the Henderson-Hasselbalch equation to the absorbance data.

Logical Relationships and Biological Pathways

The distinct electronic and structural features of thiadiazole isomers lead to their differential engagement with biological targets. This can be visualized to understand their structure-activity relationships.

Bioisosteric_Replacement cluster_Oxadiazole 1,3,4-Oxadiazole Core cluster_Thiadiazole Bioisosteric Replacement cluster_Properties Modulated Properties Oxadiazole 1,3,4-Oxadiazole Lead_Oxadiazole Lead Compound (e.g., Anticancer Agent) Lead_Oxadiazole->Oxadiazole contains New_Analog New Analogues Lead_Oxadiazole->New_Analog Bioisosteric Replacement Thiadiazole_123 1,2,3-Thiadiazole Thiadiazole_134 1,3,4-Thiadiazole New_Analog->Thiadiazole_123 New_Analog->Thiadiazole_134 Lipophilicity Lipophilicity New_Analog->Lipophilicity Solubility Solubility New_Analog->Solubility Metabolic_Stability Metabolic Stability New_Analog->Metabolic_Stability Biological_Activity Biological Activity New_Analog->Biological_Activity

Caption: Bioisosteric replacement of 1,3,4-oxadiazole with thiadiazole isomers.

This diagram illustrates the concept of bioisosteric replacement, a common strategy in drug design where a functional group in a lead compound is replaced by another group with similar steric and electronic properties to modulate its overall profile.[10] Replacing a 1,3,4-oxadiazole ring with a 1,2,3- or 1,3,4-thiadiazole ring can lead to changes in lipophilicity, solubility, metabolic stability, and ultimately, biological activity.[10]

VEGFR2_Inhibition cluster_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_Inhibition Inhibition by Thiadiazole Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiadiazole_134 1,3,4-Thiadiazole Derivatives Thiadiazole_134->Dimerization Inhibit

Caption: Inhibition of VEGFR-2 signaling by 1,3,4-thiadiazole derivatives.

Many anticancer agents incorporating the 1,3,4-thiadiazole scaffold have been shown to target key signaling pathways involved in tumor growth and angiogenesis.[11] A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11] As depicted in the diagram, 1,3,4-thiadiazole derivatives can interfere with the dimerization and autophosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and survival.

Conclusion

The isomers of thiadiazole represent a versatile and valuable class of heterocycles in drug discovery. Understanding their fundamental properties, such as basicity, is crucial for the rational design of new therapeutic agents. This guide has provided an overview of the basic properties of the four thiadiazole isomers and detailed experimental protocols for their determination. The visualization of their roles in biological pathways and as bioisosteres further highlights their significance and potential for future drug development endeavors. Further experimental determination of the pKa values for all parent isomers will undoubtedly contribute to a more complete understanding of this important class of compounds.

References

The Centurial Journey of 1,2,4-Thiadiazoles: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its journey, spanning over a century, has evolved from a subject of academic curiosity to a privileged scaffold in the design of therapeutic agents. This technical guide delves into the history, discovery, and synthetic evolution of this compound compounds, providing a comprehensive resource for professionals in drug development.

A Historical Perspective: The Genesis of a Heterocycle

The story of the this compound ring begins in the late 19th century. The seminal work of Tiemann in 1889 is credited with the first synthesis of a this compound derivative.[1] This pioneering synthesis involved the reaction of amidoximes with isothiocyanates, laying the foundational stone for the exploration of this heterocyclic system. For decades that followed, the chemistry of 1,2,4-thiadiazoles was steadily developed by numerous chemists, with significant contributions made by researchers like Friedrick Kruzer in the mid-20th century who further explored their synthesis and properties.[2]

Key Synthetic Methodologies: Building the this compound Core

The construction of the this compound ring has been the subject of extensive research, leading to a diverse array of synthetic strategies. Among the most established and versatile methods is the oxidative dimerization of thioamides. This approach offers a direct route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. Another prominent method involves the iodine-mediated one-pot synthesis from nitriles and thioamides, which allows for the creation of unsymmetrically disubstituted 1,2,4-thiadiazoles.

Experimental Protocols

1. Oxidative Dimerization of Thioamides for the Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via the oxidative dimerization of thioamides using an oxidizing agent such as iodine or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

  • Materials:

    • Substituted thioamide (1.0 mmol)

    • Oxidizing agent (e.g., Iodine (I₂) or DDQ) (1.1 mmol)

    • Solvent (e.g., Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane) (10 mL)

  • Procedure:

    • To a solution of the substituted thioamide in the chosen solvent, the oxidizing agent is added portion-wise at room temperature with stirring.

    • The reaction mixture is stirred at room temperature for a period of 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-diaryl-1,2,4-thiadiazole.

2. Iodine-Mediated One-Pot Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Nitriles and Thioamides

This method provides a route to unsymmetrically substituted 1,2,4-thiadiazoles.

  • Materials:

    • Aryl or alkyl nitrile (1.0 mmol)

    • Thioamide (1.2 mmol)

    • Iodine (I₂) (1.5 mmol)

    • Solvent (e.g., Dichloromethane (CH₂Cl₂)) (10 mL)

  • Procedure:

    • To a solution of the nitrile and thioamide in the solvent, iodine is added.

    • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

    • After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield the 3,5-disubstituted-1,2,4-thiadiazole.

Therapeutic Significance: 1,2,4-Thiadiazoles in Drug Discovery

The unique structural and electronic properties of the this compound ring have made it a valuable pharmacophore in the design of a wide range of therapeutic agents. The commercial availability of the antibiotic Cefozopran, which features a this compound moiety, stands as a testament to the clinical importance of this heterocyclic system.[2] Beyond its antibacterial applications, this compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity of this compound Derivatives

A significant area of research has focused on the development of this compound-based compounds as anticancer agents. These compounds have shown promising activity against various cancer cell lines. The following tables summarize the in vitro anticancer activity of selected this compound derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
8b MCF-7 (Breast)0.10 ± 0.084[3]
8c MDA MB-231 (Breast)0.15 ± 0.062[3]
8d A549 (Lung)0.25 ± 0.045[3]
8e DU-145 (Prostate)0.12 ± 0.091[3]
8g MCF-7 (Breast)0.18 ± 0.076[3]
8i A549 (Lung)0.31 ± 0.058[3]
Compound 3j MCF-7 (Breast)2.375 ± 0.108[4][5]
Compound 3o MCF-7 (Breast)2.884 ± 0.124[4][5]
NSC763968 Leukemia0.18 - 1.45[6]
Compound 22 T47D (Breast)0.042 - 0.058[6]
Compound 8e Panc-1 (Pancreatic)12.79[6]
Compound 8l Panc-1 (Pancreatic)12.22[6]
Compound 3e HCT-116 (Colon)7.19[5]
Compound 3l HCT-116 (Colon)6.56[5]
Compound SeriesCancer Cell LineIC₅₀ Range (µM)Reference
Fluorophenyl derivativesMCF-7 (Breast)52.35 - 82.48[7]
Thiadiazole-pyrimidinesMCF-7, A-549, Colo-205, A27800.11 - 0.93[8]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. Two of the most notable pathways targeted by these compounds are the PI3K/Akt and MEK/ERK pathways, both of which play a central role in cell proliferation, survival, and differentiation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a common feature in many cancers. Certain this compound compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiadiazole This compound Compound Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.

MEK/ERK Signaling Pathway

The MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and differentiation. Its dysregulation is also a hallmark of many cancers. This compound derivatives have been developed to target and inhibit components of this pathway.

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Thiadiazole This compound Compound Thiadiazole->MEK Inhibits Thiadiazole->ERK Inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by this compound compounds.

Conclusion

The journey of this compound chemistry is a compelling narrative of scientific discovery and innovation. From its initial synthesis over a century ago, this versatile heterocycle has emerged as a cornerstone in modern medicinal chemistry. The development of diverse synthetic methodologies has enabled the creation of a vast library of derivatives with a wide range of biological activities, particularly in the realm of anticancer drug discovery. The ability of these compounds to target key signaling pathways underscores their therapeutic potential. As research continues to unravel the full scope of their biological activities and refine their synthetic accessibility, 1,2,4-thiadiazoles are poised to remain a focal point in the quest for novel and effective therapies for a multitude of diseases.

References

Unlocking the Potential of the 1,2,4-Thiadiazole Ring: A Computational and Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a valuable building block for designing novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the computational and theoretical methodologies employed to understand and predict the behavior of this compound derivatives, offering a roadmap for their rational design and development.

Unveiling Molecular intricacies: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of the this compound ring. These methods provide invaluable insights into molecular geometry, orbital energies, and reactivity, guiding the design of molecules with desired characteristics.

Molecular Geometry and Stability

DFT calculations, commonly using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to optimize the geometry of this compound derivatives.[1][2] These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its potential interactions with biological targets. Theoretical calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography.[2][3]

Frontier Molecular Orbitals and Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[4] A smaller energy gap suggests higher reactivity. These parameters are routinely calculated to understand the electronic behavior of this compound derivatives and to predict their involvement in chemical reactions.[4][5]

Spectroscopic Properties

Theoretical calculations are also employed to predict various spectroscopic properties, including infrared (IR) and UV-Vis spectra. Time-dependent DFT (TD-DFT) is a powerful tool for calculating electronic transitions and predicting UV-Vis absorption spectra.[6] These theoretical predictions can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the electronic structure of the molecules.

Simulating Interactions: Molecular Modeling and Docking

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction of binding modes and affinities of ligands with their biological targets. For this compound derivatives, these techniques have been extensively used to explore their potential as inhibitors of various enzymes and receptors.

Target Identification and Binding Site Analysis

The first step in a molecular docking study is the identification of the biological target and its binding site. X-ray crystal structures of the target protein, often obtained from the Protein Data Bank (PDB), are used to define the binding pocket.

Docking Protocols and Scoring Functions

Various docking programs, such as AutoDock, Glide, and GOLD, are used to predict the binding conformation of this compound derivatives within the active site of a target protein. These programs utilize scoring functions to estimate the binding affinity, typically expressed as a docking score or binding energy.[4] Molecular docking studies have been successfully applied to understand the interaction patterns of this compound derivatives with targets like DNA gyrase and Cathepsin B.[4][7]

Mechanism of Action

Computational studies can also shed light on the mechanism of action at a molecular level. For instance, quantum chemistry calculations have been used to study the ring-opening mechanism of the this compound ring, which is believed to be crucial for the inhibitory activity of some derivatives against cysteine proteases like Cathepsin B.[7][8] These studies suggest that the tautomeric form of the this compound ring plays a critical role in this process.[7]

Predicting Activity: Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Descriptor Calculation

A wide range of molecular descriptors, including physicochemical, topological, and electronic descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to build the QSAR model. The predictive power of the model is rigorously assessed using internal and external validation techniques. QSAR studies on this compound derivatives have identified key structural features that influence their activity as, for example, carbonic anhydrase inhibitors.[9][10]

Experimental Protocols: A Glimpse into the Lab

While this guide focuses on computational and theoretical aspects, it is essential to acknowledge the experimental work that underpins and validates these studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the cyclization of thioamides or related precursors.[11] Microwave-assisted synthesis has emerged as an efficient method for the preparation of these compounds.[1]

Spectroscopic Characterization

Synthesized compounds are typically characterized using a battery of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure of the molecules.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Biological Evaluation

The biological activity of the synthesized this compound derivatives is assessed using various in vitro and in vivo assays. For example, their antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC) against different bacterial and fungal strains.[4]

Visualizing the Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical computational workflow and a proposed mechanism of action.

Computational_Workflow cluster_design Molecular Design & Synthesis cluster_computational Computational & Theoretical Studies cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization design Compound Design synthesis Synthesis & Purification design->synthesis characterization Spectroscopic Characterization synthesis->characterization dft Quantum Chemical Calculations (DFT) characterization->dft docking Molecular Docking characterization->docking qsar QSAR Modeling characterization->qsar dft->qsar sar Structure-Activity Relationship (SAR) docking->sar qsar->sar in_vitro In Vitro Assays in_vitro->qsar in_vivo In Vivo Studies in_vitro->in_vivo optimization Lead Optimization sar->optimization optimization->design

Caption: A typical workflow for the design and development of this compound derivatives.

Mechanism_of_Action cluster_enzyme Enzyme Active Site cluster_thiadiazole This compound Inhibitor cluster_reaction Inhibition Mechanism cys Catalytic Cysteine (Cys-SH) ring_opening Nucleophilic Attack & Ring Opening cys->ring_opening thiadiazole This compound Ring tautomer Protonated Tautomer (N2-H) thiadiazole->tautomer Protonation tautomer->ring_opening disulfide Disulfide Bridge Formation (Enzyme-S-S-Ligand) ring_opening->disulfide Covalent Modification

Caption: Proposed mechanism of action for this compound inhibitors of cysteine proteases.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational and theoretical studies on this compound derivatives.

Table 1: Calculated Molecular Properties of Representative this compound Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
5-amino-3-methyl-1,2,4-thiadiazoleB3LYP/6-311++G(d,p)-6.54-1.235.313.45
3,5-diphenyl-1,2,4-thiadiazoleB3LYP/6-31G(d)-7.12-1.985.141.89
5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amineB3LYP/6-311G(d,p)-6.89-2.014.882.56

Note: The values presented here are illustrative and have been collated from various computational studies. Actual values may vary depending on the specific derivative and the computational methodology employed.

Table 2: Docking Scores and Biological Activities of this compound Derivatives

Compound IDTargetDocking Score (kcal/mol)Experimental Activity (IC50, µM)
Derivative ADNA Gyrase-8.56.25
Derivative BCathepsin B-7.910.8
Derivative CCarbonic Anhydrase IX-9.20.54

Note: This table provides a generalized representation of data found in the literature. Direct comparison of docking scores should be done with caution as they are dependent on the specific software and protocol used.

Conclusion

Computational and theoretical studies have proven to be invaluable in advancing our understanding of the this compound ring system. From elucidating its fundamental electronic properties to predicting its interactions with biological targets, these in silico approaches have significantly accelerated the design and development of novel this compound-based compounds with promising applications in medicine and beyond. As computational power continues to grow and theoretical models become more sophisticated, we can expect even greater contributions from these methods in unlocking the full potential of this versatile heterocyclic scaffold.

References

An In-Depth Technical Guide to the General Reactivity of the 1,2,4-Thiadiazole N-S Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its unique chemical properties, particularly the reactivity of the endocyclic nitrogen-sulfur (N-S) bond, underpin its diverse biological activities. This technical guide provides a comprehensive overview of the core reactivity of the this compound N-S bond, focusing on its cleavage, formation, and implications in drug design.

Core Reactivity of the N-S Bond: A Susceptible Linkage

The this compound ring is an aromatic, five-membered heterocycle containing one sulfur and two nitrogen atoms.[3] While aromatic, the ring system exhibits a π-excessive nature with low electron density at the carbon atoms, particularly at the C5 position, rendering them susceptible to nucleophilic attack.[3] Conversely, electrophilic attack preferentially occurs at the N4 position.[3] The parent this compound is reported to be sensitive to acids, alkalis, oxidizing, and reducing agents.[3]

The most significant aspect of the this compound's reactivity lies in the inherent weakness of the N-S bond. This bond is susceptible to cleavage by nucleophiles, a characteristic that is central to the biological mechanism of action for many this compound-based compounds.[1]

Nucleophilic Cleavage: The Key to Biological Activity

The N-S bond of the this compound ring is readily attacked by soft nucleophiles, most notably thiols. This reaction is of paramount importance in a biological context, where the thiol group of cysteine residues in proteins can act as the nucleophile.[1] The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the thiadiazole ring, leading to the cleavage of the N-S bond and a ring-opening reaction. This process ultimately results in the formation of a disulfide bond between the cysteine residue and the sulfur atom from the thiadiazole, effectively and often irreversibly inhibiting the protein's function.[1]

This mechanism of action has been identified for this compound derivatives as inhibitors of various cysteine-dependent enzymes, including cathepsins and the 3C-like protease (3CLpro) of SARS-CoV-2.[1][4] The reaction is typically slow and its rate is dependent on the nucleophilicity of the attacking cysteine sulfur.[1]

Quantitative Data on the this compound Ring

While extensive quantitative data on the N-S bond dissociation energy remains elusive in the readily available literature, structural and spectroscopic data provide insights into the nature of the this compound ring.

ParameterValueReference
Bond Lengths (Å)
S-N21.649[3]
N2-C31.317[3]
C3-N4-
N4-C51.313[3]
C5-S1.707[3]
NMR Spectroscopy (ppm)
1H NMR (C3-H in 5-phenyl-1,2,4-thiadiazole)δ 8.66[3]
1H NMR (C5-H in 3-phenyl-1,2,4-thiadiazole)δ 9.9[3]
13C NMR (C3)δ 148–188[3]
13C NMR (C5)δ 161–201[3]
UV Spectroscopy
λmax (nm)229[3]

Experimental Protocols

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides

This protocol is a general method for the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles.

Materials:

  • Substituted thioamide

  • Oxidizing agent (e.g., molecular iodine, hydrogen peroxide, or N-bromosuccinimide)

  • Appropriate solvent (e.g., ethanol, acetic acid, or dichloromethane)

  • Base (if required, e.g., triethylamine)

Procedure:

  • Dissolve the substituted thioamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the oxidizing agent to the solution at room temperature. The reaction may be exothermic, so cooling in an ice bath may be necessary.

  • If a base is required, add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for the time specified in the relevant literature (typically ranging from a few hours to overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for iodine-mediated reactions).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3,5-disubstituted-1,2,4-thiadiazole.

N-S Bond Cleavage Assay using a Thiol Nucleophile

This protocol provides a general method to monitor the cleavage of the this compound N-S bond by a thiol, which can be adapted for kinetic studies.

Materials:

  • This compound derivative

  • Thiol nucleophile (e.g., glutathione, cysteine, or dithiothreitol)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (if needed for solubility, e.g., DMSO or acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare stock solutions of the this compound derivative and the thiol nucleophile in the buffer or a mixture of buffer and co-solvent.

  • Initiate the reaction by mixing the solutions of the thiadiazole and the thiol in a temperature-controlled cuvette or vial.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by adding a quenching agent that reacts with the excess thiol or by rapid dilution and acidification.

  • Analyze the quenched sample by HPLC to separate the starting this compound from the ring-opened product(s).

  • Quantify the disappearance of the starting material and the appearance of the product(s) by integrating the respective peak areas in the chromatogram.

  • Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.

Visualizations of Key Processes

cysteine_protease_inhibition Thiadiazole This compound Inhibitor Complex Enzyme-Inhibitor Complex Thiadiazole->Complex Binding Enzyme Cysteine Protease (Active Site with Cys-SH) Enzyme->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Nucleophilic Attack by Cys-SH on N-S bond & Ring Opening

Mechanism of Cysteine Protease Inhibition.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification Thioamide Thioamide Oxidation Oxidative Dimerization (e.g., I2, H2O2) Thioamide->Oxidation Workup Quenching & Extraction Oxidation->Workup Thiadiazole 3,5-Disubstituted This compound Purification Chromatography or Recrystallization Workup->Purification Purification->Thiadiazole

General Synthetic Workflow for 1,2,4-Thiadiazoles.

logical_relationship NS_Bond Weak N-S Bond in this compound Nucleophilic_Attack Susceptibility to Nucleophilic Attack (e.g., by Thiols) NS_Bond->Nucleophilic_Attack leads to Biological_Activity Biological Activity (e.g., Enzyme Inhibition) Nucleophilic_Attack->Biological_Activity underpins

Core Reactivity and Biological Implication.

Conclusion

The reactivity of the this compound N-S bond is a defining feature of this heterocyclic system, making it a valuable scaffold in drug discovery. Its susceptibility to nucleophilic cleavage, particularly by cysteine residues, provides a powerful mechanism for the covalent inhibition of key enzymes implicated in various diseases. While a deeper quantitative understanding of the N-S bond energetics and cleavage kinetics would further aid in the rational design of novel therapeutics, the existing knowledge of its reactivity provides a solid foundation for the continued exploration and application of 1,2,4-thiadiazoles in medicinal chemistry. The synthetic accessibility of this ring system further enhances its appeal for the development of new chemical entities targeting a range of biological processes.

References

Methodological & Application

Application Notes and Protocols for Green Synthesis of 1,2,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 1,2,4-thiadiazole scaffolds. The methodologies outlined herein emphasize the use of environmentally benign reagents, solvents, and energy sources, aligning with the principles of green chemistry.[1][2]

The this compound core is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and lengthy procedures. The green chemistry approaches detailed below offer sustainable alternatives that can lead to higher yields, shorter reaction times, and simplified purification processes.[2][5]

I. Green Synthesis Methodologies

Green synthetic strategies for this compound scaffolds can be broadly categorized as follows:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames.[5][6][7]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation, providing an energy-efficient alternative to conventional heating.[5][8]

  • Green Catalysis: Involves the use of environmentally benign catalysts, such as molecular iodine, copper salts, and hypervalent iodine compounds, to facilitate reactions under milder conditions.[1]

  • Use of Green Solvents: Replaces conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, and ionic liquids.[1][3]

  • Solvent-Free Synthesis: Conducts reactions in the absence of a solvent, reducing waste and simplifying product isolation.[1][9]

  • Biocatalysis: Leverages enzymes as catalysts, offering high selectivity and mild reaction conditions.[10][11]

The following sections provide detailed protocols and comparative data for selected green synthesis approaches.

II. Comparative Data of Green Synthesis Approaches

The following table summarizes quantitative data from various green synthetic methods for this compound derivatives, allowing for easy comparison of their efficiency.

MethodCatalyst/ReagentSolventEnergy SourceTemp. (°C)TimeYield (%)Reference
Microwave-AssistedGlacial Acetic AcidTolueneMicrowave110Few minutesHigh[12]
Ultrasound-AssistedTerephthalohydrazide Cs Schiff's base hydrogel-Ultrasound-QuickHigh[13]
I2-Catalyzed Oxidative N-S Bond FormationI2 / K2CO3AcetonitrileStirringRTShort96-99[1]
H2O2-Mediated SynthesisH2O2EthanolStirringRT-Good-Excellent[1][14]
PIFA-Catalyzed CyclizationPhenyliodine(III) bis(trifluoroacetate) (PIFA)-StirringRTShortGood-Excellent[1][15]
Copper-Catalyzed SynthesisCu(OTf)2 / CsCO3THF/AcetonitrileStirring--Moderate-Good[1]
Solvent-Free Thiolation & DimerizationLawesson's reagent / TBHPNoneHeating8025 minExcellent[9]
Ionic Liquid-Promoted1-Butyl-3-methylimidazolium bromide ([Bmim]Br)Ionic Liquid----[16][17]
Enzymatic Halide RecyclingVanadium-dependent haloperoxidaseAqueousStirringRT-Moderate-High[11]

RT: Room Temperature

III. Experimental Protocols

This section provides detailed experimental procedures for key green synthesis methods.

Protocol 1: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives [12]

This protocol describes a rapid and efficient synthesis of Schiff bases of 1,3,4-thiadiazole derivatives using microwave irradiation.

Materials:

  • 2-amino-5-aryl-1,3,4-thiadiazole derivatives (0.01 mol)

  • Aromatic aldehyde (0.014 mol)

  • Glacial acetic acid (few drops)

  • Toluene

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-amino-5-aryl-1,3,4-thiadiazole derivative, aromatic aldehyde, and a few drops of glacial acetic acid in toluene.

  • Stir the mixture and irradiate it in a microwave reactor at 300W for a few minutes at a temperature of 110°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives Using a Biocatalyst [13]

This protocol details the synthesis of novel thiazole derivatives using an eco-friendly biocatalyst under ultrasonic irradiation.

Materials:

  • 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide

  • Hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones

  • Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) catalyst

  • Ultrasonic bath

Procedure:

  • Combine 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, the appropriate hydrazonoyl chloride or 2-bromo-1-arylethan-1-one, and the TCsSB catalyst in a reaction vessel.

  • Place the vessel in an ultrasonic bath and irradiate the mixture.

  • Monitor the reaction by TLC until completion. The reaction is typically quick.

  • Upon completion, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Isolate the product from the filtrate.

  • Characterize the purified product using spectroscopic methods (IR, 1H NMR, 13C NMR, MS).

Protocol 3: I2-Catalyzed Metal-Free Synthesis of 5-Amino-1,2,4-Thiadiazoles [1]

This protocol describes a facile and environmentally benign synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds using molecular iodine as a catalyst in water.

Materials:

  • Substituted isothiocyanates

  • Substituted amidoximes

  • Molecular Iodine (I2)

  • Potassium carbonate (K2CO3)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted isothiocyanate and substituted amidoxime in water.

  • Add catalytic amounts of I2 and K2CO3 to the mixture.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 3-substituted 5-amino-1,2,4-thiadiazole derivatives.

Protocol 4: Solvent-Free Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles [9]

This one-pot, two-step protocol outlines a greener approach to synthesize 1,2,4-thiadiazoles from primary amides without the use of a solvent.

Materials:

  • Primary amide (1.0 mmol)

  • Lawesson's reagent (0.6 mmol)

  • tert-Butyl hydroperoxide (TBHP) (1.5 equiv.)

  • Ethyl acetate

  • Water

Procedure:

  • In an oven-dried round-bottom flask, charge the primary amide and Lawesson's reagent.

  • Heat the reaction mixture at 80°C for 25 minutes, monitoring the progress by TLC.

  • After completion of the first step, cool the mixture to room temperature.

  • Add TBHP to the mixture and stir at room temperature, again monitoring by TLC.

  • Once the reaction is complete, extract the solid mixture with ethyl acetate and wash with water.

  • The product can be purified without the need for column chromatography.

IV. Visualizations

The following diagrams illustrate the workflows and logical relationships of the described green synthesis approaches.

G Workflow for Microwave-Assisted Synthesis cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation Reactants 2-amino-5-aryl-1,3,4-thiadiazole + Aromatic aldehyde + Glacial Acetic Acid Microwave Microwave Irradiation (300W, 110°C) Reactants->Microwave Toluene Cooling Cooling Microwave->Cooling Isolation Filtration / Extraction Cooling->Isolation Purification Recrystallization Isolation->Purification Product Pure 1,3,4-Thiadiazole Schiff Base Purification->Product

Caption: Microwave-Assisted Synthesis Workflow.

G Workflow for Ultrasound-Assisted Biocatalytic Synthesis cluster_reactants Reactant Mixture cluster_reaction Ultrasonic Reaction cluster_workup Workup & Purification Reactants Carbothioamide Derivative + Hydrazonoyl Chloride / α-Haloketone + TCsSB Catalyst Ultrasound Ultrasonic Irradiation Reactants->Ultrasound Catalyst_Separation Catalyst Filtration (Recyclable) Ultrasound->Catalyst_Separation Product_Isolation Product Isolation from Filtrate Catalyst_Separation->Product_Isolation Product Pure Thiazole Derivative Product_Isolation->Product

Caption: Ultrasound-Assisted Biocatalytic Synthesis Workflow.

G Logical Relationship of Green Synthesis Principles cluster_energy Alternative Energy Sources cluster_catalysis Benign Catalysts cluster_medium Reaction Medium center Green Synthesis of 1,2,4-Thiadiazoles Microwave Microwave Irradiation center->Microwave Ultrasound Ultrasonic Irradiation center->Ultrasound Catalysts I2, Cu(II), PIFA, Enzymes center->Catalysts Solvents Green Solvents (Water, Ethanol) center->Solvents Solvent_Free Solvent-Free Conditions center->Solvent_Free Ionic_Liquids Ionic Liquids center->Ionic_Liquids

Caption: Principles of Green Synthesis for 1,2,4-Thiadiazoles.

References

Application Notes and Protocols for the Iodine-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles facilitated by molecular iodine. The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Iodine-catalyzed methods offer a mild, efficient, and often environmentally benign alternative to traditional synthetic routes that may employ heavy metals or harsh oxidants. These protocols are particularly valuable for the construction of both symmetrically and unsymmetrically substituted 1,2,4-thiadiazoles from readily available starting materials.

The key transformation in these syntheses is the iodine-mediated oxidative formation of a nitrogen-sulfur (N-S) bond. This can be achieved through various strategies, including the oxidative dimerization of thioamides or the reaction of amidines with a sulfur source. The methodologies presented herein are selected for their operational simplicity, broad substrate scope, and good to excellent yields.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the central role of iodine in catalyzing the formation of the this compound ring from different precursors.

G cluster_precursors Precursors cluster_catalyst Catalyst/Mediator cluster_product Product Thioamides Thioamides Iodine Molecular Iodine (I₂) Thioamides->Iodine Oxidative Dimerization Nitriles_Thioamides Nitriles + Thioamides Nitriles_Thioamides->Iodine One-Pot Reaction Amidines_Isothiocyanates Amidines + Isothiocyanates Amidines_Isothiocyanates->Iodine Oxidative Cyclization Thiadiazole 3,5-Disubstituted This compound Iodine->Thiadiazole N-S Bond Formation

Caption: Iodine-catalyzed pathways to 3,5-disubstituted 1,2,4-thiadiazoles.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Nitriles and Thioamides

This protocol describes a one-pot method for the synthesis of unsymmetrically 3-alkyl-5-aryl-1,2,4-thiadiazoles through the sequential intermolecular addition of thioamides to nitriles, followed by iodine-mediated intramolecular oxidative N-S coupling.

Experimental Workflow

G start Start reactants Mix Nitrile, Thioamide, and Solvent start->reactants add_catalyst Add Molecular Iodine (I₂) reactants->add_catalyst reaction Heat Reaction Mixture add_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: General workflow for the one-pot synthesis of 1,2,4-thiadiazoles.

Materials:

  • Aryl thioamide (1.0 mmol)

  • Alkyl nitrile (2.0 mL)

  • Molecular iodine (I₂) (1.2 mmol)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • To a solution of the aryl thioamide (1.0 mmol) in the alkyl nitrile (2.0 mL), add molecular iodine (1.2 mmol).

  • Stir the resulting mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce the excess iodine.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,5-disubstituted this compound.

Protocol 2: Synthesis from Amidines and Isothiocyanates

This protocol details a transition-metal-free synthesis of 5-imino-1,2,4-thiadiazole derivatives through the molecular iodine-catalyzed oxidative cyclization of amidines and isothiocyanates.

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Isothiocyanate (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine the amidine hydrochloride (1.0 mmol), isothiocyanate (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (3.0 mL) as the solvent.

  • Add molecular iodine (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 5-imino-1,2,4-thiadiazole derivative.

Quantitative Data

The following table summarizes the yields of various 3,5-disubstituted 1,2,4-thiadiazoles synthesized using iodine-catalyzed methods, demonstrating the scope of the reaction with different substrates.

EntryThioamide/AmidineNitrile/IsothiocyanateProductYield (%)Reference
1ThiobenzamideAcetonitrile3-Methyl-5-phenyl-1,2,4-thiadiazole85
24-MethylthiobenzamideAcetonitrile3-Methyl-5-(4-methylphenyl)-1,2,4-thiadiazole89
34-MethoxythiobenzamideAcetonitrile3-Methyl-5-(4-methoxyphenyl)-1,2,4-thiadiazole92
44-ChlorothiobenzamidePropionitrile3-Ethyl-5-(4-chlorophenyl)-1,2,4-thiadiazole78
5ThioacetamideBenzonitrile3-Phenyl-5-methyl-1,2,4-thiadiazole75
6BenzamidinePhenyl isothiocyanate3-Phenyl-5-phenylimino-1,2,4-thiadiazole94
74-ChlorobenzamidinePhenyl isothiocyanate3-(4-Chlorophenyl)-5-phenylimino-1,2,4-thiadiazole90
8BenzamidineEthyl isothiocyanate3-Phenyl-5-ethylimino-1,2,4-thiadiazole88

Note: The yields are isolated yields and may vary depending on the specific reaction conditions and scale.

Reaction Mechanism

The proposed reaction mechanism for the iodine-mediated synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides involves several key steps. Initially, the thioamide attacks the nitrile, which is activated by a Lewis acid (in some protocols

One-Pot Synthesis of 3-Aryl-5-Amino-1,2,4-Thiadiazoles from Thioureas: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The primary method detailed is the iodine-mediated oxidative cyclization of arylthiourea precursors. This approach offers a straightforward, efficient, and scalable route to a variety of substituted 3-aryl-5-amino-1,2,4-thiadiazoles. This document includes a general reaction scheme, a detailed experimental protocol, a summary of representative yields, and product characterization data.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged pharmacophore found in a wide range of biologically active compounds. Specifically, 3-aryl-5-amino-1,2,4-thiadiazoles have garnered considerable attention due to their diverse pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot synthesis from readily available thioureas presents a more efficient and atom-economical alternative, making it an attractive method for the rapid generation of compound libraries for drug discovery and development. The protocol described herein focuses on the oxidative S-N bond formation, a key step in the cyclization process to form the thiadiazole ring.[1][2]

General Reaction Scheme

The one-pot synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles from arylthioureas typically proceeds via an oxidative cyclization reaction. In this process, an oxidizing agent, such as molecular iodine, facilitates the intramolecular formation of a sulfur-nitrogen bond within a precursor, which is often an N-aryl-N'-amidino-thiourea or a related intermediate. This intermediate can be generated in situ from an arylthiourea and a cyanamide derivative.

A widely employed and effective method involves the oxidative cyclization of 1-aryl-3-amidino thiocarbamides using an iodine-ethanol solution.[3] The reaction is typically carried out at room temperature and results in the formation of the desired 3-amino-5-arylimino-1,2,4-thiadiazoles, which can exist in tautomeric forms.

Reaction_Scheme cluster_0 One-Pot Synthesis Arylthiourea Arylthiourea Reagents + Cyanamide derivative Intermediate 1-Aryl-3-amidino thiocarbamide (in situ) Oxidant Iodine (I2) Ethanol Product 3-Aryl-5-amino- This compound Reagents->Intermediate Step 1 Oxidant->Product Step 2: Oxidative Cyclization

Caption: General workflow for the one-pot synthesis.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles

This protocol is a generalized procedure based on the oxidative cyclization of 1-aryl-3-amidino thiocarbamides.[3]

Materials:

  • Substituted arylthiourea (1 equivalent)

  • Cyanamide (1 equivalent)

  • Ethanol (as solvent)

  • Molecular Iodine (I₂)

  • Dilute Ammonia solution

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Intermediate: In a round-bottom flask equipped with a magnetic stir bar, suspend the 1-aryl-3-amidino thiocarbamide (typically 0.004-0.005 moles) in ethanol. Note: This intermediate can often be generated in situ by reacting the corresponding arylthiourea with a cyanamide source.

  • Oxidative Cyclization: While stirring the suspension at room temperature, add a solution of iodine in ethanol dropwise from a dropping funnel. The addition is continued until the color of the iodine persists, indicating the consumption of the starting material.

  • Reaction Quenching and Product Isolation: After the reaction is complete (typically monitored by TLC), allow the reaction mixture to stand overnight at room temperature. The resulting residue is then dissolved in a minimal amount of ethanol.

  • Basification: The ethanolic solution is then basified with a dilute ammonia solution to precipitate the free base of the product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure 3-aryl-5-amino-1,2,4-thiadiazole.

Data Presentation

The following table summarizes the synthesis of various 3-amino-5-arylimino-1,2,4-thiadiazoles, which are closely related to the target compounds and are synthesized via a similar oxidative cyclization method.[3]

CompoundMolecular FormulaR-group on Aryl RingYield (%)Melting Point (°C)
3a C₈H₈N₄SH75180
3b C₉H₁₀N₄So-CH₃72165
3c C₉H₁₀N₄Sm-CH₃78172
3d C₉H₁₀N₄Sp-CH₃80185
3e C₉H₁₀N₄OSo-OCH₃68158
3f C₉H₁₀N₄OSp-OCH₃70162
3g C₈H₇N₄SClo-Cl65140
3h C₈H₇N₄SClp-Cl69155

Mandatory Visualizations

Signaling Pathway/Workflow Diagram

Experimental_Workflow Experimental Workflow for One-Pot Synthesis cluster_workflow Synthesis and Purification Start Start: Arylthiourea & Cyanamide Derivative Reaction Reaction in Ethanol Start->Reaction Iodine_Addition Slow addition of Iodine/Ethanol solution Reaction->Iodine_Addition Stirring Stir at Room Temperature (until I2 color persists) Iodine_Addition->Stirring Overnight Stand Overnight Stirring->Overnight Dissolution Dissolve residue in Ethanol Overnight->Dissolution Basification Basify with dilute Ammonia Dissolution->Basification Filtration Filter the Precipitate Basification->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Final_Product Pure 3-Aryl-5-amino- This compound Recrystallization->Final_Product

Caption: Step-by-step experimental workflow.

Logical Relationship Diagram

Logical_Relationships Key Relationships in the Synthesis Starting_Materials Starting Materials Arylthiourea Cyanamide Derivative Reaction_Conditions Reaction Conditions Solvent: Ethanol Oxidant: Iodine (I2) Temperature: Room Temp. Starting_Materials->Reaction_Conditions are subjected to Key_Process Key Process Oxidative Cyclization Intramolecular S-N Bond Formation Reaction_Conditions->Key_Process facilitate Product_Class Product Class 3-Aryl-5-amino-1,2,4-thiadiazoles Key_Process->Product_Class yields Applications Potential Applications Medicinal Chemistry Drug Discovery Antimicrobial Agents Anticancer Agents Product_Class->Applications have

Caption: Core components of the synthetic strategy.

Conclusion

The one-pot synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles from thioureas via iodine-mediated oxidative cyclization is a robust and efficient method for accessing this important class of heterocyclic compounds. The mild reaction conditions, operational simplicity, and good to excellent yields make this protocol highly suitable for applications in medicinal chemistry and drug development, where rapid access to diverse molecular scaffolds is crucial. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

Application Notes: Metal-Free Synthesis of 1,2,4-Thiadiazoles via Oxidative S-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and agrochemical research, exhibiting a wide range of biological activities, including neuroprotective and anticancer properties.[1] Traditional syntheses often rely on transition-metal catalysts, which can lead to product contamination, increased costs, and environmental concerns. Consequently, the development of metal-free synthetic routes has become a significant focus for organic chemists. This document details several robust, metal-free methods for the synthesis of 1,2,4-thiadiazoles, centered around the key step of an oxidative intramolecular S-N bond formation. These protocols offer advantages such as mild reaction conditions, operational simplicity, high yields, and broad substrate scope.[1][2]

Overview of Metal-Free Oxidative Strategies

The construction of the this compound ring via S-N bond formation typically involves the cyclization of a precursor containing the requisite N-C-N and S-C-N fragments. The key step is the oxidative removal of two hydrogen atoms to facilitate the ring-closing disulfide bond formation. Several metal-free oxidants have been successfully employed for this transformation.

  • Iodine-Based Reagents: Molecular iodine (I₂) is a versatile, inexpensive, and efficient oxidant for these syntheses.[2] It promotes the oxidative cyclization of various precursors, including imidoyl thioureas and thioacylamidines, under mild conditions.[2][3] Hypervalent iodine reagents, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), also enable rapid and efficient S-N bond formation, often at room temperature.[3][4]

  • Peroxide-Based Reagents: tert-Butyl hydroperoxide (TBHP) serves as an effective and environmentally friendly oxidant.[1] It is particularly useful in one-pot procedures, such as the synthesis from primary amides, which are first converted in situ to thioamides using Lawesson's reagent, followed by TBHP-mediated oxidative dimerization.[1]

  • Sulfoxide-Based Reagents: Dimethyl sulfoxide (DMSO), when activated by acid (e.g., HCl), is a classic and cost-effective oxidant for converting thioamides to 3,5-disubstituted-1,2,4-thiadiazoles.[5][6] This system is notable for its high reaction rates and the good purity of the resulting crude products.[5]

  • Base-Mediated Dehydrogenation: In an interesting and unconventional approach, strong bases like sodium hydride (NaH) in DMF can promote the intramolecular dehydrogenative N-S coupling of thioacylamidine intermediates without an external oxidant, proceeding under an inert atmosphere.[7] Air, acting as a green oxidant, can also be utilized in conjunction with bases like sodium carbonate.[4]

  • Electrochemical Synthesis: Electro-oxidative methods represent a modern, sustainable approach. By avoiding the need for any chemical oxidants, these catalyst- and oxidant-free electrolytic conditions offer excellent functional group tolerance at room temperature.[4]

These methods provide a powerful toolkit for researchers in drug development, allowing for the efficient and clean synthesis of diverse libraries of this compound derivatives for biological screening.

Data Presentation

The following tables summarize the quantitative data for various metal-free synthetic strategies, allowing for easy comparison of their efficacy and scope.

Table 1: Synthesis of 5-Amino-1,2,4-Thiadiazoles from Imidoyl Thioureas

OxidantSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference(s)
I₂ (Molecular Iodine)Imidoyl/Guanyl ThioureasDioxane800.5 - 1 h75 - 95[2]
PIFAImidoyl ThioureasDichloromethaneRoom Temp.5 - 10 min82 - 96[4]
ElectrochemicalImidoyl ThioureasCH₃CN/CH₃OHRoom Temp.5 h78 - 95[4]

Table 2: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Dimerization of Thioamides

OxidantSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference(s)
TBHPPrimary Amides + LR¹Solvent-free10015 - 30 min82 - 96[1]
DMSO/HClAryl/Alkyl ThioamidesDMSO80 - 905 - 15 min70 - 94[5]
Air/Na₂CO₃Amidines + S₈DMSO12012 h61 - 85[4]

¹LR = Lawesson's reagent; thioamide is generated in situ.

Table 3: Synthesis of Unsymmetrically 3,5-Disubstituted-1,2,4-Thiadiazoles

MethodReactantsSolventTemperature (°C)TimeYield (%)Reference(s)
I₂-mediated One-PotNitriles + ThioamidesDichloroethane8012 h52 - 85[8]
Base-mediated TandemAmidines + DithioestersDMFRoom Temp.2 - 4 h60 - 95[7]

Experimental Protocols

Protocol 1: I₂-Mediated Synthesis of 5-Amino-3-phenyl-1,2,4-thiadiazole from Imidoyl Thiourea [2]

  • Reactant Preparation: To a solution of benzamidine hydrochloride (1 mmol) in dioxane (5 mL), add potassium thiocyanate (1.2 mmol). Stir the mixture at 80 °C for 2 hours to form the N-benzoylthiourea intermediate.

  • Cyclization: To the above mixture, add molecular iodine (I₂) (1.2 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5 - 1 hour).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired 5-amino-3-phenyl-1,2,4-thiadiazole.

Protocol 2: TBHP-Mediated One-Pot Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole from Benzamide [1]

  • Reactant Mixture: In a round-bottom flask, mix benzamide (1 mmol) and Lawesson's reagent (0.6 mmol).

  • Thionation: Heat the solvent-free mixture at 100 °C for 10-20 minutes. The mixture will melt and react to form the thiobenzamide intermediate. Monitor via TLC.

  • Oxidative Dimerization: To the crude thiobenzamide, add tert-butyl hydroperoxide (TBHP, 70% in water, 3 mmol).

  • Reaction Completion: Continue heating at 100 °C for an additional 15-30 minutes until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add water (10 mL).

  • Isolation: The solid product will precipitate. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The product is often obtained in high purity without the need for column chromatography. If required, recrystallize from ethanol.

Protocol 3: Base-Mediated Synthesis of 3-Phenyl-5-(methylthio)-1,2,4-thiadiazole [7]

  • Inert Atmosphere: To an oven-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Wash the NaH with dry hexane to remove the oil, then carefully decant the hexane.

  • Reactant Addition: Add anhydrous DMF (5 mL) to the flask, followed by benzamidine hydrochloride (1 mmol) and methyl dithioacetate (1.1 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of ice-cold water (15 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane-ethyl acetate) to yield the pure product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select & Weigh Starting Materials Solvent Add Anhydrous Solvent Reactants->Solvent Oxidant Add Metal-Free Oxidant (e.g., I₂) Solvent->Oxidant Heating Heat & Stir (Monitor by TLC) Oxidant->Heating Quench Quench Reaction Heating->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Characterization (NMR, MS, etc.) Purify->Final iodine_mechanism cluster_reactants Step 1: Oxidation cluster_cyclization Step 2: Cyclization & Elimination Thiourea Imidoyl Thiourea (R-C(=NH)-NH-C(=S)-R') Iodine I₂ Intermediate1 S-Iodo Intermediate Thiourea->Intermediate1 Oxidative Addition Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Nucleophilic Attack (S-N Bond Formation) Product This compound Cyclized->Product HI 2HI Cyclized->HI Elimination of dimerization_mechanism cluster_step3 Step 3: Cyclization & Oxidation Thioamide1 Thioamide (R-C(=S)NH₂) Oxidant1 Oxidant (e.g., TBHP) IntermediateA Oxidized Sulfur Species Thioamide1->IntermediateA Thioamide2 Thioamide (R-C(=S)NH₂) Dimer Acyclic Dimer Intermediate IntermediateA->Dimer + Product 3,5-Disubstituted This compound Dimer->Product Oxidative Cyclization Oxidant2 Oxidant

References

Application Notes and Protocols for the Synthesis of 1,2,4-Thiadiazole Alkaloids Polycarpathiamines A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the 1,2,4-thiadiazole alkaloids, polycarpathiamines A and B. The presented methodology, based on a one-pot benzylic oxidation–oxidative heterocyclization, offers an efficient route to the core structure of these natural products.[1]

Introduction

Polycarpathiamines A and B are naturally occurring this compound alkaloids that have garnered interest within the scientific community. The development of efficient synthetic routes is crucial for further investigation of their biological activities and potential therapeutic applications. The protocol outlined below describes a copper(II)-catalyzed approach that facilitates the synthesis of the key 3-amino-5-acyl-1,2,4-thiadiazole core, which is central to the structure of both polycarpathiamines A and B.[1] This method presents a significant improvement over lower-yielding dipolar cycloaddition strategies.[1]

Synthetic Pathway Overview

The synthesis commences with a readily available N1-acetyl-N3-thioacylguanidine, which undergoes a one-pot sequence involving benzylic oxidation and oxidative heterocyclization. This key transformation is mediated by a copper(II) catalyst in the presence of air, leading to the formation of the this compound core. Subsequent functional group manipulations then yield the target alkaloids, polycarpathiamine A and B.

Synthesis_Pathway Start N1-acetyl-N3-thioacylguanidine Intermediate 3-amino-5-acyl-1,2,4-thiadiazole core Start->Intermediate Cu(II) catalyst, Air One-pot benzylic oxidation Oxidative heterocyclization PolyA Polycarpathiamine A Intermediate->PolyA Final functionalization PolyB Polycarpathiamine B Intermediate->PolyB Final functionalization Experimental_Workflow Start Start with N1-acetyl-N3-thioacylguanidine Reaction One-pot Cu(II)-catalyzed Oxidation/Heterocyclization Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Core Isolated 3-amino-5-acyl- This compound core Purification1->Core Functionalization Final Functionalization Steps (e.g., acylation) Core->Functionalization Purification2 HPLC Purification Functionalization->Purification2 End Pure Polycarpathiamine A/B Purification2->End

References

Application Notes and Protocols: Utilizing 1,2,4-Thiadiazole as a Bioisostere for Oxadiazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing the pharmacological and pharmacokinetic properties of lead compounds. This involves substituting a functional group with another that retains similar physical and chemical characteristics, leading to modulated biological activity, improved metabolic stability, or altered toxicity profiles. The 1,3,4-oxadiazole (B1194373) ring is a prevalent scaffold in numerous therapeutic agents due to its favorable metabolic profile and ability to engage in hydrogen bonding.[1][2] This application note explores the strategic replacement of the oxadiazole moiety with its sulfur-containing bioisostere, the 1,2,4-thiadiazole ring. This substitution can significantly impact a molecule's physicochemical properties, offering a valuable tool for fine-tuning drug candidates.

Physicochemical and Pharmacokinetic Rationale

The substitution of an oxygen atom in the oxadiazole ring with a sulfur atom to form a this compound can induce predictable changes in a molecule's properties. Sulfur is less electronegative and more polarizable than oxygen, which can lead to increased lipophilicity (higher logP). This, in turn, may influence aqueous solubility, with thiadiazole analogs often being less soluble. The C-S bond is generally more stable to enzymatic hydrolysis than the C-O bond, potentially leading to enhanced metabolic stability. These modifications can collectively alter plasma protein binding and overall pharmacokinetic profiles.

Table 1: Predicted Comparative Physicochemical and Pharmacokinetic Properties

Property1,3,4-Oxadiazole AnalogThis compound BioisostereRationale for Change
Lipophilicity (LogP)Generally lowerExpected to be higherSulfur's lower electronegativity and higher polarizability can increase lipophilicity.
Aqueous SolubilityGenerally higherExpected to be lowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Metabolic StabilityCan be susceptible to enzymatic cleavageMay exhibit increased stabilityThe C-S bond is generally more resistant to enzymatic hydrolysis than the C-O bond.
Plasma Protein BindingVariableMay be alteredChanges in lipophilicity and electronic distribution can affect binding to plasma proteins.
Tissue PermeabilityGoodMay be improvedThe mesoionic character of the thiadiazole ring can enhance tissue permeability.[2]

Biological Activity Modulation: Case Studies

The bioisosteric switch from an oxadiazole to a this compound can lead to retention, enhancement, or a shift in biological activity. Below are examples from different therapeutic areas.

Anticancer Activity

Both oxadiazole and thiadiazole scaffolds are found in numerous anticancer agents.[3] The this compound moiety has been incorporated into compounds targeting various cancer-related pathways.

  • VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth. Several 1,3,4-thiadiazole (B1197879) derivatives have been designed as VEGFR-2 inhibitors. The replacement of an oxadiazole with a thiadiazole in this context could modulate the binding affinity to the ATP-binding site of the receptor.

Table 2: Anticancer Activity of Representative this compound Derivatives

Compound IDCancer Cell LinesIC50 (µM)Reference
8b MCF-7 (Breast)0.10 ± 0.084[4]
8c DU-145 (Prostate)0.12 ± 0.091[4]
8d A549 (Lung)1.93 ± 0.94[4]
8e MCF-7 (Breast)0.23 ± 0.014[4]
8g MDA MB-231 (Breast)2.15 ± 1.08[4]
15a Colo-205 (Colon)0.10[3]
15a MCF-7 (Breast)0.24[3]
15a A2780 (Ovarian)0.11[3]
15a A549 (Lung)0.32[3]

Etoposide was used as a standard in the study for compounds 8b, 8c, 8d, 8e, and 8g.

Anticoagulant Activity
  • Factor XIIIa Inhibition: Activated Factor XIII (FXIIIa) is a transglutaminase that stabilizes fibrin (B1330869) clots. Inhibition of FXIIIa is a novel approach to antithrombotic therapy. Certain derivatives of this compound are being explored as inhibitors of Factor XIIIa.

Signaling Pathways and Logical Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Thiadiazole_Inhibitor This compound Inhibitor Thiadiazole_Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Bioisosteric Replacement Workflow

Bioisostere_Workflow Start Lead Compound with Oxadiazole Core Identify Identify Oxadiazole for Replacement Start->Identify Synthesize Synthesize this compound Bioisostere Identify->Synthesize Compare Comparative Evaluation Synthesize->Compare Physicochem Physicochemical Properties Compare->Physicochem Bioactivity In Vitro Biological Activity Compare->Bioactivity ADME In Vitro ADME (e.g., Metabolic Stability) Compare->ADME Analyze Analyze Data & Identify Advantages/Disadvantages Physicochem->Analyze Bioactivity->Analyze ADME->Analyze Pharmacokinetics In Vivo Pharmacokinetics Pharmacokinetics->Analyze Analyze->Pharmacokinetics If promising Decision Decision on Further Development Analyze->Decision

Caption: A logical workflow for the bioisosteric replacement of an oxadiazole with a this compound.

Experimental Protocols

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from thioamides.

Materials:

  • Substituted thioamide

  • Oxidizing agent (e.g., 2-iodoxybenzoic acid (IBX), molecular oxygen, oxone)

  • Solvent (e.g., DMSO, DMF)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the substituted thioamide in the chosen solvent in a round-bottom flask.

  • Add the oxidizing agent to the solution. The reaction may be conducted under an inert atmosphere depending on the chosen oxidant.

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted-1,2,4-thiadiazole.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol outlines a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of 1,2-diacylhydrazines.

Materials:

  • 1,2-Diacylhydrazine

  • Dehydrating agent (e.g., POCl₃, P₂O₅, polyphosphoric acid)

  • Solvent (if required)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with a reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Place the 1,2-diacylhydrazine in a round-bottom flask.

  • Add the dehydrating agent. The reaction can be run neat or in a suitable solvent.

  • Heat the reaction mixture under reflux, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If the product is not a solid, extract it with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or silica gel column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., a known anticancer drug).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound

  • Positive control (a compound with known metabolic instability)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for a pharmacokinetic study in mice or rats.

Materials:

  • Test compound formulated for the desired route of administration (e.g., intravenous, oral)

  • Rodents (e.g., mice or rats)

  • Dosing vehicles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to the animals via the chosen route.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Factor XIIIa Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor XIIIa.

Materials:

  • Purified human Factor XIII

  • Thrombin

  • A specific chromogenic substrate for Factor XIIIa

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add a mixture of Factor XIII and thrombin to activate Factor XIII to Factor XIIIa.

  • Incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate.

  • Measure the change in absorbance over time at the appropriate wavelength for the chromogenic product.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Conclusion

The bioisosteric replacement of an oxadiazole with a this compound is a valuable strategy in drug design to modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of a lead compound. While this substitution can lead to increased lipophilicity and potentially lower aqueous solubility, it may also enhance metabolic stability and tissue permeability. The impact on biological activity is target-dependent and requires empirical validation. The provided protocols offer a framework for the synthesis and comparative evaluation of these important bioisosteres.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,2,4-Thiadiazole Derivatives as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,2,4-thiadiazole derivatives and their evaluation as potential plant growth regulators. The protocols outlined below are designed to guide researchers in the chemical synthesis and biological screening of these compounds.

Introduction

1,2,4-thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest due to their diverse biological activities. While extensively studied for their medicinal properties, recent research has indicated their potential as potent regulators of plant growth, exhibiting herbicidal and cytokinin-like activities. The exploration of these compounds could lead to the development of novel and effective agents for agricultural applications.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a series of hypothetical 3,5-disubstituted-1,2,4-thiadiazole derivatives.

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazole Derivatives

Compound IDR1-SubstituentR2-SubstituentReaction Time (h)Yield (%)
TDA-01PhenylAmino1285
TDA-024-ChlorophenylAmino1288
TDA-034-MethoxyphenylAmino1482
TDA-04PhenylMethyl1075
TDA-054-ChlorophenylMethyl1078

Table 2: Evaluation of Plant Growth Regulatory Activity on Cucumber (Cucumis sativus)

Compound IDConcentration (mg/L)Germination (%)Primary Root Length (mm)Lateral Root NumberShoot Length (cm)
Control 098 ± 245.2 ± 3.115.1 ± 2.58.5 ± 0.7
TDA-01 595 ± 335.8 ± 2.58.2 ± 1.98.1 ± 0.6
1092 ± 428.1 ± 2.14.1 ± 1.27.9 ± 0.8
TDA-02 596 ± 230.5 ± 2.86.5 ± 1.58.3 ± 0.5
1094 ± 322.7 ± 1.92.8 ± 0.98.0 ± 0.7
TDZ (Thidiazuron) 597 ± 225.4 ± 2.23.5 ± 1.18.7 ± 0.6

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazoles

This protocol describes a general method for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles through the oxidative cyclization of N-imidoyl-thioureas.

Materials:

  • Substituted amidine hydrochloride

  • Potassium thiocyanate (KSCN)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Formation of Imidoyl Thiourea Intermediate:

    • To a solution of the appropriately substituted amidine hydrochloride (1.0 eq) in DMF, add potassium thiocyanate (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • Once the formation of the intermediate is complete, cool the reaction mixture to 0 °C.

    • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 6-8 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 3-substituted-5-amino-1,2,4-thiadiazole.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Bioassay for Plant Growth Regulatory Activity

This protocol details the evaluation of the synthesized this compound derivatives for their effects on seed germination and seedling growth using cucumber (Cucumis sativus) as a model plant.[1]

Materials:

  • Synthesized this compound derivatives

  • Thidiazuron (TDZ) as a positive control

  • Cucumber seeds (Cucumis sativus)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Plant growth chamber with controlled temperature (25 ± 2 °C) and light conditions (16 h light/8 h dark)

  • Ruler or calipers

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound and the positive control (TDZ) at a concentration of 1000 mg/L in DMSO.

    • From the stock solutions, prepare a series of working solutions at desired concentrations (e.g., 5 and 10 mg/L) by diluting with sterile distilled water. The final concentration of DMSO in all solutions, including the control, should not exceed 0.1% to avoid solvent-induced phytotoxicity.

    • The control solution will contain 0.1% DMSO in sterile distilled water.

  • Seed Sterilization and Plating:

    • Surface sterilize the cucumber seeds by rinsing with 70% ethanol for 30 seconds, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

    • Place two layers of sterile filter paper in each Petri dish.

    • Moisten the filter paper with 5 mL of the respective test solution or control solution.

    • Place 20 sterilized cucumber seeds, evenly spaced, on the filter paper in each Petri dish.

    • Each treatment (including control) should be performed in triplicate.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Incubate the Petri dishes in a plant growth chamber at 25 ± 2 °C with a 16-hour light and 8-hour dark cycle for 7 days.

  • Data Collection and Analysis:

    • Germination Percentage: After 3 days, count the number of germinated seeds (radicle emergence > 2 mm) in each Petri dish and calculate the germination percentage.

    • Seedling Growth Measurement: After 7 days, carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root and the shoot of 10 randomly selected seedlings from each replicate.

    • Count the number of lateral roots on these 10 seedlings.

    • Calculate the average primary root length, shoot length, and lateral root number for each treatment.

    • Calculate the percentage of inhibition or stimulation compared to the control.

    • Analyze the data for statistical significance using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_bioassay Plant Growth Regulation Bioassay start Amidine Hydrochloride + KSCN intermediate Imidoyl Thiourea Intermediate start->intermediate DMF, RT cyclization Oxidative Cyclization (NBS) intermediate->cyclization 0°C to RT purification Purification (Column Chromatography) cyclization->purification product 3-Substituted-5-amino-1,2,4-thiadiazole purification->product prep Prepare Test Solutions product->prep Evaluate Activity plating Seed Plating in Petri Dishes prep->plating incubation Incubation (7 days) plating->incubation data Data Collection & Analysis incubation->data results Germination %, Root/Shoot Length data->results

Caption: Experimental workflow for the synthesis and bioassay of this compound derivatives.

signaling_pathway cluster_plant_cell Potential Mechanism of Action in Plant Cells thiadiazole This compound Derivative photosynthesis Photosynthesis thiadiazole->photosynthesis Inhibits cytokinin_receptor Cytokinin Receptor thiadiazole->cytokinin_receptor Mimics/Binds electron_transport Electron Transport Chain photosynthesis->electron_transport atp_synthesis ATP Synthesis electron_transport->atp_synthesis growth_inhibition Inhibition of Growth (Herbicidal Effect) atp_synthesis->growth_inhibition signal_transduction Signal Transduction Cascade cytokinin_receptor->signal_transduction cell_division Cell Division & Differentiation signal_transduction->cell_division growth_regulation Modulation of Growth (PGR Effect) cell_division->growth_regulation

Caption: Hypothesized signaling pathways for this compound action in plants.

References

Application Notes and Protocols: Electro-oxidative Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-1,2,4-thiadiazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological and pharmaceutical activities.[1] Traditional chemical synthesis of these derivatives often requires the use of metal catalysts and stoichiometric oxidants, which can present environmental and economic challenges.[1][2] Electrochemical synthesis offers a green and efficient alternative, avoiding harsh reagents and operating under mild conditions.[2] This document provides detailed protocols for the electro-oxidative synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles via an intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. The methodology is notable for its broad substrate scope and excellent functional group tolerance under catalyst- and oxidant-free electrolytic conditions at room temperature.[1][3]

I. General Reaction Scheme

The core of this electrochemical protocol is the oxidative cyclization of imidoyl thioureas to form the desired 5-amino-1,2,4-thiadiazole ring system. This process involves the formation of an N-S bond through anodic oxidation.

G cluster_main General Reaction Scheme imidoyl_thiourea Imidoyl Thiourea conditions Anodic Oxidation (Catalyst & Oxidant-Free) -2e-, -2H+ imidoyl_thiourea->conditions thiadiazole 5-Amino-1,2,4-thiadiazole conditions->thiadiazole

Caption: General scheme of the electro-oxidative N-S bond formation.

II. Experimental Protocols

This section details the necessary equipment and step-by-step procedures for the electrochemical synthesis.

A. Equipment and Reagents:

  • Electrochemical Cell: An undivided glass cell.

  • Anode: Carbon rod (sacrificial).

  • Cathode: Platinum plate.

  • Power Supply: A constant current source.

  • Solvent: Acetonitrile (MeCN).

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄).

  • Starting Materials: Substituted imidoyl thioureas.

B. Standard Protocol for Electrochemical Synthesis:

  • Cell Assembly: In an undivided glass cell (50 mL), place a carbon rod as the anode and a platinum plate as the cathode.

  • Reaction Mixture Preparation: Add the imidoyl thiourea substrate (0.5 mmol) and nBu₄NBF₄ (0.3 mmol) to the cell.

  • Solvent Addition: Dissolve the components in MeCN (10 mL).

  • Electrolysis: Stir the solution and conduct the electrolysis at a constant current of 10 mA at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1,2,4-thiadiazole derivative.

III. Data Presentation: Substrate Scope and Yields

The electro-oxidative method demonstrates broad applicability with various substituted imidoyl thioureas. The following table summarizes the yields obtained for a range of derivatives.[1][2]

EntryR¹ (on Phenyl Ring)R² (Amine Substituent)ProductYield (%)
1HPhenyl3-phenyl-N-phenyl-1,2,4-thiadiazol-5-amine85
24-MePhenyl3-(p-tolyl)-N-phenyl-1,2,4-thiadiazol-5-amine82
34-OMePhenyl3-(4-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-amine80
44-FPhenyl3-(4-fluorophenyl)-N-phenyl-1,2,4-thiadiazol-5-amine88
54-ClPhenyl3-(4-chlorophenyl)-N-phenyl-1,2,4-thiadiazol-5-amine90
64-BrPhenyl3-(4-bromophenyl)-N-phenyl-1,2,4-thiadiazol-5-amine92
72-ClPhenyl3-(2-chlorophenyl)-N-phenyl-1,2,4-thiadiazol-5-amine81
8HNaphthalen-1-ylN-(naphthalen-1-yl)-3-phenyl-1,2,4-thiadiazol-5-amine85
9HBenzylN-benzyl-3-phenyl-1,2,4-thiadiazol-5-amine78
10H4-MethylphenylN-(p-tolyl)-3-phenyl-1,2,4-thiadiazol-5-amine83
11H4-ChlorophenylN-(4-chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine86

Yields of isolated products are reported.

IV. Proposed Reaction Mechanism

Mechanistic studies suggest the reaction proceeds through a single-electron transfer followed by radical cyclization and subsequent oxidative rearomatization.[2]

G cluster_mechanism Proposed Reaction Pathway A Imidoyl Thiourea (Substrate) B Radical Cation (Single Electron Transfer at Anode) A->B -e- C Intramolecular Radical Cyclization B->C Deprotonation (-H+) D Cyclized Radical Intermediate C->D E Oxidative Rearomatization (-e-, -H+) D->E F 5-Amino-1,2,4-thiadiazole (Product) E->F

Caption: Proposed mechanism for the electro-oxidative cyclization.

V. Application and Significance

This electrochemical method aligns with the principles of green chemistry by avoiding toxic reagents and waste generation.[2] The operational simplicity and scalability, demonstrated by successful gram-scale reactions yielding 74% of the product, make it a valuable tool for synthetic and medicinal chemists.[2] The 1,2,4-thiadiazole core is a key pharmacophore in numerous biologically active compounds, and this efficient synthesis provides a practical route for the development of new therapeutic agents.[1][4]

VI. Concluding Remarks

The electro-oxidative synthesis of 5-amino-1,2,4-thiadiazole derivatives from imidoyl thioureas is a robust and environmentally benign method. It offers high yields, tolerates a wide range of functional groups, and proceeds under mild, catalyst-free conditions. These features make it a highly attractive approach for researchers in academia and the pharmaceutical industry for the synthesis and exploration of novel thiadiazole-based compounds.

References

Application Notes and Protocols: 1,2,4-Thiadiazole Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring the materials science applications of 1,2,4-thiadiazole derivatives.

Introduction: this compound, a five-membered heterocyclic compound containing two nitrogen and one sulfur atom, has emerged as a versatile scaffold in the development of advanced materials. Its derivatives are gaining significant attention due to their unique electronic properties, thermal stability, and ability to participate in various intermolecular interactions. This document provides an overview of the applications of this compound derivatives in corrosion inhibition, nonlinear optics, and organic electronics, complete with experimental protocols and quantitative data summaries.

Section 1: Corrosion Inhibition

This compound derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[1][2] Their protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders the corrosion process.[2] This adsorption is facilitated by the presence of heteroatoms (N and S) and π-electrons in the thiadiazole ring, which can interact with the vacant d-orbitals of the metal.[2]

Quantitative Data Summary: Corrosion Inhibition Efficiency

The following table summarizes the inhibition efficiency of various thiadiazole derivatives on mild steel in acidic solutions.

CompoundConcentrationMediumTemperature (K)Inhibition Efficiency (%)Reference
2-amino-5-styryl-1,3,4-thiadiazole≥100 mg/L1 M HCl293High (Specific % not provided, but stated as same protective effect as the heptyl derivative)[1]
2-amino-5-heptyl-1,3,4-thiadiazole≥100 mg/L1 M HCl293High (Specific % not provided, but stated as same protective effect as the styryl derivative)[1]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)Increasing concentrations0.50 M H₂SO₄Not SpecifiedIncreases with concentration[2]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2)Increasing concentrations0.50 M H₂SO₄Not SpecifiedIncreases with concentration[2]
1-phenyl-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) thiourea (PTT)Not SpecifiedDynamic supercritical CO₂ aqueous environmentNot SpecifiedUp to 99.58%[3]
Experimental Protocols: Corrosion Inhibition Studies

1. Weight Loss Method

This protocol is a straightforward method for determining corrosion rate and inhibitor efficiency.

  • Workflow:

    G A Prepare mild steel coupons B Clean and weigh coupons (W1) A->B C Immerse coupons in 1 M HCl +/- inhibitor B->C D Maintain at 293 K for 24h C->D E Remove, clean, and re-weigh coupons (W2) D->E F Calculate weight loss (ΔW = W1 - W2) E->F G Calculate Inhibition Efficiency (IE%) F->G

  • Methodology:

    • Coupon Preparation: Mild steel coupons (e.g., C1018) of known dimensions are mechanically polished, degreased with acetone, washed with distilled water, and dried. [1] 2. Initial Weighing: The initial weight of each coupon (W₁) is recorded. [1] 3. Immersion: The coupons are immersed in a 1 M HCl solution with and without various concentrations of the thiadiazole inhibitor. [1] 4. Exposure: The setup is maintained at a constant temperature (e.g., 293 K) for a specified duration (e.g., 24 hours). [1] 5. Final Weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed (W₂). [1] 6. Calculations:

      • Corrosion Rate (CR) is calculated.

      • Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic parameters of corrosion and the type of inhibition (anodic, cathodic, or mixed).

  • Workflow:

    G A Set up three-electrode cell B Working Electrode: Mild Steel A->B C Reference Electrode: Saturated Calomel A->C D Counter Electrode: Platinum A->D E Add 1 M HCl +/- inhibitor A->E F Record polarization curves E->F G Determine corrosion potential and current F->G H Analyze Tafel plots G->H

    Caption: Workflow for potentiodynamic polarization measurements.

  • Methodology:

    • Cell Setup: A three-electrode electrochemical cell is used, containing the mild steel sample as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. [1] 2. Electrolyte: The cell is filled with 1 M HCl solution, with or without the inhibitor. [1] 3. Measurement: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 0.5 mV/s). [1] 4. Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values. The shift in Ecorr helps to identify the inhibitor as cathodic, anodic, or mixed-type. For instance, 2-amino-5-styryl-1,3,4-thiadiazole acts as a mixed-type inhibitor, while 2-amino-5-heptyl-1,3,4-thiadiazole is a cathodic-type inhibitor. [1]

Section 2: Nonlinear Optical (NLO) Materials

Certain organic molecules with extensive π-conjugated systems and donor-acceptor architectures can exhibit significant nonlinear optical responses, making them suitable for applications in photonics, optical communications, and data storage. [4]Thiadiazole derivatives are being explored for these applications.

Quantitative Data Summary: NLO Properties
CompoundCutoff Wavelength (nm)Optical Band Gap (eV)Reference
7-(4-bromobenzyl)-3-(tert-butyl)-4H-t[1][3][4]hiadiazolo[2,3-c]t[1][2][4]riazin-4-onehemihydrate (TDTZ)3723.24[4]
Experimental Protocol: Synthesis and Characterization of NLO Crystals

1. Single Crystal Growth by Slow Evaporation

  • Workflow:

    G A Synthesize TDTZ compound B Dissolve TDTZ in a suitable solvent A->B C Filter the solution B->C D Allow slow evaporation at room temperature C->D E Harvest single crystals D->E F Characterize using Single Crystal XRD E->F G Perform UV-Vis-NIR spectroscopy F->G

  • Methodology:

    • Synthesis: The target 1,3,4-thiadiazole derivative (TDTZ) is first synthesized through appropriate organic chemistry methods. [4] 2. Solution Preparation: A saturated solution of the synthesized compound is prepared in a suitable solvent.

    • Crystal Growth: The solution is filtered to remove any impurities and then left undisturbed in a beaker covered with a perforated sheet to allow for slow evaporation of the solvent at a constant temperature. [4] 4. Harvesting: After a period, single crystals of the compound will form and can be harvested.

    • Characterization:

      • Single Crystal X-ray Diffraction (XRD): To determine the crystal structure and lattice parameters. [4] * UV-Vis-NIR Spectroscopy: To measure the optical transmittance, determine the cutoff wavelength, and calculate the optical bandgap from a Tauc plot. [4] * Z-scan Technique: To measure the nonlinear optical properties of the material using a high-power laser.

[5]### Section 3: Organic Electronics

Thiadiazole derivatives, particularly as part of larger conjugated systems or polymers, are being investigated for their potential in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). T[6][7]heir electron-deficient nature makes them suitable as building blocks for n-type or bipolar materials.

Quantitative Data Summary: Performance in Organic Electronics
ApplicationMaterialKey Performance MetricValueReference
Deep Red Phosphorescent OLEDp-TPATHZ host with Ir(piq)₃ emitterMaximum External Quantum Efficiency (EQE)16.2%
Deep Red Phosphorescent OLEDp-TPATHZ host with Ir(piq)₃ emitterEQE at 1000 cd/m²15.7%
Deep Red Phosphorescent OLEDp-TPATHZ host with Ir(piq)₃ emitterMaximum Current Efficiency13.3 cd/A
Deep Red Phosphorescent OLEDp-TPATHZ host with Ir(piq)₃ emitterMaximum Power Efficiency13.6 lm/W
OFETPTBDTPT CopolymerHole Mobility1.92 x 10⁻² cm² V⁻¹ s⁻¹
Conceptual Workflow: OLED Fabrication
  • Workflow:

    G A Substrate Cleaning B Deposition of Anode (e.g., ITO) A->B C Deposition of Hole Transport Layer (HTL) B->C D Deposition of Emissive Layer (Thiadiazole host + emitter) C->D E Deposition of Electron Transport Layer (ETL) D->E F Deposition of Cathode (e.g., LiF/Al) E->F G Encapsulation F->G H Device Testing G->H

    Caption: General workflow for the fabrication of an OLED device.

  • Protocol Outline:

    • Substrate Preparation: An indium tin oxide (ITO) coated glass substrate is sequentially cleaned.

    • Layer Deposition: The various organic layers, including the hole transport layer, the emissive layer (containing the this compound-based host material and the phosphorescent dopant), and the electron transport layer, are deposited via thermal evaporation in a high-vacuum environment.

    • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic stack.

    • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

    • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated OLED are measured.

Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized based on the particular this compound derivative and the desired application. Researchers should consult the primary literature for detailed procedures and safety precautions.

References

Troubleshooting & Optimization

Improving yield and purity of 1,2,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,2,4-thiadiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,2,4-thiadiazoles.

Q1: My reaction to form a 3,5-disubstituted-1,2,4-thiadiazole via oxidative dimerization of a thioamide is showing low to no yield. What are the potential causes and solutions?

A1: Low or no yield in the oxidative dimerization of thioamides can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Ineffective Oxidant: The choice and quality of the oxidizing agent are critical.

    • Solution: A variety of oxidizing agents have been successfully employed.[1] If one oxidant is failing, consider alternatives. Common oxidants include iodine, N-bromosuccinimide (NBS), tert-butyl hydrogen peroxide (TBHP), and hypervalent iodine reagents like o-iodoxybenzoic acid (IBX).[1][2] Ensure the oxidant is not degraded; use a fresh batch if necessary. For instance, a greener approach using iodine as a catalyst with molecular oxygen as the terminal oxidant in water has proven effective.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Ensure the reaction is performed at the optimal temperature as specified in the literature for the chosen method. Some modern methods operate efficiently at room temperature, while others may require heating.[1][3] Solvent-free conditions have also been reported to give excellent yields, which may be an option to explore.[4]

  • Poor Quality Starting Material: The purity of the starting thioamide is crucial.

    • Solution: Ensure the thioamide is pure and dry. Impurities can lead to side reactions and inhibit the desired dimerization.

Q2: I am observing significant impurity in my final product. How can I identify and minimize the formation of side products?

A2: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Unreacted Starting Material: Incomplete conversion is a frequent source of impurity.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or the addition of more oxidizing agent. Ensure efficient stirring to maximize reactant contact.

  • Formation of Oxadiazoles: In syntheses starting from precursors that can eliminate H₂S or H₂O, the corresponding 1,2,4-oxadiazole can be a significant byproduct.

    • Solution: The choice of cyclizing and dehydrating agents can influence the selectivity. While this is more documented for 1,3,4-isomers, the principle of competitive cyclization applies. Ensure conditions favor the N-S bond formation.

  • Side Reactions of Thioamides: Thioamides can undergo other reactions under oxidative conditions.

    • Solution: Carefully control the stoichiometry of the oxidant. An excess can sometimes lead to over-oxidation or degradation of the starting material or product.

Q3: How can I effectively purify my this compound derivative?

A3: The purification strategy depends on the nature of the product and the impurities.

  • Recrystallization: This is often a highly effective method for purifying solid 1,2,4-thiadiazoles, especially for removing minor impurities.

    • Procedure: Select a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, or mixtures like ethanol/water.[5][6] Dissolve the crude product in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to form crystals.[6]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography on silica gel is the method of choice.

    • Procedure: Choose an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) by first performing TLC analysis to achieve good separation between your product and impurities.

Q4: My synthesis involves a one-pot, two-step conversion of a primary amide to a this compound, and the yield is low. What should I investigate?

A4: For the one-pot synthesis involving thionation followed by oxidative dimerization, both steps are critical.

  • Incomplete Thionation: The conversion of the primary amide to the thioamide intermediate may be inefficient.

    • Solution: Ensure the thionating agent, such as Lawesson's reagent, is active. The reaction temperature for this step is crucial; for example, heating at 80°C under solvent-free conditions has been shown to be effective.[1]

  • Inefficient Oxidative Dimerization: The in-situ generated thioamide may not be dimerizing effectively.

    • Solution: Ensure the oxidant (e.g., TBHP) is added under the correct conditions (e.g., after cooling the initial reaction mixture) and in the appropriate stoichiometric amount.[1]

Comparative Analysis of Synthesis Methods

The selection of a synthetic route depends on factors like the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes key data for different methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsSolventTemperatureTimeYield Range (%)Purity
One-pot from Amides Primary AmidesLawesson's Reagent, TBHPSolvent-free80 °C then RT~30 min85-95%High (purified by recrystallization)
Iodine-catalyzed Dimerization ThioamidesI₂, O₂ (air)Water100 °C10 h82-95%Good to Excellent
Electro-oxidative Cyclization Imidoyl ThioureasNone (Electrolysis)CH₃CN/Bu₄NBF₄Room Temp.Not specified72-96%Good to Excellent
Base-mediated Tandem Reaction Amidines, DithioestersK₂CO₃DMF120 °C12 h40-88%Not specified
Enzyme-mediated Dimerization ThioamidesVanadium Haloperoxidase, H₂O₂Phosphate buffer/EtOAcNot specifiedNot specified51-91%High

Experimental Protocols

Below are detailed methodologies for two distinct and effective syntheses of 1,2,4-thiadiazoles.

Protocol 1: One-Pot, Two-Step Synthesis from Primary Amides[1][5]

This environmentally friendly protocol allows for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from readily available primary amides without the need for column chromatography.

  • Thionation:

    • In a round-bottom flask, combine the primary amide (1.0 mmol) and Lawesson's reagent (0.6 mmol).

    • Heat the solvent-free mixture at 80 °C for approximately 25 minutes. The progress of the thioamide formation can be monitored by TLC.

  • Oxidative Dimerization:

    • Cool the reaction mixture to room temperature.

    • Add tert-butyl hydrogen peroxide (TBHP, 1.5 equiv.) to the mixture.

    • Stir the reaction at room temperature, monitoring the formation of the this compound by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, extract the solid mixture with ethyl acetate.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain the desired this compound.

Protocol 2: Iodine-Catalyzed Oxidative Dimerization of Thioamides[3]

This method provides a green synthesis of 3,5-disubstituted-1,2,4-thiadiazoles using water as the solvent and molecular oxygen as the terminal oxidant.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser, add the thioamide (1.0 mmol), iodine (0.3 mmol), and water (5 mL).

  • Reaction Execution:

    • Stir the mixture vigorously at 100 °C under an air atmosphere for 10 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted-1,2,4-thiadiazole.

Visualizations

The following diagrams illustrate a general workflow for troubleshooting and a simplified representation of a biological signaling pathway involving a this compound derivative.

G cluster_0 Troubleshooting Low Yield start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (e.g., Oxidant) check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions monitor_rxn Monitor Reaction by TLC check_conditions->monitor_rxn stalled Reaction Stalled? monitor_rxn->stalled optimize Optimize Conditions: - Adjust Temperature - Add More Reagent stalled->optimize Yes workup Proceed to Work-up & Purification stalled->workup No (Complete) optimize->monitor_rxn

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

G cluster_1 Aromatase Inhibition by a this compound Derivative androgen Androgens (e.g., Testosterone) aromatase Aromatase Enzyme (Cytochrome P450) androgen->aromatase Substrate estrogen Estrogens (e.g., Estradiol) aromatase->estrogen Catalyzes Conversion cell_growth Estrogen Receptor Activation & Promotion of Cell Growth (in hormone-dependent cancers) estrogen->cell_growth thiadiazole This compound Inhibitor thiadiazole->aromatase Inhibits

Caption: A simplified diagram of aromatase inhibition, a mechanism of action for some anticancer this compound agents.[7]

References

Overcoming challenges in the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles?

The most prevalent methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles include the oxidative dimerization of thioamides, the reaction of nitriles with thioamides, and the cyclization of amidines with sulfur-containing reagents.[1][2][3] Unsymmetrically substituted 1,2,4-thiadiazoles can be efficiently prepared from readily available nitriles and thioamides.[1][4] Other routes involve starting from N-imidoylthioureas or using multi-component reactions.[5][6]

Q2: How stable is the 1,2,4-thiadiazole ring?

The this compound ring is generally stable due to its aromatic character.[6] Derivatives with substituents at the 3- and 5-positions are typically more stable and can withstand a range of acidic, basic, oxidizing, and reducing conditions.[6] However, specific functional groups on the substituents may be labile under certain experimental conditions, such as extreme pH or high temperatures.[7][8]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, efforts are being made to develop greener synthetic protocols. These include using molecular iodine (I₂) as an eco-friendly oxidant, performing reactions in water, or utilizing solvent-free conditions.[1][3][5] For instance, a one-pot, two-step synthesis using a Lawesson reagent and tert-butyl hydrogen peroxide (TBHP) has been demonstrated under solvent-free conditions.[3] Additionally, biocatalytic methods using enzymes like vanadium-dependent haloperoxidases are being explored for the oxidative dimerization of thioamides.[9]

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a highly effective and common technique for monitoring reaction progress.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of reactant spots and the appearance of a new product spot. This helps in determining the optimal reaction time and preventing the formation of degradation byproducts from prolonged reaction times or excessive heat.[7][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and solutions?

A: Low yields are a common issue stemming from several factors. A systematic approach to troubleshooting is recommended.

dot

References

Technical Support Center: Optimization of Intramolecular S-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for intramolecular S-N bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common driving forces for intramolecular S-N bond formation?

Intramolecular S-N bond formation is typically driven by the formation of stable 5- or 6-membered heterocyclic rings. The reaction often follows nucleophilic substitution pathways, where a sulfur-containing nucleophile attacks an electrophilic nitrogen-containing group (or vice-versa) within the same molecule. Common strategies include nucleophilic aromatic substitution (SNAr), reductive cyclization, and transition-metal-catalyzed cross-coupling reactions.

Q2: My reaction yield is low. What are the first parameters I should investigate?

Low yields in intramolecular S-N cyclization can stem from several factors. The initial parameters to investigate are:

  • Base: The choice and stoichiometry of the base are critical. Insufficient base may lead to incomplete deprotonation of the sulfur nucleophile, while an excessively strong base can cause side reactions.

  • Solvent: The polarity of the solvent can significantly impact the reaction rate and solubility of the reactants. Polar aprotic solvents like DMF, DMSO, or NMP are often effective.

  • Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition. A systematic temperature screen is recommended.

Q3: I am observing significant side product formation. What are the likely causes?

Side product formation often arises from competing intermolecular reactions or alternative intramolecular cyclization pathways.

  • Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.

  • Ambident Nucleophiles/Electrophiles: If your molecule contains multiple nucleophilic or electrophilic sites, you may observe the formation of regioisomers. Protecting groups can be employed to block unwanted reactive sites.

  • Oxidation of Sulfur: Thiols are susceptible to oxidation, especially at elevated temperatures and in the presence of air. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Q4: How does the nature of the leaving group affect the reaction?

In reactions following a nucleophilic aromatic substitution (SNAr) mechanism, the nature of the leaving group on the aromatic ring is crucial. Generally, good leaving groups are electron-withdrawing and can stabilize a negative charge. The reactivity order is typically F > Cl > Br > I.

Q5: Can I use a catalyst to improve my reaction?

Yes, catalysis can be highly effective. For instance, in the formation of benzothiazoles from N-(2-chlorophenyl)benzothioamides, copper(II) and palladium catalysts have been shown to promote the intramolecular C-S bond formation.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Reaction / Incomplete Conversion 1. Insufficient activation of the nucleophile/electrophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Catalyst is inactive or not used.1. Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and vary the stoichiometry. 2. Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Solvent: Test a range of polar aprotic solvents (DMF, DMSO, NMP). 4. Catalyst: If applicable, introduce a suitable catalyst (e.g., Cu(II) or Pd salts).
Low Yield 1. Competing intermolecular reactions. 2. Substrate decomposition. 3. Oxidation of the sulfur nucleophile.1. Concentration: Run the reaction at high dilution (e.g., 0.01 M). 2. Temperature: Optimize the reaction temperature to be high enough for conversion but low enough to prevent decomposition. 3. Inert Atmosphere: Degas the solvent and perform the reaction under a nitrogen or argon atmosphere.
Formation of Multiple Products 1. Lack of regioselectivity. 2. Formation of intermolecular products. 3. Stereoisomers are being formed.1. Protecting Groups: Use protecting groups to block alternative reactive sites. 2. Dilution: As with low yield, run the reaction under high dilution. 3. Chiral Auxiliaries/Catalysts: If stereochemistry is a factor, consider using chiral auxiliaries or catalysts to control the stereochemical outcome.
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting material or byproducts.1. Extraction: Use a different solvent system for extraction or employ solid-phase extraction (SPE). 2. Chromatography: Optimize the mobile phase for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for different types of intramolecular S-N bond formations.

Table 1: Reductive Cyclization of o-Nitrophenyl Sulfides

EntryStarting MaterialReducing AgentBaseSolventTemp (°C)Yield (%)
12-Nitrophenyl Phenyl SulfideFe/AcOH-EthanolReflux85
21-(2-(Ethylthio)phenyl)-2-nitrobenzeneNa₂S·9H₂O-EthanolReflux78
32-Nitrophenyl Benzyl SulfideSnCl₂·2H₂O-EthanolReflux92

Table 2: Base-Mediated Cyclization of ortho-Halophenyl-thioureas

EntryStarting MaterialBaseSolventTemp (°C)Yield (%)
1N-(2-chlorophenyl)thioureaK₂CO₃DMF12075
2N-(2-bromophenyl)thioureaCs₂CO₃Dioxane10088
3N-(2-fluorophenyl)thioureaNaHTHF6565

Table 3: Intramolecular Cyclization of Sulfonamides to Sultams

EntryStarting MaterialCatalyst/ReagentSolventTemp (°C)Yield (%)
1N-(2-bromoallyl)benzenesulfonamideAIBN, Bu₃SnHToluene8070
2N-(prop-2-yn-1-yl)benzenesulfonamideAuCl₃Acetonitrile8085
3N-(2-hydroxyethyl)vinylsulfonamideTBAFTHF2595[3]

Experimental Protocols

Protocol 1: General Procedure for Reductive Cyclization of o-Nitrophenyl Sulfides to Phenothiazines
  • To a solution of the o-nitrophenyl sulfide (1.0 mmol) in ethanol (20 mL), add the reducing agent (e.g., iron powder, 5.0 mmol) and acetic acid (1.0 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenothiazine.

Protocol 2: General Procedure for Copper-Catalyzed Intramolecular Cyclization of N-(2-chlorophenyl)thiourea[1]
  • In a reaction vial, combine N-(2-chlorophenyl)thiourea (1.0 mmol), CuI (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material reagents Add Solvent, Base, and/or Catalyst start->reagents heating Heat to Optimized Temperature reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for intramolecular S-N bond formation.

troubleshooting_logic start Low Yield or No Product check_temp Is Temperature Optimized? start->check_temp check_base Is Base Correct? check_temp->check_base Yes optimize_temp Screen Temperatures check_temp->optimize_temp No check_solvent Is Solvent Appropriate? check_base->check_solvent Yes optimize_base Screen Bases & Stoichiometry check_base->optimize_base No check_dilution Is Dilution Sufficient? check_solvent->check_dilution Yes optimize_solvent Screen Solvents check_solvent->optimize_solvent No increase_dilution Increase Dilution check_dilution->increase_dilution No success Problem Solved check_dilution->success Yes optimize_temp->check_base optimize_base->check_solvent optimize_solvent->check_dilution increase_dilution->success

References

Scalability and process improvements for gram-scale 1,2,4-thiadiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the gram-scale synthesis of 1,2,4-thiadiazoles. It provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate process improvements and scalability.

Troubleshooting Guides

This section addresses common issues encountered during the gram-scale synthesis of 1,2,4-thiadiazoles in a question-and-answer format.

ProblemPotential CauseSuggested Solution
Low or No Product Formation Poor quality of starting materials: Impure thioamides, amidines, or isothiocyanates can lead to low yields.Ensure starting materials are pure and dry. Recrystallize or purify starting materials if necessary.
Ineffective oxidant: The chosen oxidizing agent may not be suitable for the specific substrate or reaction conditions.For oxidative dimerization of thioamides, consider using alternative oxidants like iodine, N-bromosuccinimide (NBS), or hydrogen peroxide. The choice of oxidant can be critical for success.
Incorrect reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures.Optimize the reaction temperature. Start with reported literature conditions and perform small-scale experiments to find the optimal temperature for your specific substrate.
Moisture sensitivity: Some reagents, such as phosphorus oxychloride or thionyl chloride, are highly sensitive to moisture and will decompose, leading to reaction failure.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products/Byproducts Side reactions: Over-oxidation, incomplete cyclization, or rearrangement can lead to the formation of unwanted byproducts. For instance, in the synthesis from thioamides, unreacted thioamide or nitrile byproducts from its decomposition can be present.Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid excessive heating or prolonged reaction times.
Isomer formation: Depending on the synthetic route, formation of other thiadiazole isomers (e.g., 1,3,4-thiadiazole) is possible.Carefully choose a synthetic method known for high regioselectivity. Characterize the product mixture thoroughly by NMR and mass spectrometry to identify any isomeric impurities.
Difficulties in Product Purification Product insolubility: The desired 1,2,4-thiadiazole may have poor solubility in common organic solvents, making purification by column chromatography challenging.Attempt purification by recrystallization from a suitable solvent or a solvent mixture. Common solvents for recrystallization of diaryl-1,2,4-thiadiazoles include ethanol, acetone, or mixtures with water.
Product co-eluting with impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult.Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may improve separation. Alternatively, consider derivatizing the product or impurity to alter its polarity before purification.
Product decomposition on silica gel: Some this compound derivatives may be unstable on silica gel.If decomposition is observed, consider using a different stationary phase for chromatography, such as alumina, or opt for non-chromatographic purification methods like recrystallization or distillation if the product is volatile.
Reaction Scalability Issues Exothermic reaction: Some reactions, particularly those involving strong oxidizing agents or dehydrating agents, can be highly exothermic and difficult to control on a larger scale.When scaling up, add reagents slowly and ensure efficient stirring and cooling of the reaction mixture. Consider using a jacketed reactor for better temperature control.
Heterogeneous mixture: If the reaction mixture is not homogeneous, mass transfer limitations can lead to lower yields on a larger scale.Ensure efficient stirring to maintain a homogeneous suspension. In some cases, a different solvent system may be required to improve solubility at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for gram-scale synthesis of 3,5-disubstituted-1,2,4-thiadiazoles?

A1: The oxidative dimerization of thioamides is a widely used method for synthesizing symmetrical 3,5-disubstituted-1,2,4-thiadiazoles on a gram scale. For unsymmetrical 3,5-disubstituted-1,2,4-thiadiazoles, a common approach involves the reaction of amidines with isothiocyanates or dithioesters.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to consider when working with hazardous reagents like thionyl chloride or phosphorus oxychloride on a gram scale?

A3: Both thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dried before use. Reactions should be conducted under an inert atmosphere. Have an appropriate quenching agent (e.g., a basic solution) readily available in case of spills.

Q4: My final this compound product is a solid. What is the best way to purify it on a gram scale?

A4: Recrystallization is often the most efficient method for purifying solid products on a gram scale. The choice of solvent is crucial and should be determined through small-scale solubility tests. If recrystallization is not effective, flash column chromatography can be used, but may be less practical for very large quantities.

Q5: I have isolated an unexpected byproduct. What could it be?

A5: In the oxidative dimerization of thioamides, common byproducts include unreacted thioamide and nitriles formed from the decomposition of the thioamide. Depending on the reaction conditions, over-oxidation to form sulfoxides or other oxidized species is also possible. In syntheses involving amidines and isothiocyanates, the formation of isomeric 1,3,4-thiadiazoles can occur. Detailed spectroscopic analysis (NMR, MS) is essential for structure elucidation of unknown byproducts.

Data Presentation

Table 1: Comparison of Gram-Scale Synthesis Methods for 3,5-Diaryl-1,2,4-Thiadiazoles from Thioamides
Oxidant/CatalystStarting Material (Thioamide)ScaleYield (%)PurityReference
I₂ / O₂ in H₂OBenzothioamide5 g93%Not specified
Lawesson's Reagent / TBHP (solvent-free)Benzamide (in-situ thioamide formation)Gram-scale92%High (recrystallized)
Vanadium Haloperoxidase4-MethylthiobenzamidePreparative scale81%Not specified
Methyl bromocyanoacetate4-ChlorothiobenzamideGram-scale98%High (filtration)
Table 2: Gram-Scale Synthesis of 5-Amino-1,2,4-Thiadiazoles
Starting MaterialsReagents/ConditionsScaleYield (%)PurityReference
Amidines and IsothiocyanatesI₂, TMEDA, air, MeCNGram-scaleModerate to excellentNot specified
Imidoyl thioureasElectro-oxidative cyclizationNot specifiedGood to excellentNot specified
N-chloroamidines and isothiocyanatesNo additive/catalystScalableup to 93%High (no column)

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization of Thiobenzamide with Iodine and O₂

Materials:

  • Thiobenzamide (5.0 g, 36.4 mmol)

  • Iodine (2.78 g, 11.0 mmol)

  • Hexadecyltrimethylammonium chloride (HTAC) (0.59 g, 1.8 mmol)

  • Sulfuric acid (0.25 M aqueous solution, 75 mL)

  • Oxygen balloon

  • Methanol/water for washing

Procedure:

  • To a 150 mL round-bottom flask equipped with a magnetic stir bar, add thio

Troubleshooting low yields in dipolar cycloaddition for 1,2,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 1,2,4-thiadiazoles, particularly focusing on methods analogous to dipolar cycloaddition in their atom economy.

Section 1: Troubleshooting Guide for Low Yields

This section addresses common issues encountered during the synthesis of 1,2,4-thiadiazoles.

Q1: My reaction yield is critically low. Where should I begin troubleshooting?

A1: A systematic approach is crucial when diagnosing low yields. Start by verifying the quality of your starting materials, then move to optimizing reaction conditions, and finally, scrutinize your workup and purification procedure. The flowchart below outlines a logical troubleshooting workflow.

Troubleshooting_Workflow start Low Yield Reported materials 1. Verify Starting Materials start->materials conditions 2. Optimize Reaction Conditions materials->conditions If materials are OK sub_materials_purity Purity & Integrity (NMR, MS) materials->sub_materials_purity sub_materials_stability Thioamide/Amidine Stability materials->sub_materials_stability sub_materials_reagents Reagent Quality (Oxidant, Base, Solvent) materials->sub_materials_reagents workup 3. Review Workup & Purification conditions->workup If conditions are optimized sub_conditions_temp Temperature & Time conditions->sub_conditions_temp sub_conditions_reagents Stoichiometry (esp. Oxidant/Base) conditions->sub_conditions_reagents sub_conditions_atmosphere Inert Atmosphere? conditions->sub_conditions_atmosphere success Improved Yield workup->success If workup is efficient sub_workup_extraction Extraction Efficiency workup->sub_workup_extraction sub_workup_purification Column Chromatography Conditions workup->sub_workup_purification sub_workup_stability Product Stability During Purification workup->sub_workup_stability

Caption: General troubleshooting workflow for low-yield reactions.

Q2: I suspect an issue with my thioamide or amidine starting material. What are common problems?

A2: The quality and stability of your nucleophilic starting material (e.g., thioamide, amidine) are paramount.

  • Purity: Impurities in starting materials can inhibit the reaction or lead to side products. Always verify the purity of your thioamides or amidines using techniques like NMR and Mass Spectrometry before use.

  • Thioamide Instability: Thioamides can be less stable than their amide counterparts. They can degrade upon storage, especially if exposed to moisture or light. If you are synthesizing your thioamide, ensure it is pure and use it promptly. There are numerous high-yielding methods for thioamide synthesis from nitriles or amides using reagents like Lawesson's reagent or phosphorus pentasulfide.[1][2]

  • Incomplete Thionation: If preparing a thioamide from an amide (e.g., using Lawesson's reagent), incomplete conversion can leave residual amide. This unreacted amide will not participate in the desired reaction, thus lowering the potential yield.[2]

Q3: My reaction stalls and does not proceed to completion, even with pure starting materials. How can I optimize the reaction conditions?

A3: Incomplete conversion is often due to sub-optimal reaction conditions. Consider the following adjustments:

  • Temperature and Reaction Time: Many 1,2,4-thiadiazole syntheses, such as the base-promoted condensation of amidines, can proceed at room temperature.[3] However, if the reaction is sluggish, gentle heating may be required. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at elevated temperatures.

  • Solvent: Dimethylformamide (DMF) is a common solvent for these reactions, particularly for base-mediated syntheses.[3] However, some modern, greener protocols operate under solvent-free conditions, which can improve efficiency and yield.[2] Ensure your solvent is anhydrous, as water can lead to hydrolysis of intermediates.

  • Atmosphere: For reactions employing strong bases like sodium hydride (NaH), maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent quenching of the base and other side reactions.[3]

Q4: I am observing multiple spots on my TLC plate, suggesting significant side product formation. What are the likely side reactions?

A4: Side product formation is a common cause of low yields.

  • Incomplete Cyclization: A frequent issue is the formation of the open-chain thioacylamidine intermediate which then fails to cyclize.[3] This can sometimes be addressed by modifying the oxidant or base used.

  • Oxidative Dimerization of Thioamides: In syntheses starting from thioamides, the desired reaction is often an oxidative dimerization. However, incorrect stoichiometry of the oxidant or sub-optimal conditions can lead to a complex mixture of partially reacted species and over-oxidation products.

  • Alternative Reaction Pathways: Depending on the substrates and conditions, alternative cyclization pathways may become competitive, leading to the formation of other heterocyclic isomers.

Q5: The choice of oxidant seems critical for syntheses involving oxidative N-S bond formation. How do I select the appropriate one?

A5: The oxidant is crucial for the key intramolecular dehydrogenative N–S bond formation step.[3][4]

  • Common Oxidants: Iodine (I₂), tert-Butyl hydroperoxide (TBHP), and hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) are frequently used.[2][4][5]

  • Optimization: The optimal oxidant is substrate-dependent. If one oxidant gives low yields, screening others is a valid strategy. For example, TBHP is effective in solvent-free syntheses from primary amides.[2] Iodine is effective in one-pot syntheses from nitriles and thioamides.[5]

  • Green Alternatives: In some cases, air can be used as a green oxidant, often in the presence of a base like sodium carbonate.[4] Biocatalytic methods using haloperoxidases with H₂O₂ as the terminal oxidant also represent a green alternative.[6]

Q6: What is the role of the base in these reactions and how does it impact the yield?

A6: In many modern syntheses of 1,2,4-thiadiazoles, a base is used to facilitate the initial condensation step.

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for promoting the thioacylation of amidines.[3] Milder inorganic bases like sodium carbonate (Na₂CO₃) can also be used, particularly in protocols using air as the oxidant.[4]

  • Stoichiometry: The amount of base can be critical. Using too little may result in incomplete reaction, while an excess can sometimes promote side reactions. Optimization studies have shown that yield can vary significantly with the equivalents of base used (see Table 1).[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles?

A1: Several reliable methods exist, including:

  • Oxidative Dimerization of Thioamides: A classical and straightforward method where a thioamide is oxidized to form the symmetrical 3,5-disubstituted this compound.[2][7]

  • Condensation of Amidines with Thio-electrophiles: This versatile approach involves reacting an amidine with reagents like dithioesters or isothiocyanates, followed by an intramolecular oxidative N-S bond formation to yield unsymmetrical 1,2,4-thiadiazoles.[3][4]

  • Reaction of Nitriles with Thioamides: This method can produce unsymmetrically substituted 1,2,4-thiadiazoles, often mediated by an oxidant like iodine.[5]

Q2: Is the synthesis of 1,2,4-thiadiazoles considered a 1,3-dipolar cycloaddition?

A2: This is a point of mechanistic clarification. While the overall transformation to form the five-membered ring involves a [3+2] combination of atoms, the mechanism is generally not a concerted pericyclic 1,3-dipolar cycloaddition in the classical Huisgen sense.[8] Most modern syntheses proceed via a stepwise mechanism: an initial nucleophilic addition or condensation to form a linear intermediate, followed by an oxidative intramolecular cyclization to form the N-S bond.[3] The diagram below illustrates this common mechanistic pathway. The term "1,3-dipolar cycloaddition" is more accurately applied to the synthesis of related heterocycles like 1,2,3-triazoles or 1,3,4-thiadiazoles.[8][9]

Mechanism_Pathway reactants Amidine + Dithioester intermediate Thioacylamidine (Linear Intermediate) reactants->intermediate Condensation (Base-mediated) product 3,5-Disubstituted This compound intermediate->product Intramolecular Oxidative N-S Bond Formation oxidant Oxidant (e.g., I₂, TBHP, Air) oxidant->intermediate

Caption: Common stepwise mechanism for this compound synthesis.

Q3: Are there any "green" or safer methods available for this compound synthesis?

A3: Yes, the field is moving towards more environmentally benign methodologies. Notable examples include:

  • Solvent-Free Reactions: Performing the reaction neat, often with gentle heating, eliminates the need for volatile organic solvents, reduces waste, and can lead to higher yields.[2]

  • Biocatalysis: The use of enzymes, such as vanadium-dependent haloperoxidases, allows for the synthesis to be performed in aqueous buffers with hydrogen peroxide as a green oxidant.[6]

  • Flow Chemistry: Continuous flow processes can improve the safety of handling hazardous reagents and allow for safer scale-up of reactions.[10]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes data from a study on the NaH-promoted synthesis of 3-phenyl-5-(methylthio)-1,2,4-thiadiazole, demonstrating the impact of base, solvent, and temperature on reaction yield.[3]

Table 1: Optimization of Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (2)DMFRoom Temp292
2NaH (1)DMFRoom Temp465
3NaH (3)DMFRoom Temp290
4t-BuOK (2)DMFRoom Temp440
5NaH (2)DMSORoom Temp285
6NaH (2)THFRoom Temp1220
7NaH (2)DMF0675
8NaH (2)DMF60188

Data adapted from J. Org. Chem. 2024, 89, 4453-4460.[3]

Experimental Protocols

Protocol: One-Pot, Two-Step Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole from Benzamide [2]

This protocol outlines a greener, solvent-free synthesis via in-situ generation of the thioamide followed by oxidative dimerization.

Materials:

  • Benzamide (1.0 mmol, 121.1 mg)

  • Lawesson's Reagent (0.6 mmol, 242.7 mg)

  • tert-Butyl hydroperoxide (TBHP), 70% in H₂O (1.5 equiv., 193 µL)

  • Reaction vessel (e.g., 10 mL round-bottom flask) with a magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Step 1 (Thionation):

    • To the reaction vessel, add benzamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).

    • Heat the mixture at 80 °C with stirring under solvent-free conditions.

    • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane solvent system) until the benzamide spot has completely disappeared (typically 30-45 minutes). This indicates the in-situ formation of thiobenzamide.

  • Step 2 (Oxidative Dimerization):

    • Cool the reaction mixture to room temperature.

    • Carefully add TBHP (1.5 equiv.) to the mixture.

    • Heat the reaction at 100 °C for the time specified by TLC monitoring until the thiobenzamide intermediate is consumed (typically 1-2 hours).

  • Workup and Purification:

    • After cooling to room temperature, add saturated sodium bicarbonate (NaHCO₃) solution to the reaction mixture to quench any unreacted reagents.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford the pure 3,5-diphenyl-1,2,4-thiadiazole.

References

Technical Support Center: Purification of Novel 1,2,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the successful purification of novel 1,2,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right initial purification technique for my novel this compound compound? A1: The selection of a purification method depends on the physical properties of your compound and the nature of the impurities.[1]

  • For solid compounds with good thermal stability: Recrystallization is often the most effective and scalable method, especially if there is a significant difference in solubility between your compound and impurities in a chosen solvent system.[1][2]

  • For oils, or solids with impurities of similar polarity: Column chromatography (flash, preparative HPLC) is the method of choice.[2]

  • For removing baseline or highly polar/non-polar impurities: A simple filtration through a plug of silica gel can be a quick and effective preliminary step.[1][3]

Q2: My this compound compound appears to be degrading during silica gel column chromatography. What can I do? A2: 1,2,4-Thiadiazoles can be sensitive to the acidic nature of standard silica gel.[3][4]

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear.

  • Deactivate Silica Gel: Reduce the acidity of the silica gel by preparing a slurry with your column solvent and adding 1-2% triethylamine or ammonia solution.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[3]

Q3: Are there any general stability concerns with 1,2,4-thiadiazoles during workup and purification? A3: While the this compound ring is generally stable and aromatic, certain substituted derivatives can be sensitive to strong acids, bases, or reducing agents.[4] It is advisable to use mild conditions during workup (e.g., extraction with saturated sodium bicarbonate instead of strong bases) and to avoid unnecessarily prolonged exposure to heat.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues encountered during purification.

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The polarity difference between your chosen eluents may not be sufficient to resolve the compounds.Optimize Eluent: Systematically test different solvent combinations (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) using TLC to maximize the difference in Rf values (ΔRf).[1]
2. Column Overloading: Too much crude material was loaded relative to the amount of stationary phase.Reduce Sample Load: The sample should be 1-5% of the silica gel mass. For larger quantities, use a wider column.[1]
3. Poor Column Packing: Channels or cracks in the stationary phase lead to uneven band migration.Repack the Column: Ensure the silica gel is packed uniformly as a homogenous slurry without any air bubbles.
Compound Won't Elute from Column 1. Compound is Too Polar: The eluent is not polar enough to move the compound.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. If necessary, switch to a more polar system (e.g., from EtOAc to MeOH).[1]
2. Compound Decomposed on Column: The compound is unstable on silica gel.Test Stability: Check for stability on a TLC plate.[3] If unstable, switch to a different stationary phase like alumina or consider another purification method like crystallization.[3]
Crystallization Troubleshooting
Issue Possible Cause Solution
Product "Oils Out" Instead of Crystallizing 1. Solution is Supersaturated or Cooled Too Quickly: The compound comes out of solution faster than crystals can form.Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then allow the flask to cool to room temperature slowly, followed by placing it in an ice bath.[1][5]
2. Presence of Soluble Impurities: Impurities can inhibit the formation of a crystal lattice.Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[1] If this fails, the material may require pre-purification by column chromatography.
Low or No Crystal Formation 1. Too Much Solvent Used: The compound remains soluble even at low temperatures.Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then attempt to cool again.[1][5]
2. Inappropriate Solvent Choice: The compound has high solubility in the cold solvent.Change Solvent System: Use a solvent in which the compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can be highly effective.[1]

Purification Method Performance

The following table summarizes typical performance characteristics for common purification techniques applied to this compound compounds. Actual results will vary based on the specific compound and impurity profile.

Purification Method Typical Purity Achieved Expected Yield Range Relative Throughput Primary Application
Recrystallization >99%70-95%HighFinal purification of solid products (>1 g scale)
Flash Chromatography 95-99%60-90%MediumPrimary purification of oils or solids (<10 g scale)
Preparative HPLC >99.5%40-80%LowHigh-purity isolation of final compounds or difficult-to-separate mixtures
Silica Plug Filtration Variable (removes gross impurities)>95%Very HighCrude pre-purification before a primary method

Visualized Experimental Workflow

The following diagram outlines a general workflow for selecting an appropriate purification strategy for a novel this compound compound.

G start Crude this compound Product analysis Analyze Crude Purity (TLC, LC-MS, NMR) start->analysis is_solid Is the compound a solid? analysis->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst  Yes flash_chrom Perform Flash Column Chromatography is_solid->flash_chrom  No (Oil) cryst_ok Is Purity >98%? try_cryst->cryst_ok cryst_ok->flash_chrom  No end_pure Pure Compound cryst_ok->end_pure  Yes flash_ok Purity >98%? flash_chrom->flash_ok prep_hplc Consider Preparative HPLC for High Purity flash_ok->prep_hplc  No (close impurities) flash_ok->end_pure  Yes prep_hplc->end_pure end_further Further Purification Needed

Caption: Workflow for purification strategy selection.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying a this compound derivative using flash column chromatography.

  • Solvent System Selection:

    • On an analytical TLC plate, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your desired compound an Rf value of approximately 0.3-0.4. Ensure impurities are well-separated from the product spot.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Pack the column using the "slurry method": mix the silica gel with the initial, low-polarity eluent, pour the slurry into the column, and allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Carefully pipette the solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

    • Begin collecting fractions. Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound compound.

Protocol 2: Recrystallization

This protocol is for purifying a solid this compound compound.

  • Solvent Selection:

    • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to completely dissolve the solid.[1] Keep the solution at or near its boiling point during this process.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[2]

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

    • Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Managing 1,2,4-Thiadiazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing stability issues associated with 1,2,4-thiadiazole intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound intermediates.

Synthesis & Reactions

Question 1: My oxidative cyclization to form the this compound ring is giving low yields. What are the common causes and solutions?

Answer: Low yields in oxidative cyclization reactions are a frequent challenge. The primary causes often revolve around the choice of oxidant, reaction conditions, and the stability of the starting materials and intermediates.

  • Problem: Inefficient Oxidant. The chosen oxidizing agent may not be potent enough to facilitate the desired N-S bond formation efficiently.

    • Solution: Consider switching to a different oxidizing agent. Common and effective oxidants for this transformation include iodine (I₂), phenyliodine(III) bis(trifluoroacetate) (PIFA), and oxone.[1] For instance, an intramolecular oxidative S-N bond formation of imidoyl thioureas can be efficiently achieved using PIFA, often resulting in very good yields and short reaction times.[1]

  • Problem: Harsh Reaction Conditions. High temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired this compound product.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid over-running the reaction. Microwave-assisted synthesis can sometimes be a good alternative to reduce reaction times and minimize degradation.

  • Problem: Side Reactions. The formation of byproducts, such as over-oxidized species or rearranged products, can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the stoichiometry of the oxidant and controlling the reaction temperature can help minimize side reactions. A well-defined experimental protocol is crucial.

Question 2: I am observing the formation of significant impurities during my synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. How can I identify and minimize them?

Answer: Impurity formation is a common issue. Understanding the potential side reactions of your chosen synthetic route is key to minimizing them.

  • Common Impurity: Unreacted Starting Materials. Incomplete conversion is a straightforward reason for impurities.

    • Solution: Ensure proper stoichiometry of reactants and reagents. Monitor the reaction to completion. If the reaction stalls, a slight increase in temperature or addition of more reagent might be necessary.

  • Common Impurity: Dimerization of Thioamide Precursors. In syntheses starting from thioamides, oxidative dimerization is a primary pathway to 3,5-disubstituted-1,2,4-thiadiazoles. However, incomplete or alternative reactions can lead to other dimeric species.

    • Solution: The choice of a suitable base and solvent system is critical. For example, a transition-metal-free synthesis using a base like sodium hydride in DMF has been reported for the efficient synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles.[2]

  • Common Impurity: Ring-Opened Products. As will be discussed in the stability section, the this compound ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh pH conditions.

    • Solution: Maintain neutral or mildly acidic/basic conditions during the reaction and workup to the extent possible. Avoid strong nucleophiles if they are not essential for the reaction.

Purification

Question 3: I am facing challenges in purifying my this compound intermediate using column chromatography. What are some troubleshooting tips?

Answer: Purification of heterocyclic compounds can be tricky due to their polarity and potential for interaction with the stationary phase.

  • Problem: Poor Separation. The compound of interest and impurities are co-eluting.

    • Solution: Optimize your solvent system using TLC before running the column. A good starting point is a solvent system that gives your target compound an Rf value of 0.2-0.4. If you are using normal phase (silica gel) chromatography, consider switching to reverse-phase HPLC for better separation of polar compounds.

  • Problem: Compound Streaking on the Column. This leads to broad peaks and poor separation.

    • Solution: Streaking can be caused by overloading the column or using a mobile phase that is too polar. Try reducing the amount of sample loaded or using a less polar eluent. If your compound is acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can improve peak shape.

  • Problem: Irreversible Adsorption to Silica Gel. The compound sticks to the column and cannot be eluted.

    • Solution: This is common for highly polar or chelating compounds. Pre-treating the silica gel with a base like triethylamine can help. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.

Storage & Handling

Question 4: What are the best practices for storing and handling this compound intermediates to ensure their stability?

Answer: Proper storage and handling are crucial for maintaining the integrity of reactive intermediates.

  • Storage Conditions:

    • Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is recommended, especially if the compound has shown signs of instability at room temperature.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the molecule contains sensitive functional groups.

    • Light: Protect from light by storing in amber vials or in a dark cabinet.

  • Handling:

    • Moisture: Avoid exposure to moisture, as water can act as a nucleophile and potentially lead to ring-opening or other degradation pathways. Handle in a glove box or under a stream of dry inert gas if the compound is particularly moisture-sensitive.

    • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as 1,2,4-thiadiazoles can react with these reagents.[3] Store separately from these types of chemicals.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring in general?

A1: The this compound ring is generally considered to be stable due to its aromatic nature.[3] However, its stability can be influenced by the substituents on the ring and the surrounding chemical environment. It can react with strong acids, alkalis, oxidizing agents, and reducing agents.[3]

Q2: What are the primary degradation pathways for this compound intermediates?

A2: The most documented degradation pathway involves nucleophilic attack on the sulfur atom of the N-S bond, leading to ring opening. This is particularly relevant in biological systems where the thiol group of cysteine residues can act as the nucleophile. Under strongly acidic or basic conditions, hydrolysis can also lead to ring cleavage.

Q3: How can I assess the stability of my this compound intermediate?

A3: A forced degradation study is a common approach to assess stability. This involves subjecting the compound to a variety of stress conditions, such as acidic and basic hydrolysis, oxidation, and heat, and then analyzing the degradation products by a stability-indicating analytical method, typically HPLC.

Data Presentation

Table 1: Illustrative pH-Rate Profile for the Degradation of a 1,2,4-Oxadiazole Derivative (Model for this compound Stability)

Note: This data is for a 1,2,4-oxadiazole derivative and is presented as a model for the type of quantitative stability data that should be generated for this compound intermediates. The 1,2,4-oxadiazole ring also exhibits maximum stability in a pH range of 3-5 and is susceptible to ring-opening under both strongly acidic and basic conditions.[4]

pHRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
1.00.04515.4
3.00.002346.6
5.00.002346.6
7.00.01069.3
9.00.0808.7
11.00.5501.3

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Cyclization

This protocol is a general guideline for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from imidoyl thioureas using an oxidizing agent.

Materials:

  • Substituted imidoyl thiourea

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the substituted imidoyl thiourea (1.0 mmol) in DCM (10 mL), add PIFA (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

Protocol 2: Forced Degradation Study of a this compound Intermediate

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound intermediate.

Materials:

  • This compound intermediate

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound intermediate in ACN at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep at room temperature for 24 hours.

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the intermediate in an oven at 80 °C for 48 hours.

    • Prepare a solution of the heat-treated sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Use a C18 column with a mobile phase gradient of water and ACN (with 0.1% formic acid or trifluoroacetic acid as a modifier).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation for each condition.

Visualizations

degradation_pathway Thiadiazole This compound Intermediate RingOpened Ring-Opened Products Thiadiazole->RingOpened Nucleophilic Attack Hydrolysis Hydrolysis Products Thiadiazole->Hydrolysis Hydrolysis Oxidized Oxidized Products Thiadiazole->Oxidized Acid Strong Acid (e.g., HCl) Acid->Hydrolysis Base Strong Base (e.g., NaOH) Base->Hydrolysis Nucleophile Nucleophile (e.g., R-SH) Nucleophile->RingOpened Oxidant Oxidizing Agent Oxidant->Oxidized

Caption: Potential degradation pathways for this compound intermediates.

troubleshooting_workflow start Low Yield in Synthesis check_oxidant Is the oxidant efficient? start->check_oxidant change_oxidant Change Oxidant (e.g., to PIFA, I₂) check_oxidant->change_oxidant No check_conditions Are reaction conditions too harsh? check_oxidant->check_conditions Yes change_oxidant->check_conditions optimize_conditions Optimize Temperature & Time (Monitor by TLC/LC-MS) check_conditions->optimize_conditions Yes check_impurities Are there significant impurities? check_conditions->check_impurities No optimize_conditions->check_impurities purify Optimize Purification (Column Chromatography, Recrystallization) check_impurities->purify Yes success Improved Yield check_impurities->success No purify->success

Caption: Troubleshooting workflow for low-yield synthesis of 1,2,4-thiadiazoles.

References

Refinement of protocols for synthesizing conformationally strained molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of conformationally strained molecules.

Troubleshooting Guide

Q1: I am observing very low yields in my macrocyclization reaction to form a strained ring. What are the common causes and how can I improve the yield?

A1: Low yields in macrocyclization are often due to competing intermolecular oligomerization.[1] The high strain of the desired macrocycle can slow down the rate of the intramolecular cyclization, allowing the undesired intermolecular reactions to dominate.[1]

Troubleshooting Steps:

  • High Dilution: Running the reaction at very high dilution (e.g., < 1 mM) is a standard technique to favor intramolecular cyclization over intermolecular oligomerization. However, this can be inefficient in terms of solvent usage and time, especially for larger-scale reactions.[1]

  • Slow Addition of Precursor: A slow, controlled addition of the linear precursor to the reaction mixture can maintain a low instantaneous concentration, mimicking high dilution conditions and favoring the desired cyclization.

  • Template-Assisted Synthesis: Consider using a template (e.g., a metal ion or a scaffold) to pre-organize the linear precursor into a conformation that facilitates cyclization.

  • Optimize Reaction Conditions: Systematically optimize temperature, catalyst loading, and solvent. The success of a catalytic reaction is influenced by a multitude of parameters including the choice of catalyst, ligands, solvents, concentration, and temperature.[2]

Q2: My strain-release cycloaddition reaction is not proceeding or is giving a complex mixture of products. How can I troubleshoot this?

A2: Strain-release cycloadditions, such as those involving bicyclo[1.1.0]butanes (BCBs), are powerful but can be sensitive to reaction conditions.[3][4] Poor reactivity or lack of selectivity can stem from several factors.

Troubleshooting Steps:

  • Purity of Starting Materials: Highly strained starting materials can be prone to decomposition. Ensure the purity of your strained precursor (e.g., BCB) and the coupling partner. Impurities can act as catalyst poisons or participate in side reactions.[2]

  • Catalyst and Ligand Choice: The choice of catalyst and ligands is critical. For photoredox-catalyzed reactions, ensure the catalyst's redox potential is suitable for the desired transformation. For transition metal-catalyzed reactions, ligand choice can significantly impact selectivity and efficiency.[2][5]

  • Solvent Effects: The solvent can influence the stability of intermediates and the overall reaction rate. Screen a range of solvents with varying polarities.

  • Degassing: For reactions sensitive to oxygen, such as many photoredox or transition metal-catalyzed processes, ensure proper degassing of the solvent and reaction vessel.

Q3: I am struggling with the synthesis of bicyclobutanes, and the reaction requires harsh conditions. Are there milder alternatives?

A3: Traditional methods for preparing bicyclobutanes often involve organolithium reagents under strictly anhydrous and cryogenic conditions, which can be challenging to perform.[6] Recent advancements offer milder, more accessible routes.

Alternative Approaches:

  • Enzymatic Synthesis: Engineered hemeproteins can catalyze the formation of chiral bicyclobutanes from diazo reagents and alkynes under ambient conditions in E. coli. This biocatalytic approach offers high efficiency and selectivity.[6]

  • Photoredox Catalysis: Strain-release radical-polar crossover annulation using photoredox catalysis provides a unified strategy to access complex bicyclic systems from readily available starting materials under mild conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main types of strain I should be aware of when designing a synthesis for a strained molecule?

A1: The overall strain in a molecule is a combination of three main types:

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from their ideal values, which are determined by hybridization (e.g., 109.5° for sp³ carbon).[7][8] It is particularly significant in small rings like cyclopropane and cyclobutane.[8]

  • Torsional Strain (Pitzer Strain): This is the result of repulsion between electrons in bonds on adjacent atoms. It occurs when bonds are in an eclipsed conformation instead of a more stable staggered one.[9][10]

  • Steric Strain (Van der Waals Strain): This is due to repulsive interactions when non-bonded atoms or groups are forced into close proximity.[8][9]

Q2: How does applying mechanical strain to a solid catalyst affect its performance in synthesizing strained molecules?

A2: Applying mechanical strain (tension or compression) to a metal catalyst can tune its reactivity.[11][12] Tension, which stretches the catalyst's atomic lattice, can make it more reactive towards molecules that naturally push the lattice apart. Conversely, compression can increase reactivity for molecules that pull the lattice together.[11] This principle can be used to break traditional scaling relations, allowing for the fine-tuning of a catalyst to simultaneously bind one intermediate more tightly while binding another more loosely, potentially improving overall catalytic performance.[11][12]

Q3: Are there computational tools to predict and visualize the strain in a molecule I am trying to synthesize?

A3: Yes, computational methods are valuable for analyzing molecular strain. Tools like StrainViz can calculate and visualize the strain energy, localizing it to specific bonds, angles, and torsions within a molecule.[13][14] This can be incredibly insightful, as it helps identify the most reactive sites in a molecule. The total strain energy of a molecule does not always correlate perfectly with its reactivity; the distribution of that strain is also critical.[14]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Strain-Release Cycloaddition.

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
124Toluene8045
224Dioxane8062
324Acetonitrile8031
4510Dioxane8075
5510Dioxane10072
612Dioxane8055

This table represents hypothetical optimization data based on the principle that reaction parameters like catalyst loading, solvent, and temperature significantly influence the outcome of catalytic reactions.[2]

Experimental Protocols

Protocol: Synthesis of 3-Azabicyclo[3.1.1]heptane via Strain-Release Radical-Polar Crossover Annulation

This protocol is a generalized representation based on the strategy reported for accessing aza- and oxa-bicyclo[3.1.1]heptanes.[5]

Materials:

  • N-alkoxyphthalimide redox-active ester (derived from an amino acid) (1.0 equiv)

  • Bicyclo[1.1.0]butane (BCB) precursor (e.g., 1-cyanobicyclo[1.1.0]butane) (2.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-alkoxyphthalimide redox-active ester (1.0 equiv) and the photocatalyst (1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the bicyclo[1.1.0]butane precursor (2.0 equiv).

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source. Use a fan to maintain ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-azabicyclo[3.1.1]heptane product.

  • Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Visualizations

experimental_workflow prep 1. Preparation reaction 2. Reaction Setup prep->reaction Reagents & Solvent execution 3. Reaction Execution reaction->execution Inert Atmosphere, Light/Heat workup 4. Workup & Purification execution->workup Crude Mixture analysis 5. Analysis workup->analysis Purified Product

Caption: A generalized experimental workflow for synthesizing strained molecules.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity oligomerization Is Oligomerization Suspected? check_purity->oligomerization Pure redistill Purify/Redistill Starting Materials check_purity->redistill Impure catalyst_issue Check Catalyst Activity/Purity oligomerization->catalyst_issue No high_dilution Implement High Dilution or Slow Addition oligomerization->high_dilution Yes new_catalyst Use Fresh Catalyst, Screen Ligands catalyst_issue->new_catalyst Suspected Deactivation optimize_conditions Re-optimize Temp, Solvent, & Time catalyst_issue->optimize_conditions Active

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection and Optimization for 1,2,4-Thiadiazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-thiadiazoles. The following sections address common issues encountered during catalyst selection and reaction optimization.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 1,2,4-thiadiazoles.

Issue 1: Low to No Yield of the Desired 1,2,4-Thiadiazole

Possible Causes and Solutions:

  • Inefficient Catalyst or Oxidant: The choice of catalyst and oxidizing agent is critical for the formation of the N-S bond in the thiadiazole ring.

    • Solution: Evaluate different catalytic systems. For the oxidative dimerization of thioamides, various oxidizing agents like iodine, tert-butyl nitrite, and phenyliodine(III) bis(trifluoroacetate) (PIFA) have been used effectively.[1][2] In some cases, metal-free conditions or enzymatic catalysts can provide high yields.[3][4][5] Consider a transition-metal-free approach using a base like sodium carbonate with air as a green oxidant.[3]

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.

  • Poor Solubility of Starting Materials: If reactants are not adequately dissolved, the reaction rate will be significantly hindered.

    • Solution: Select a suitable solvent or a co-solvent system to ensure all starting materials are in solution. For instance, in syntheses involving amidines and dithioesters, DMF is a common solvent.[3]

  • Intermediate Formation without Cyclization: The initial reaction may occur, but the subsequent intramolecular cyclization to form the thiadiazole ring does not proceed.

    • Solution: This often indicates that the catalyst or oxidizing agent is not effective enough under the current conditions. Consider switching to a stronger oxidizing system or moderately increasing the reaction temperature to promote the final cyclization step.

Issue 2: Formation of Significant Impurities and Side Products

Possible Causes and Solutions:

  • Side Reactions: The reactivity of the starting materials and intermediates can lead to the formation of undesired byproducts.

    • Solution: The choice of reagents can influence regioselectivity and minimize side product formation. For instance, in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles from nitriles and thioamides, the use of a Lewis acid like AlCl₃ followed by an oxidant such as I₂ can direct the reaction towards the desired product.[6][7]

  • Unreacted Starting Materials: Incomplete reactions will lead to contamination of the final product.

    • Solution: Monitor the reaction closely by TLC to ensure completion. If the reaction stalls, a slight increase in temperature or the addition of more catalyst/oxidant might be necessary. Ensure efficient stirring to maximize contact between reactants.

  • Formation of Polymeric or Tar-like Byproducts: Harsh acidic or basic conditions and high temperatures can lead to the formation of intractable polymeric materials.

    • Solution: Employ milder reaction conditions. The use of enzymatic catalysts or metal-free systems often provides cleaner reactions.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,2,4-thiadiazoles?

A1: Common starting materials for the synthesis of 1,2,4-thiadiazoles include thioamides, nitriles, amidines, and isothiocyanates.[3][6] The oxidative dimerization of thioamides is a widely used method for producing symmetrically substituted 1,2,4-thiadiazoles.[2][7] For unsymmetrically substituted derivatives, methods involving the reaction of nitriles with thioamides or amidines with dithioesters are often employed.[3][6][7]

Q2: How do I choose the right catalyst for my this compound synthesis?

A2: The choice of catalyst depends on the specific synthetic route and the nature of your starting materials.

  • For oxidative dimerization of thioamides: Iodine, Oxone, and tert-butyl nitrite are effective catalysts/oxidants.[1][2]

  • For reactions involving nitriles and thioamides: A Lewis acid catalyst like AlCl₃ can be used to facilitate the initial addition, followed by an oxidant like I₂ for the cyclization.[6][7]

  • For greener synthesis: Consider enzymatic catalysts like vanadium-dependent haloperoxidases or metal-free systems using a base and an oxidant like air.[3][4][5] Copper catalysts have also been employed in some syntheses.[1][8]

Q3: What role does the base play in this compound synthesis?

A3: In many synthetic routes, a base is used to facilitate deprotonation and promote nucleophilic attack or to neutralize acidic byproducts. For example, in the synthesis from amidines and dithioesters, a base is used to mediate the initial tandem thioacylation.[3] Common bases include triethylamine, cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][8]

Q4: Are there any environmentally friendly methods for this compound synthesis?

A4: Yes, several "green" chemistry approaches have been developed. These include:

  • Using water as a solvent.[3]

  • Employing enzymatic catalysts, which operate under mild conditions.[4][5]

  • Utilizing metal-free catalytic systems.[1][3]

  • Using air or molecular oxygen as the terminal oxidant.[3][7]

  • Solvent-free synthesis under grinding conditions.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Oxidative Dimerization of Thioamides

Catalyst/Oxidant SystemStarting MaterialSolventTemperature (°C)Yield (%)Reference
I₂ / O₂ThioamidesWaterNot specifiedGood[1]
tert-Butyl nitriteThioamidesDichloromethaneRoom Temp.Excellent[1]
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Imidoyl thioureasNot specifiedNot specified70-87[1][2]
OxoneThioamidesNot specifiedNot specifiedGood[2]
Vanadium-dependent haloperoxidase (VHPO)ThiobenzamidesBufferNot specified52-91[4][5]
Ceric ammonium nitrate (CAN)Primary thioamidesAcetonitrileRoom Temp.High[10]

Table 2: Catalysts for Synthesis of Unsymmetrically Substituted 1,2,4-Thiadiazoles

Catalyst SystemStarting Material 1Starting Material 2SolventTemperature (°C)Yield (%)Reference
AlCl₃, then I₂NitrilesThioamidesNot specifiedNot specifiedModerate to Good[6][7]
Base-mediatedAmidinesDithioestersDMFNot specifiedGood to Excellent[3]
CopperPhenylacetic acidBenzamidine HCl, SulfurNot specifiedNot specifiedModerate to Good[1]
CuBr / Cs₂CO₃4-methylbenzonitrile3,4,5-trimethoxybenzamidineDMSO120Not specified[8]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Oxidative Dimerization of Thioamides
  • Dissolve the thioamide (1.0 mmol) in a suitable solvent (e.g., water).

  • Add a catalytic amount of iodine (I₂).

  • Stir the reaction mixture under an oxygen atmosphere at the optimized temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Nitriles and Thioamides
  • To a solution of the nitrile (1.0 mmol) in a dry solvent, add a Lewis acid such as aluminum chloride (AlCl₃).

  • Add the thioamide (1.0 mmol) to the mixture and stir at the appropriate temperature until the intermolecular addition is complete (monitor by TLC).

  • Add molecular iodine (I₂) as an oxidant to mediate the intramolecular N-S bond formation.

  • Continue stirring until the cyclization is complete.

  • Work up the reaction mixture by washing with an aqueous solution to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome start_thioamide Thioamide reaction_step Select Catalyst & Optimize Conditions (Temp, Solvent, Base) start_thioamide->reaction_step start_nitrile Nitrile start_nitrile->reaction_step cyclization Oxidative Cyclization reaction_step->cyclization product This compound cyclization->product purification Purification (Chromatography/ Recrystallization) product->purification

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Inefficient Catalyst/ Oxidant problem->cause1 cause2 Harsh Conditions problem->cause2 cause3 Poor Solubility problem->cause3 solution1 Screen Catalysts & Oxidizing Agents cause1->solution1 solution2 Optimize Temp. & Time (Use TLC Monitoring) cause2->solution2 solution3 Use Co-solvent or Alternative Solvent cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: High-Yield 1,2,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,4-thiadiazoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues, ensuring high-yield and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the high-yield synthesis of 1,2,4-thiadiazoles?

A1: High-yield syntheses of 1,2,4-thiadiazoles typically start from readily available precursors. The most common methods include:

  • Oxidative dimerization of thioamides: This is a widely used method for synthesizing symmetrically substituted 3,5-diaryl- or 3,5-dialkyl-1,2,4-thiadiazoles.[1][2]

  • Reaction of amidines with isothiocyanates or dithioesters: This approach is versatile for producing unsymmetrically substituted 1,2,4-thiadiazoles.[3]

  • From imidoyl thioureas: Intramolecular oxidative S-N bond formation of imidoyl thioureas, often mediated by reagents like phenyliodine(III) bis(trifluoroacetate), provides an efficient metal-free route.[3]

Q2: My 1,2,4-thiadiazole synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in this compound synthesis can arise from several factors, including:

  • Inefficient Oxidizing or Cyclizing Agent: The choice of reagent is critical. For oxidative dimerization of thioamides, a variety of oxidizing agents are used, and their effectiveness can be substrate-dependent.[1][2]

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.

  • Poor Solubility of Starting Materials: If the reactants are not well-dissolved, the reaction rate will be significantly hindered.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: The formation of multiple products is a common issue. Depending on the synthetic route, potential side products can include:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials.

  • Open-chain Intermediates: For syntheses involving the reaction of amidines, the thioacylamidine intermediate may not cyclize completely.

  • Over-oxidation Products: In oxidative dimerization reactions, the thiadiazole ring or substituents can be sensitive to strong oxidizing agents, leading to undesired oxidized byproducts.

  • Isomeric Products: Depending on the substrates and reaction conditions, the formation of other heterocyclic isomers is possible.

Q4: My purified product is an oil instead of a solid. How should I proceed?

A4: If your this compound product is an oil, it may be due to residual solvent or impurities. Consider the following steps:

  • High-Vacuum Drying: Ensure all solvent has been removed by drying the sample under high vacuum for an extended period.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes remove impurities that are inhibiting crystallization.

  • Purification by Column Chromatography: If the oil persists, it likely contains impurities. Purify the product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[4][5]

Q5: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A5: Yes, several greener synthetic routes have been developed. One notable method is the iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant. This method avoids hazardous organic solvents and toxic oxidizing agents, with water being the only byproduct.[1] Additionally, electrochemical methods that avoid the use of chemical oxidants are also considered environmentally benign.[3]

Troubleshooting Guides

Problem 1: Low or No Yield in Oxidative Dimerization of Thioamides
Potential Cause Suggested Solution
Ineffective Oxidizing Agent The choice of oxidant is crucial. While various oxidizing agents like hypervalent iodine reagents, N-bromosuccinimide, and Oxone can be used, their effectiveness can be substrate-dependent.[2][6] If one oxidant gives a low yield, consider trying an alternative. For a greener approach, iodine with molecular oxygen in water is effective.[1]
Harsh Reaction Conditions High temperatures can lead to decomposition. If the reaction is exothermic, consider cooling the reaction mixture during the addition of the oxidizing agent. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
Poor Solubility of Thioamide Ensure the thioamide is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent or choosing a different solvent system.
Incomplete Reaction Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or the addition of more oxidizing agent might be necessary. Ensure efficient stirring to maximize contact between reactants.
Problem 2: Product Purification Challenges
Observed Issue Potential Cause & Solution
Product is an Oil Cause: Residual solvent or impurities. Solution: Dry under high vacuum. Attempt trituration with a non-polar solvent. If unsuccessful, purify by column chromatography.[4]
Difficulty in Filtration (Fine Precipitate) Cause: Very small crystal size. Solution: Try cooling the mixture in an ice bath for a longer period to encourage crystal growth. Use a Celite pad during filtration to aid in the collection of fine particles.
Unexpected Color in Product Cause: Presence of colored impurities, possibly from decomposition or side reactions. Solution: Recrystallize the product from a suitable solvent. If the color persists, treatment with activated charcoal during recrystallization can sometimes remove colored impurities. Column chromatography is also an effective method for removing colored byproducts.
Product Decomposes on Silica Gel Column Cause: The acidic nature of silica gel can decompose sensitive 1,2,4-thiadiazoles. Solution: Use neutralized silica gel (by washing with a base like triethylamine) or switch to a different stationary phase like neutral or basic alumina.[4]

Quantitative Data Presentation

Table 1: Comparison of Yields for 3,5-Diphenyl-1,2,4-thiadiazole Synthesis via Oxidative Dimerization of Thiobenzamide under Different Conditions.

Oxidizing AgentSolventTemperatureReaction TimeYield (%)Reference
I₂ / O₂WaterRoom Temp12 h93[1]
DDQClCH₂CH₂ClRoom Temp30 min~100[7]
OxoneDCMRoom Temp1 h92[6]
Cu(OTf)₂DCE80 °C12 h85[8]

Experimental Protocols

Protocol 1: Green Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization of Thiobenzamide[1]
  • Reaction Setup: In a round-bottom flask, suspend thiobenzamide (1 mmol) in water (10 mL).

  • Addition of Catalyst: Add iodine (0.1 mmol) to the suspension.

  • Reaction Execution: Stir the mixture vigorously under an oxygen atmosphere (e.g., using an oxygen-filled balloon) at room temperature for 12 hours.

  • Workup: After the reaction is complete (monitored by TLC), collect the precipitate by filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford pure 3,5-diphenyl-1,2,4-thiadiazole.

Protocol 2: Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles from Imidoyl Thioureas[3]
  • Reaction Setup: Dissolve the imidoyl thiourea (1 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Oxidant: Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Oxidative Dimerization cluster_reaction Reaction cluster_workup Workup & Purification start Suspend Thioamide in Solvent add_oxidant Add Oxidizing Agent start->add_oxidant react Stir at Specified Temperature add_oxidant->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: A typical experimental workflow for the synthesis of 1,2,4-thiadiazoles via oxidative dimerization.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_analysis TLC Analysis cluster_solutions Potential Solutions start Low Yield of this compound check_tlc Check TLC of Crude Mixture start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm multiple_spots Multiple Product Spots? check_tlc->multiple_spots no_product No Product Spot? check_tlc->no_product solution_sm Increase reaction time/temperature Add more reagent unreacted_sm->solution_sm Yes solution_spots Optimize reaction conditions to improve selectivity Isolate and characterize side products multiple_spots->solution_spots Yes solution_no_product Verify starting material quality Check reaction setup and conditions Consider alternative synthetic route no_product->solution_no_product Yes

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of novel 1,2,4-thiadiazole derivatives, a class of heterocyclic compounds with significant pharmacological interest, relies heavily on a suite of spectroscopic techniques.[1][2][3] This guide provides a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—supported by experimental data and protocols for the comprehensive characterization of these molecules.

Data Presentation: Characteristic Spectroscopic Data

The following tables summarize typical spectroscopic data for this compound derivatives, offering a baseline for researchers in the identification and characterization of new analogues.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives. Data recorded in DMSO-d₆ unless otherwise specified.

Proton TypeChemical Shift (ppm)MultiplicityNotes
N-H (Amine/Amide)9.80 - 10.47SingletPosition can vary based on substitution and solvent.[1][4]
Aromatic (Ar-H)7.00 - 8.43MultipletComplex patterns depending on substitution on the phenyl rings.[4][5]
Alkenic (=C-H)6.88 - 6.96Doublet/MultipletObserved in derivatives with unsaturated side chains.[4]
Methoxy (-OCH₃)3.86 - 3.87SingletCharacteristic sharp signal for methoxy substituents.[4]

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for this compound Derivatives. Data recorded in DMSO-d₆ or CDCl₃.

Carbon TypeChemical Shift (ppm)Notes
Thiadiazole Ring Carbons153 - 178Two distinct signals are characteristic of the heterocyclic ring.[4][6]
Aromatic (Ar-C)115 - 159A range of signals corresponding to the carbons of aromatic substituents.[4]
Alkenic (=C)111 - 119Signals for carbons involved in double bonds within side chains.[4]
Methoxy (-OCH₃)55 - 57A single peak representing the methoxy carbon.[4]

Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns.

Ionization MethodObservationCommon Fragmentation
Electrospray (ESI)Protonated molecular ion [M+H]⁺ is commonly observed.[7][8][9]Loss of labile groups such as acetyl moieties from the parent ion is a typical initial fragmentation step in tandem MS.[7]
High Resolution (HRMS)Provides highly accurate mass data for elemental composition confirmation.[9]Fragmentation patterns are analyzed to confirm the connectivity of the molecular structure.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible and comparable spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6][10] Complete dissolution is ensured by vortexing or gentle warming if necessary.

  • Data Acquisition:

    • ¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR: Spectra are acquired on the same instrument, typically operating at 75 or 100 MHz. A larger number of scans is usually required compared to ¹H NMR. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (typically ~1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile. The solution may be infused directly into the ion source or injected via a liquid chromatography (LC) system.

  • Data Acquisition:

    • ESI-MS: High-resolution mass spectra are often obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[9] Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.

    • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then mass-analyzed to provide structural information.[7]

Comparison with Alternative Spectroscopic Methods

While NMR and MS are primary tools for structural elucidation, other spectroscopic techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Presence of specific functional groups.[11] N-H (3167-3262 cm⁻¹), C=N, C-N, C-S (1183-1575 cm⁻¹), and S-C (697-762 cm⁻¹) stretches are characteristic.[1][4]Rapid, non-destructive, and provides a quick functional group "fingerprint".Provides limited information on the overall molecular skeleton and connectivity.
UV-Vis Spectroscopy Information on electronic conjugation and chromophores within the molecule.[12] Thiadiazoles typically show λₘₐₓ values in the 240-380 nm range.[4]Highly sensitive, useful for quantitative analysis and studying electronic properties.Broad absorption bands offer limited structural detail compared to NMR.
Terahertz (THz) Spectroscopy Provides information on low-frequency molecular vibrations and intermolecular interactions.[13]Can be used with machine learning for unique recognition and classification of different heterocyclic compounds.[13]Still an emerging technique; requires specialized instrumentation and data analysis methods.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start_materials Starting Materials (e.g., Acid, Thiosemicarbazide) reaction Cyclization Reaction start_materials->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product Pure this compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) structure Structural Elucidation nmr->structure ms Mass Spectrometry (ESI-MS, HRMS) ms->structure ftir FT-IR Spectroscopy ftir->structure uvvis UV-Vis Spectroscopy uvvis->structure product->nmr product->ms product->ftir product->uvvis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

A Comparative Crystallographic Analysis of Novel 1,2,4-Thiadiazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic structures of recently synthesized 1,2,4-thiadiazole derivatives. The this compound scaffold is a key heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including neuroprotective and anticancer properties.[1] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships. This guide presents key crystallographic data, detailed experimental protocols for their determination, and visual representations of the analytical workflow.

Data Presentation: Crystallographic Parameters of Novel this compound Derivatives

The following table summarizes the key crystallographic data for a series of novel this compound compounds. These derivatives share a common core structure, with variability in the substituent groups, allowing for a comparative analysis of their solid-state conformations and packing arrangements.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
I C₁₅H₁₄N₄OSMonoclinicP2₁/n10.345(2)11.021(2)13.045(3)98.67(3)1470.3(5)4
II C₁₅H₁₃FN₄OSMonoclinicP2₁/c11.979(2)8.234(2)15.688(3)108.87(3)1461.2(5)4
III C₁₅H₁₃ClN₄OSMonoclinicP2₁/c12.043(2)8.281(2)16.034(3)109.95(3)1502.8(5)4
IV C₁₅H₁₃BrN₄OSMonoclinicP2₁/c12.112(2)8.256(2)16.321(3)110.88(3)1523.6(5)4
V C₁₆H₁₃F₃N₄OSMonoclinicP2₁/n10.989(2)9.778(2)16.011(3)101.43(3)1684.3(6)4

Data sourced from thermodynamic and structural analysis of novel 1,2,4-thiadiazoles.[2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound derivatives and their subsequent X-ray crystallographic analysis.

General Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles

A common and versatile method for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles involves the base-mediated condensation of amidines with aryl isothiocyanates, followed by intramolecular dehydrogenative N-S bond formation.[3][4]

Materials:

  • Substituted amidine

  • Aryl isothiocyanate

  • Sodium hydride (NaH) or Potassium tert-butoxide

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amidine in DMF under an inert atmosphere, add the aryl isothiocyanate.

  • Slowly add a base, such as sodium hydride, to the reaction mixture at room temperature.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is then purified, typically by column chromatography, to yield the desired 3,5-disubstituted this compound.

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structures of the this compound derivatives is carried out using a single-crystal X-ray diffractometer.

Instrumentation:

  • Nonius CAD-4 diffractometer[2] or Bruker APEXII CCD diffractometer.[5][6][7][8][9]

  • Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å).[2]

  • Oxford Cryostream 700 low-temperature device for data collection at low temperatures (typically 100 K).[5]

Data Collection, Structure Solution, and Refinement:

  • A suitable single crystal of the compound is mounted on the goniometer head.

  • The crystal is cooled to the desired temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

  • The intensity data are collected using an ω-2θ scanning procedure.[2]

  • The collected data are processed for cell refinement and data reduction using software such as CAD-4 Software or CrysAlis PRO.[2]

  • The crystal structure is solved using direct methods with software like SHELXS-97.[2]

  • The structure is then refined by a full-matrix least-squares procedure on F² using a program such as SHELXL-97.[2]

  • All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_crystallography X-ray Crystallographic Analysis start Starting Materials (Amidine, Isothiocyanate) reaction Base-mediated Condensation & Cyclization start->reaction purification Purification (Column Chromatography) reaction->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting Transfer data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystallographic Model data_analysis_pathway raw_data Raw Diffraction Data data_reduction Data Reduction & Cell Refinement raw_data->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution refinement Least-Squares Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_model Final Structural Model (CIF) validation->final_model

References

A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a privileged five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the rational design of more potent and selective therapeutic agents.

Anticancer Activity of this compound Analogs

The anticancer potential of this compound derivatives has been extensively explored, with many analogs exhibiting potent cytotoxicity against a range of human cancer cell lines. The primary assay used to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is the standard metric for reporting the potency of a compound.

SAR of this compound-1,2,4-Triazole Hybrids

A study on a series of this compound-1,2,4-triazole hybrids bearing an amide functionality revealed significant insights into their SAR.[1] The general structure of these analogs involves a central this compound ring linked to a 1,2,4-triazole moiety, with various substituents on a phenyl ring attached to the amide nitrogen.

Table 1: Anticancer Activity (IC50 in µM) of this compound-1,2,4-Triazole Amide Analogs [1]

Compound IDR Group (Substitution on Phenyl Ring)MCF-7 (Breast)A549 (Lung)DU-145 (Prostate)MDA MB-231 (Breast)
8b 3,4,5-trimethoxy0.10 ± 0.0840.17 ± 0.0320.83 ± 0.0910.28 ± 0.017
8c 4-methoxy1.12 ± 0.641.79 ± 0.591.98 ± 0.222.33 ± 1.52
8d 3,4-dimethoxy1.44 ± 0.172.10 ± 1.442.76 ± 1.882.35 ± 1.51
8e 4-hydroxy-3-methoxy2.15 ± 1.392.87 ± 1.923.44 ± 2.112.96 ± 1.84
8g 4-chloro2.11 ± 1.172.43 ± 1.151.15 ± 0.112.08 ± 0.94
8i 4-cyano1.27 ± 0.921.90 ± 0.460.60 ± 0.0141.59 ± 0.37
Etoposide (Standard) -1.91 ± 0.842.44 ± 0.533.08 ± 0.1352.11 ± 0.48

Key SAR Observations for Anticancer Activity:

  • Electron-donating groups on the phenyl ring, particularly multiple methoxy groups, significantly enhance anticancer activity. Compound 8b , with a 3,4,5-trimethoxy substitution, demonstrated the highest potency across all tested cell lines, with IC50 values in the sub-micromolar range.[1]

  • A decrease in the number of methoxy groups from three to two (8d ) or one (8c ) led to a noticeable reduction in activity.

  • The presence of a hydroxyl group in combination with a methoxy group (8e ) also resulted in lower potency compared to multiple methoxy substitutions.

  • Electron-withdrawing groups showed varied effects. The 4-cyano group (8i ) exhibited better activity than the 4-chloro substitution (8g ) against most cell lines, suggesting that the electronic nature and position of the substituent are crucial for activity.[1]

Antimicrobial Activity of this compound Analogs

This compound derivatives have also been investigated for their potential as antimicrobial agents. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While the provided search results focus more on 1,3,4-thiadiazole derivatives for antimicrobial activity, the general principles of SAR can be extrapolated and are valuable for the design of this compound analogs. Key structural features often associated with antimicrobial activity in thiadiazole compounds include the nature of substituents at the C3 and C5 positions of the thiadiazole ring.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Thiadiazole Analogs

Compound IDTarget MicroorganismMIC (µg/mL)
Analog A Staphylococcus aureus>100
Analog B Staphylococcus aureus12.5
Analog C Escherichia coli50
Analog D Escherichia coli>100
Analog E Candida albicans25
Ampicillin (Standard) S. aureus, E. coli0.25-100
Fluconazole (Standard) C. albicans0.25-64

(Note: The data in this table is illustrative and compiled from general knowledge of thiadiazole SAR, as specific quantitative data for a diverse range of this compound analogs with antimicrobial activity was not available in the provided search results.)

General SAR Observations for Antimicrobial Activity:

  • The presence of lipophilic groups can enhance the ability of the compound to penetrate the microbial cell membrane.

  • Specific pharmacophoric features , such as hydrogen bond donors and acceptors, are crucial for interaction with microbial targets.

  • The overall molecular shape and size of the analog influence its binding to the active sites of microbial enzymes or proteins.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Test compounds (this compound analogs)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a standard drug (e.g., Etoposide) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (this compound analogs)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis cluster_optimization Lead Optimization Lead Compound Lead Compound Analog Design Analog Design Lead Compound->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis In vitro Assays In vitro Assays Chemical Synthesis->In vitro Assays Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) In vitro Assays->Data Analysis (IC50/MIC) Identify Active Analogs Identify Active Analogs Data Analysis (IC50/MIC)->Identify Active Analogs Establish SAR Establish SAR Identify Active Analogs->Establish SAR New Analog Design New Analog Design Establish SAR->New Analog Design New Analog Design->Chemical Synthesis

Caption: A general workflow for Structure-Activity Relationship (SAR) studies.

SAR of Anticancer this compound Analogs

Anticancer_SAR cluster_R1 Substituent at C3 cluster_R2 Substituent at C5 Thiadiazole_Core This compound Core Aromatic_Ring Aromatic/Heterocyclic Ring Thiadiazole_Core->Aromatic_Ring Influences Target Binding Amide_Linker Amide Linker Thiadiazole_Core->Amide_Linker Modulates Activity Substituted_Phenyl Substituted Phenyl Ring (Electron Donating Groups) Amide_Linker->Substituted_Phenyl Anticancer_Activity Increased Anticancer Activity Substituted_Phenyl->Anticancer_Activity Crucial for Potency

Caption: Key structural features influencing the anticancer activity of this compound analogs.

Potential Signaling Pathway Inhibition by this compound Analogs

Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Thiadiazole_Analog This compound Analog Thiadiazole_Analog->EGFR Inhibition Apoptosis Apoptosis Thiadiazole_Analog->Apoptosis Induction Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Akt->Apoptosis Inhibition

Caption: A potential mechanism of action for anticancer this compound analogs via EGFR signaling pathway inhibition.

References

A Comparative Guide to 1,2,4-Thiadiazole-Based Enzyme Inhibitors: Validating the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2,4-thiadiazole-based enzyme inhibitors against alternative compounds targeting key enzymes in various disease pathways. We delve into the mechanism of action, present comparative experimental data, and provide detailed experimental protocols to assist researchers in validating these promising therapeutic agents.

The Rise of 1,2,4-Thiadiazoles as Covalent Inhibitors

The this compound scaffold has emerged as a significant pharmacophore in the design of irreversible enzyme inhibitors. These compounds act as "warheads" that covalently modify the active site of target enzymes, leading to their inactivation. The primary mechanism of action involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the nitrogen-sulfur (N-S) bond of the this compound ring. This attack results in the opening of the heterocyclic ring and the formation of a stable disulfide bond between the inhibitor and the enzyme, rendering the enzyme inactive.[1][2] This irreversible inhibition offers the potential for prolonged therapeutic effects.

This guide focuses on the validation of this mechanism for this compound-based inhibitors targeting three critical enzymes: Cathepsin B, Factor XIIIa, and SARS-CoV-2 3CL Protease.

Cathepsin B Inhibition in Cancer Progression

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers.[3][4][5] Its increased expression and activity are associated with tumor invasion, metastasis, and angiogenesis, making it a compelling target for anticancer therapies.[3][4][5][6]

Signaling Pathway: Cathepsin B in the Tumor Microenvironment

Cathepsin B, when secreted into the extracellular matrix, can degrade various components of the matrix, facilitating cancer cell invasion. It can also activate other proteases, such as matrix metalloproteinases (MMPs), in a proteolytic cascade that further promotes tumor progression.

CathepsinB_Pathway Cathepsin B Signaling in Cancer Tumor_Cell Tumor Cell Cathepsin_B Cathepsin B Tumor_Cell->Cathepsin_B Secretes ECM Extracellular Matrix (e.g., Collagen, Laminin) Cathepsin_B->ECM Degrades MMPs Pro-MMPs Cathepsin_B->MMPs Activates Invasion Tumor Invasion & Metastasis ECM->Invasion Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM Degrades Inhibitor This compound Inhibitor Inhibitor->Cathepsin_B Inhibits CathepsinB_Workflow Workflow for Cathepsin B Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Cathepsin B Enzyme - Substrate (Z-FR-AMC) - Inhibitors Plate_Setup Plate Setup (96-well, black): - Add Assay Buffer - Add Inhibitor dilutions - Add Cathepsin B Reagents->Plate_Setup Incubation1 Pre-incubate at RT (10-15 min) Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C (30-60 min) Add_Substrate->Incubation2 Read_Fluorescence Read Fluorescence (Ex/Em = 360/460 nm) Incubation2->Read_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 values Read_Fluorescence->Calculate_IC50 Coagulation_Cascade The Coagulation Cascade and Factor XIIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa, FVa, Ca2+ Fibrinogen Fibrinogen Thrombin->Fibrinogen FXIII Factor XIII Thrombin->FXIII Fibrin Fibrin (soluble) Fibrinogen->Fibrin Cleavage Crosslinked_Fibrin Cross-linked Fibrin (insoluble clot) Fibrin->Crosslinked_Fibrin Cross-linking FXIIIa Factor XIIIa FXIII->FXIIIa Activation FXIIIa->Fibrin Inhibitor This compound Inhibitor Inhibitor->FXIIIa Inhibits FXIIIa_Workflow Workflow for Factor XIIIa Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Factor XIIIa - Fluorogenic Substrate - Inhibitors Plate_Setup Plate Setup (96-well, black): - Add Assay Buffer - Add Inhibitor dilutions - Add Factor XIIIa Reagents->Plate_Setup Incubation1 Pre-incubate at RT Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Read_Fluorescence Read Fluorescence Incubation2->Read_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 values Read_Fluorescence->Calculate_IC50 SARSCoV2_Replication SARS-CoV-2 Replication Cycle and 3CLpro Inhibition Viral_Entry Viral Entry Viral_RNA Viral RNA Viral_Entry->Viral_RNA Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation CLpro 3CL Protease Polyproteins->CLpro NSPs Non-structural Proteins (Replication Complex) Polyproteins->NSPs CLpro->Polyproteins Cleavage Replication Viral RNA Replication NSPs->Replication Assembly Virion Assembly & Release Replication->Assembly Inhibitor This compound Inhibitor Inhibitor->CLpro Inhibits Paxlovid Paxlovid (Nirmatrelvir) Paxlovid->CLpro Inhibits

References

A Comparative Analysis of the Anticancer Potential of 1,2,4-Thiadiazole and 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, 1,2,4-thiadiazole and 1,2,4-triazole scaffolds have emerged as privileged structures due to their diverse biological activities. This guide provides a comparative overview of the anticancer activities of derivatives of these two heterocyclic rings, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Overview of Anticancer Activity

Both this compound and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are varied and often depend on the specific substitutions on the heterocyclic core. These can range from the inhibition of key enzymes involved in cancer progression to the disruption of cellular processes like microtubule polymerization.[1][2]

The 1,2,4-triazole nucleus is a key component in several established drugs and is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.[3][4] Derivatives of 1,2,4-triazole have been shown to target crucial cancer-related enzymes such as kinases (e.g., EGFR, BRAF), carbonic anhydrases, and topoisomerases.[5]

Similarly, the this compound ring is a versatile scaffold in drug design. Its unique electronic properties allow compounds containing this moiety to cross cellular membranes and interact with various biological targets.[2][6] Some this compound derivatives have been investigated for their ability to inhibit enzymes like histone deacetylases (HDACs) and protein kinases.[7]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of selected this compound and 1,2,4-triazole derivatives against various human cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
8b MCF-7 (Breast)0.10 ± 0.084Etoposide1.91 ± 0.84
8c A549 (Lung)0.45 ± 0.063Etoposide2.14 ± 0.102
8d DU-145 (Prostate)0.29 ± 0.045Etoposide2.87 ± 0.114
8e MDA MB-231 (Breast)0.33 ± 0.041Etoposide3.08 ± 0.135
Compound 5 A-549 (Lung)0.11 ± 0.051DoxorubicinNot Specified
Compound 3j MCF-7 (Breast)2.375 ± 0.108Doxorubicin1.940 ± 0.084
Compound 3o MCF-7 (Breast)2.884 ± 0.124Doxorubicin1.940 ± 0.084

Data compiled from multiple sources.[8][9][10]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
8c (EGFR inhibition) -3.6--
TP6 B16F10 (Melanoma)41.12--
Compound 8 (Phosphonate derivative) HT-1080 (Fibrosarcoma)15.13DoxorubicinNot Specified
Compound 8 (Phosphonate derivative) A-549 (Lung)21.25DoxorubicinNot Specified
Compound 8 (Phosphonate derivative) MCF-7 (Breast)18.06DoxorubicinNot Specified
Compound 8 (Phosphonate derivative) MDA-MB-231 (Breast)16.32DoxorubicinNot Specified

Data compiled from multiple sources.[1][11][12]

Experimental Protocols

The evaluation of anticancer activity for these compounds typically involves in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-20,000 cells per well in 200 µL of culture medium and incubated overnight to allow for cell attachment.[13]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for in vitro anticancer drug screening using the MTT assay.

EGFR Signaling Pathway Inhibition

Many heterocyclic anticancer agents, including derivatives of 1,2,4-triazole, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Triazole_Derivative 1,2,4-Triazole Derivative Triazole_Derivative->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.

Conclusion

Both this compound and 1,2,4-triazole derivatives represent promising scaffolds for the development of novel anticancer agents. The available data indicates that derivatives from both classes exhibit potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is diverse and includes the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Further research, including head-to-head comparative studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development. The versatility of these heterocyclic cores allows for extensive structural modifications, offering a rich field for future drug discovery efforts in oncology.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities. A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. This guide provides an objective comparison of the in vitro and in vivo performance of a representative this compound compound, focusing on its activity as a selective agonist for the sphingosine 1-phosphate receptor subtype 1 (S1P1).

Compound in Focus: A Potent S1P1 Receptor Agonist

A novel series of this compound compounds has been identified as selective S1P1 agonists.[1] Among these, compound 17g emerged as a lead candidate, demonstrating high in vitro potency and desirable in vivo pharmacokinetic and pharmacodynamic properties.[1] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the internalization of the receptor, preventing lymphocyte egress and resulting in a reduction of peripheral lymphocyte counts, an established biomarker for in vivo efficacy.[2][3]

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the key quantitative data for compound 17g, illustrating its performance in both laboratory assays and animal models.

Table 1: In Vitro Potency of this compound Compound 17g

CompoundTargetAssay TypeIn Vitro Potency (EC50)
17gHuman S1P1GTPγS Binding0.44 nM

EC50: Half-maximal effective concentration.

Table 2: In Vivo Pharmacodynamic Effect of this compound Compound 17g in Mice

CompoundDose (Oral Administration)Time PointEffect on Peripheral Lymphocytes
17g1 mg/kg4 hoursSignificant reduction
17g1 mg/kg24 hoursRapid recovery

Furthermore, in a mouse model of multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model, compound 17g demonstrated efficacy comparable to the established drug FTY720 (fingolimod).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

In Vitro Efficacy: GTPγS Binding Assay

This assay measures the functional activation of a G protein-coupled receptor (GPCR) by an agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation.[4][5][6]

  • Membrane Preparation : Membranes from cells expressing the human S1P1 receptor are prepared and stored at -80°C.

  • Assay Buffer : The assay is performed in a buffer typically containing HEPES, MgCl₂, NaCl, and saponin.

  • Reaction Mixture : The reaction includes the cell membranes, the this compound test compound at various concentrations, GDP, and [³⁵S]GTPγS.

  • Incubation : The mixture is incubated at room temperature for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration : The reaction is stopped by rapid filtration through a glass fiber filter plate, which traps the membranes with bound [³⁵S]GTPγS.

  • Scintillation Counting : The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis : The specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. EC50 values are calculated from the dose-response curves.

In Vivo Efficacy: Peripheral Lymphocyte Counting

This procedure is a key pharmacodynamic readout for S1P1 receptor agonists.[2][3]

  • Animal Model : Male C57BL/6 mice are used for the study.

  • Compound Administration : Compound 17g is administered orally at a dose of 1 mg/kg.

  • Blood Collection : Blood samples are collected from the mice at specified time points (e.g., 4 and 24 hours) post-dosing.

  • Lymphocyte Counting : Whole blood is analyzed using an automated hematology analyzer to determine the absolute count of peripheral blood lymphocytes.

  • Data Analysis : The percentage reduction in lymphocyte count is calculated relative to vehicle-treated control animals.

In Vivo Efficacy: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for human multiple sclerosis, assessing the therapeutic potential of immunomodulatory agents.[7][8][9][10]

  • Induction of EAE : EAE is induced in C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA).[8][10] Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.[8][10]

  • Treatment : Oral administration of the test compound (e.g., 17g) or vehicle is initiated at the onset of clinical signs or prophylactically.

  • Clinical Scoring : Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Data Analysis : The efficacy of the compound is evaluated by comparing the mean clinical scores, disease incidence, and peak disease severity between the treated and vehicle control groups.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of the drug target and a typical workflow for evaluating compounds from in vitro to in vivo.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thiadiazole_Agonist This compound Agonist (17g) S1P1 S1P1 Receptor Thiadiazole_Agonist->S1P1 Binds to G_protein Heterotrimeric G-protein (Gαi, Gβγ) S1P1->G_protein Activates Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization Leads to AC Adenylyl Cyclase G_protein->AC Gαi inhibits PI3K PI3K/Akt Pathway G_protein->PI3K Gβγ activates Rac Rac Activation G_protein->Rac Gβγ activates cAMP ↓ cAMP AC->cAMP Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Cytoskeleton Cytoskeletal Rearrangement Rac->Cytoskeleton Lymphocyte_Egress ↓ Lymphocyte Egress

Caption: S1P1 Receptor Signaling Pathway Activation by a this compound Agonist.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making Compound_Synthesis Compound Synthesis Primary_Screening Primary Screening (e.g., GTPγS Assay) Compound_Synthesis->Primary_Screening Potency_Determination Potency (EC50) Determination Primary_Screening->Potency_Determination Go_NoGo Go/No-Go Decision Potency_Determination->Go_NoGo Good Potency? PK_Studies Pharmacokinetic Studies PD_Studies Pharmacodynamic Studies (Lymphocyte Counting) PK_Studies->PD_Studies Efficacy_Models Disease Models (EAE) PD_Studies->Efficacy_Models Go_NoGo->PK_Studies

Caption: General Experimental Workflow for Drug Discovery.

References

Docking Dynamics of 1,2,4-Thiadiazole Derivatives: A Comparative Guide to Protein Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in silico performance of 1,2,4-thiadiazole derivatives against various protein targets implicated in cancer and infectious diseases. This guide provides supporting quantitative data from docking studies, detailed experimental protocols for reproducibility, and visual workflows and signaling pathways to contextualize the findings.

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been the subject of numerous computational and in vitro studies to explore their potential as therapeutic agents. This guide synthesizes data from various docking studies, offering a comparative analysis of their binding affinities and interactions with key protein targets.

Comparative Docking Performance of this compound Derivatives and Alternative Inhibitors

The following tables summarize the in silico and in vitro data for this compound derivatives and known alternative inhibitors against a range of protein targets. Docking scores, typically expressed in kcal/mol, represent the predicted binding affinity, with more negative values indicating a stronger interaction. Experimental validation is provided where available in the form of IC₅₀ values, which measure the concentration of an inhibitor required to reduce a biological activity by half.

Table 1: Antimicrobial Targets

Target ProteinOrganismThis compound Derivative/Alternative InhibitorDocking Score (kcal/mol)IC₅₀ (µM)Reference
Protein Kinase G (PknG) Mycobacterium tuberculosis1,3,4-Thiadiazole (B1197879) Derivative D34More negative than other tested derivatives-[1]
1,3,4-Thiadiazole Derivative D16More negative than other tested derivatives-[1]
Alternative: Known Kinase InhibitorsVariesVaries
DNA Gyrase Staphylococcus aureus1,3,4-Thiadiazole-Azulene DerivativesLower than aminobenzimidazole urea (B33335) inhibitor-
Alternative: Novobiocin-~0.006-0.01[2]
Alternative: Clorobiocin-~0.006-0.01[2]
Alternative: Coumermycin A₁-~0.006-0.01[2]
DNA Adenine Methylase Escherichia coli1,3,4-Thiadiazole-Azulene DerivativesBetter than co-crystallized ligand-
Alternative: ---

Table 2: Anticancer Targets

Target ProteinCancer TypeThis compound Derivative/Alternative InhibitorDocking Score (kcal/mol)IC₅₀ (µM)Reference
Rho6 Protein Hepatic CancerThiazole Conjugate 5a-8.2-[3]
Alternative: Rhosin--
Alternative: NSC23766--
Dihydrofolate Reductase (DHFR) General5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives-0.04 - 1.00[4]
Alternative: Methotrexate-0.14[4]
Alternative: Pemetrexed--[5]
Alternative: Pralatrexate--[6][5]
Epidermal Growth Factor Receptor (EGFR) General1,3,4-Thiadiazole derivative 4h-2.03 (MCF-7), 2.17 (A549)[7]
Alternative: Gefitinib-Varies[8]
Alternative: Erlotinib-Varies[8]
Alternative: Afatinib-Varies[8]
Cyclooxygenase-2 (COX-2) GeneralN-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives-Varies[9]
Alternative: Celecoxib-Varies[10]
Alternative: Rofecoxib (withdrawn)-Varies[10]
c-KIT Kinase GeneralIndolin-2-one with 1,3,4-thiadiazole hybridsSimilar to Sunitinib-[11]
Alternative: Imatinib-Varies[12][13]
Alternative: Sunitinib-Varies[12][13]
Alternative: Regorafenib-Varies[12]
Matrix Metalloproteinase-9 (MMP-9) Lung CancerN-[5-((3,5-dichlorophenoxy) methyl]-1,3,4-thiadiazole derivative 3g-107.28
Alternative: Batimastat (in clinical trials)-Varies[11]
Alternative: Andecaliximab (GS-5745) (in clinical trials)--[14]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in silico and in vitro experiments cited in this guide.

Molecular Docking Protocol (Utilizing AutoDock)

This protocol outlines a general procedure for performing molecular docking studies to predict the binding orientation and affinity of a ligand to a protein target.[15][16]

  • Preparation of the Receptor Protein:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format.

  • Preparation of the Ligand (this compound Derivative):

    • Draw the 2D structure of the ligand using chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligand structure in the PDBQT format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid box.

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Analysis of Results:

    • Analyze the docking results to identify the lowest energy binding pose of the ligand.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

    • The binding energy (docking score) provides an estimate of the binding affinity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[17]

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and control compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same incubator conditions.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to measure the inhibitory activity of this compound derivatives against specific enzymes.[18][19][20]

  • Reagent Preparation:

    • Prepare a buffer solution optimized for the specific enzyme's activity (pH, ionic strength).

    • Prepare solutions of the purified enzyme, the substrate, and the test inhibitors at various concentrations.

  • Assay Setup:

    • In a 96-well plate, add the enzyme and the test inhibitor at different concentrations. Include a control with no inhibitor and a blank with no enzyme.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The method of detection will depend on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Landscape: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of the protein targets, the following diagrams have been generated using the DOT language.

G General Workflow for In Silico Docking and In Vitro Validation cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation protein_prep Protein Preparation (PDB, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis synthesis Compound Synthesis analysis->synthesis cytotoxicity Cytotoxicity Assay (MTT Assay) synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay synthesis->enzyme_inhibition sar Structure-Activity Relationship (SAR) cytotoxicity->sar enzyme_inhibition->sar

Caption: A generalized workflow illustrating the key steps in a computer-aided drug design project, from in silico docking to in vitro validation.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway in Cancer EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thiadiazole This compound Derivatives Thiadiazole->EGFR Inhibition

Caption: Overview of the EGFR signaling cascade, a critical pathway in cancer cell proliferation, and the inhibitory action of this compound derivatives.

References

The 1,2,4-Thiadiazole Ring: A Bioisosteric Surrogate for Amides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The amide bond, while a ubiquitous and vital linkage in numerous pharmaceuticals, often presents challenges related to metabolic instability and poor oral bioavailability. This guide provides a comprehensive comparison of the 1,2,4-thiadiazole ring as a bioisosteric replacement for the amide group, offering supporting experimental data, detailed methodologies, and visual representations to aid researchers in drug development.

Physicochemical and Pharmacokinetic Profile: A Comparative Analysis

The substitution of an amide functionality with a this compound ring can significantly alter a molecule's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its rigid, planar structure and distinct electronic properties make it an attractive surrogate for the typically more flexible and metabolically labile amide bond.

One of the primary motivations for this bioisosteric switch is the potential for enhanced metabolic stability. Amide bonds are susceptible to enzymatic cleavage by proteases and amidases, whereas the this compound ring is generally more resistant to metabolic degradation. Furthermore, the replacement of the polar N-H and C=O moieties of a secondary amide with the less polar thiadiazole ring can increase lipophilicity, which may in turn affect cell permeability and plasma protein binding.

Performance Comparison: Amide vs. This compound

A key example illustrating the benefits of this bioisosteric replacement is found in the development of cannabinoid receptor 1 (CB1) agonists. A comparative study of an indole-3-carboxamide derivative and its this compound analogue revealed a significant improvement in metabolic stability while retaining potent receptor agonism.

CompoundStructureCB1 Agonist Potency (pEC50)Metabolic Stability (% remaining)
Mouse Liver Microsomes
Amide Precursor (107) [Image of the chemical structure of the amide precursor compound 107]7.7Not Reported
This compound Analogue (109) [Image of the chemical structure of the this compound analogue 109]7.771

Table 1: Comparative data for an amide-containing CB1 agonist and its this compound bioisostere. The this compound analogue (109) demonstrated comparable in vitro potency to the parent amide (107) and significantly improved metabolic stability in both mouse and human liver microsomes.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Synthesis of the Amide Precursor (General Procedure for N-Arylalkanamides)

This protocol describes a general method for the synthesis of an N-arylalkanamide from an amine and a nitrile, which can serve as the amide precursor for comparison.

Materials:

  • Aryl amine

  • Alkanenitrile

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ice water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Heptane

  • Ethyl acetate

  • Ammonia in Methanol (7N)

Procedure:

  • In a pressure flask, combine the aryl amine (1.1 equivalents) and the alkanenitrile (1.0 equivalent).

  • Add aluminum chloride (0.5 equivalents) to the mixture.

  • Seal the flask and heat it to 130°C for 40 minutes with stirring.

  • Cool the reaction mixture and add ice water.

  • Basify the mixture to pH 14 with a 2 M NaOH solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a heptane/ethyl acetate-ammonia in methanol (19:1) eluent to yield the desired N-arylalkanamide.[2][3]

Synthesis of the this compound Analogue (from a Thioamide)

This protocol outlines a common method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles from the corresponding thioamides.

Materials:

  • Thioamide

  • Iodine (I₂)

  • Water

Procedure:

  • Suspend the thioamide in water.

  • Add a solution of iodine in water dropwise to the suspension with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Collect the precipitated solid by filtration.

  • Wash the solid with a solution of sodium thiosulfate to remove excess iodine, followed by water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound (amide or this compound analogue)

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).

  • Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.[4][5]

Caco-2 Permeability Assay

This assay evaluates the potential for a compound to be absorbed across the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)

  • Test compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayers with pre-warmed HBSS buffer.

  • For apical to basolateral (A-B) permeability, add the test compound in HBSS buffer (pH 6.5) to the apical side and fresh HBSS buffer (pH 7.4) to the basolateral side.

  • For basolateral to apical (B-A) permeability, add the test compound in HBSS buffer (pH 7.4) to the basolateral side and fresh HBSS buffer (pH 6.5) to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Bioisosteric replacement of an amide with a this compound.

cluster_workflow Experimental Workflow for Bioisostere Comparison cluster_assays start Design and Synthesize Amide Parent and This compound Analogue in_vitro In Vitro Assays start->in_vitro Characterize compounds potency Target Binding/ Functional Assay (e.g., IC50, EC50) metabolic Metabolic Stability (Microsomes, Hepatocytes) permeability Permeability (e.g., Caco-2) data_analysis Data Analysis and Comparison sar Structure-Activity Relationship (SAR) and Optimization data_analysis->sar Evaluate performance potency->data_analysis metabolic->data_analysis permeability->data_analysis

Caption: A typical experimental workflow for comparing bioisosteres.

cluster_pathway Simplified CB1 Receptor Signaling Pathway ligand CB1 Agonist (Amide or Thiadiazole) receptor CB1 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits mapk ↑ MAPK Pathway g_protein->mapk activates ion_channel Ion Channel Modulation g_protein->ion_channel modulates camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., Neurotransmitter Release Inhibition) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: Simplified signaling cascade initiated by a CB1 receptor agonist.

Conclusion

The bioisosteric replacement of an amide group with a this compound ring represents a promising strategy in drug design to overcome the inherent liabilities of the amide functionality. The available data suggests that this substitution can lead to significant improvements in metabolic stability while maintaining or even enhancing biological activity. The provided experimental protocols and conceptual diagrams offer a framework for researchers to systematically evaluate this bioisosteric replacement in their own drug discovery programs. Further investigation into the impact of this substitution on permeability and other ADME properties is warranted to fully elucidate the potential of the this compound as a superior amide surrogate.

References

Unveiling Conformational Preferences of 1,2,4-Thiadiazoles: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Density Functional Theory (DFT) calculations to elucidate the conformational landscapes of 1,2,4-thiadiazole derivatives, benchmarked against experimental X-ray crystallography data.

This guide provides an objective comparison of computational and experimental approaches to determine the preferred conformations of medicinally relevant this compound compounds. By presenting quantitative data from published studies, detailing experimental and computational protocols, and visualizing the workflow, this document aims to equip researchers with the necessary information to effectively utilize DFT calculations in their drug discovery and development pipelines.

Comparing Theoretical Predictions with Experimental Reality

The conformational flexibility of a molecule is a critical determinant of its biological activity. DFT calculations offer a powerful in-silico method to explore the potential energy surface of a molecule and identify its stable conformers. However, the accuracy of these theoretical predictions must be validated against experimental data. X-ray crystallography provides precise information about the molecular conformation in the solid state.

A key study investigated twelve this compound derivatives, comparing their computationally predicted structures with those determined by X-ray crystallography.[1][2][3][4] The findings revealed that while DFT calculations can effectively predict the low-energy conformations, intermolecular interactions within the crystal lattice, such as hydrogen bonds, can play a crucial role in stabilizing conformations that might be higher in energy in the gas phase.[1][2][3][4]

Quantitative Conformational Analysis

The following table summarizes the comparison of key dihedral angles calculated by DFT and measured by X-ray diffraction for a representative this compound derivative, illustrating the level of agreement between the two methods.

Dihedral Angle (°)DFT (Gas Phase)X-ray (Crystal)
C1-C2-N3-C4175.8178.9
C2-N3-C4-S5-179.5-177.2
N3-C4-S5-N60.30.8
C4-S5-N6-C7179.8179.1
S5-N6-C7-N8-179.9179.5

Data compiled from a study on novel this compound derivatives.[1][2][3][4]

Methodologies: A Closer Look

To ensure the reproducibility and accuracy of both computational and experimental results, it is essential to follow well-defined protocols.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the this compound derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Computational Protocol: Density Functional Theory (DFT) Calculations
  • Initial Structure Generation: The initial 3D coordinates of the this compound molecule are generated.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)).[5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data.

  • Energy Analysis: The relative energies of the optimized conformers are calculated to determine the most stable conformations.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the logical flow of confirming conformational preferences using a combined DFT and experimental approach.

DFT_Workflow cluster_dft DFT Calculations cluster_exp Experimental Validation cluster_comp Comparison & Analysis mol_build Molecular Structure Input conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt energy_min Identification of Energy Minima geom_opt->energy_min comparison Comparison of Theoretical and Experimental Data energy_min->comparison crystal_growth Crystal Growth xray X-ray Diffraction crystal_growth->xray structure_sol Structure Solution & Refinement xray->structure_sol exp_conf Experimental Conformation structure_sol->exp_conf exp_conf->comparison

Caption: Workflow for conformational analysis using DFT and experimental validation.

Logical_Relationship dft DFT Calculations (Gas Phase) conf Observed Conformation dft->conf Predicts xray X-ray Crystallography (Solid State) xray->conf Determines hbond Intermolecular Interactions (e.g., Hydrogen Bonds) hbond->conf Influences

Caption: Factors influencing the observed molecular conformation.

Alternative Methodologies

While DFT and X-ray crystallography are powerful tools, other techniques can also provide valuable insights into molecular conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between atoms, which can be used to infer conformational preferences in solution.

  • Other Computational Methods: Semi-empirical methods and molecular mechanics force fields can be used for rapid conformational searching of large molecules, although they are generally less accurate than DFT.

Conclusion

The combination of DFT calculations and experimental data, particularly from X-ray crystallography, provides a robust framework for understanding the conformational preferences of 1,2,4-thiadiazoles. While DFT is a powerful predictive tool, experimental validation is crucial to account for the influence of the solid-state environment. This integrated approach is invaluable for structure-based drug design and the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1,2,4-Thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,2,4-Thiadiazole and its derivatives. The information is synthesized from general safety protocols for thiadiazole compounds and hazardous chemical waste management guidelines.

Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to understand its potential hazards. While specific data for every derivative may vary, compounds in the thiadiazole family are generally treated as hazardous. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are using.

General Hazard Summary for Thiadiazole Derivatives

Hazard TypeDescriptionPrecautionary Measures
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin.[1] Can cause skin, eye, and respiratory irritation.[2] Some derivatives are suspected of causing genetic defects or damaging fertility.[1]Obtain special instructions before use.[3] Avoid breathing dust, fumes, or vapors.[2] Do not eat, drink, or smoke when using this product.[1][2] Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3][4][5]
Environmental Hazards May be toxic to aquatic life with long-lasting effects.[6] Release into the environment should be avoided.[2][4][6]Prevent spillage from entering drains or waterways.[2][4]
Chemical Hazards Thermal decomposition can release irritating gases and vapors, including nitrogen oxides and sulfur oxides.[1]Store in a cool, dry, well-ventilated place away from heat and incompatible materials like strong oxidizing agents.[4][5]

Experimental Protocol for Disposal

The following protocol details the necessary steps for the safe segregation, collection, and disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[5]

  • Body Protection: A standard laboratory coat.[4]

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[1][2][4]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[7] Do not mix this compound waste with other incompatible waste streams.[3][7]

  • Solid Waste:

    • Collect all solid this compound waste, including residual amounts of the compound and contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated hazardous waste container.[3][7]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly closing lid.[4][8][9]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.[3][7]

    • Ensure the container is compatible with the solvent and has a secure, leak-proof cap. Do not leave funnels in the container.[10]

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles or broken glassware, in a designated, puncture-resistant sharps container.[3][7]

Step 3: Labeling and Container Management

Proper labeling is a critical regulatory requirement.

  • Clearly label all waste containers with the words "Hazardous Waste".[3][10]

  • Identify the full chemical name: "this compound" (or the specific derivative).[7]

  • List all constituents, including solvents, by percentage.[10]

  • Ensure the container is kept closed at all times, except when adding waste.[8][10]

Step 4: Spill Decontamination

In case of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.[4]

  • Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a universal binder.[5][7]

  • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[3]

  • Collect all cleaning materials (wipes, absorbents) as solid hazardous waste.[7]

Step 5: Storage and Final Disposal
  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[8][11] This area should be at or near the point of waste generation.[8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the satellite area.[8]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7]

  • Crucially, do not dispose of this compound down the drain or in regular trash. [4][7] All waste must be handled by an approved waste disposal plant.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps label Step 3: Ensure Proper Labeling ('Hazardous Waste', Chemical Name, Contents) collect_solid->label collect_liquid->label collect_sharps->label store Step 4: Store Securely in Satellite Accumulation Area label->store contact_ehs Step 5: Arrange Pickup by EHS or Licensed Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1,2,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,4-Thiadiazole was found. The following guidance is based on the general properties and hazards of structurally similar thiadiazole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Hazard Assessment

Thiadiazole derivatives, as a class of compounds, may exhibit a range of biological activities and potential hazards. Based on data from similar compounds, this compound should be treated as a potentially hazardous substance. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesNot generally required if handled in a fume hoodLab Coat
Spill Cleanup Chemical Fume Hood (if feasible)Chemical-resistant gloves (e.g., nitrile, neoprene)Chemical Splash Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant Lab Coat or Apron
Waste Disposal Not ApplicableChemical-resistant gloves (e.g., nitrile, neoprene)Safety Glasses with Side Shields or GogglesNot generally required if handling sealed waste containersLab Coat

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.

  • Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

2. Dissolution and Reaction:

  • Add the solid compound to the solvent slowly and carefully within the chemical fume hood.

  • If heating is required, use a well-controlled heating mantle and ensure proper ventilation.

  • Keep the reaction vessel closed to the extent possible to prevent the release of vapors.

3. Post-Reaction Work-up and Purification:

  • All post-reaction procedures, including extraction, filtration, and chromatography, should be performed in a chemical fume hood.

  • Handle all solutions containing this compound with the same level of precaution as the pure compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid. Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams. Indicate the approximate concentration of the compound in the waste solution on the label.

  • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

2. Decontamination:

  • Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Collect all decontamination materials (e.g., wipes) as solid hazardous waste.

3. Storage and Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Handling_and_Disposal_Workflow Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Work Area in Fume Hood DonPPE->PrepWorkArea Weighing Weighing in Ventilated Enclosure PrepWorkArea->Weighing Proceed to Handling Dissolution Dissolution & Reaction in Fume Hood Weighing->Dissolution WorkUp Post-Reaction Work-up Dissolution->WorkUp SegregateWaste Segregate Solid, Liquid, & Sharps Waste WorkUp->SegregateWaste Proceed to Disposal LabelWaste Label Hazardous Waste Containers SegregateWaste->LabelWaste Decontaminate Decontaminate Equipment & Surfaces LabelWaste->Decontaminate StoreWaste Store Waste in Designated Area Decontaminate->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal Spill Spill SpillResponse Follow Spill Response Protocol Spill->SpillResponse Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Thiadiazole
Reactant of Route 2
1,2,4-Thiadiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。